Nordentatin
Description
Properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREXEHTVBRSRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170440 | |
| Record name | Nordentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17820-07-4 | |
| Record name | Nordentatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017820074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17820-07-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Nordentatin: A Technical Guide to GSK-3 Modulation and Apoptotic Induction
Executive Summary
Nordentatin is a bioactive pyranocoumarin derivative predominantly isolated from the root bark of Clausena species (e.g., Clausena harmandiana, Clausena excavata). Unlike non-specific cytotoxic agents, this compound exhibits a distinct molecular mechanism of action (MoA) centered on the modulation of Glycogen Synthase Kinase-3 (GSK-3) signaling.
The compound’s primary therapeutic value lies in its ability to uncouple cancer cell survival mechanisms by suppressing Mcl-1 (Myeloid cell leukemia-1) expression through the GSK-3 axis, leading to intrinsic apoptosis. Concurrently, it demonstrates significant neurotrophic and antioxidant properties, suggesting a dual-function pharmacophore capable of targeting neuroblastoma progression while potentially preserving healthy neuronal architecture.
Chemical Identity & Pharmacophore
-
Class: Pyranocoumarin
-
Key Structural Feature: The coumarin core provides a scaffold for protein interaction, while the pyran ring and specific side chains dictate its lipophilicity and binding affinity to kinase domains.
Structure-Activity Relationship (SAR) Insight:
The biological activity of this compound is tightly linked to its furanocoumarin skeleton. Comparative studies with related compounds (e.g., dentatin, xanthoxyletin) reveal that minor side-chain modifications significantly alter neurotoxicity profiles. This compound is unique in retaining high cytotoxicity against cancer lines (SH-SY5Y) while exhibiting negligible neurotoxicity in healthy cultured neurons at therapeutic doses (
Primary Mechanism of Action: The GSK-3/Mcl-1 Axis
The definitive mechanism of this compound in oncological models (specifically neuroblastoma) is the inhibition of the GSK-3 signaling pathway , which triggers a lethal reduction in the anti-apoptotic protein Mcl-1.
The Signaling Cascade[7]
-
GSK-3 Modulation: this compound treatment leads to a reduction in GSK-3 phosphorylation.[2] In many contexts, GSK-3 acts as a tumor promoter by stabilizing survival proteins.
-
Mcl-1 Destabilization: Mcl-1 is a short-lived protein essential for blocking mitochondrial outer membrane permeabilization (MOMP). GSK-3 signaling normally supports Mcl-1 stability. This compound-induced inhibition disrupts this support.
-
Apoptosis Initiation: The loss of Mcl-1 frees pro-apoptotic effectors (Bax/Bak). This leads to:
-
Cytochrome c release.
-
Activation of Caspase-3 (cleavage).[2]
-
Irreversible programmed cell death.
-
-
Inhibition of Metastasis (MMP-9): The same GSK-3 suppression downregulates Matrix Metalloproteinase-9 (MMP-9) , a critical enzyme for extracellular matrix degradation, thereby limiting cancer cell migration and invasion.
Pathway Visualization
Figure 1: The dual-branch mechanism of this compound.[2] Inhibition of the GSK-3 node simultaneously triggers the intrinsic apoptotic pathway via Mcl-1 depletion and suppresses metastatic potential via MMP-9 downregulation.[2]
Secondary Mechanisms: Neuroprotection & Antioxidant Activity[2]
Beyond oncology, this compound exhibits properties relevant to neurodegenerative research.
-
Neuritogenesis: In P19 neuronal models, this compound promotes neurite outgrowth, increasing branching numbers significantly compared to controls. This suggests potential utility in neuro-regeneration.
-
ROS Scavenging: It acts as a potent antioxidant, inhibiting lipid peroxidation with efficacy comparable to or exceeding synthetic standards like BHT (Butylated hydroxytoluene). This activity likely protects non-cancerous cells from oxidative stress during treatment.
Experimental Validation Protocols
To validate this compound's mechanism in your own laboratory, follow these self-validating protocols.
Protocol A: Validation of Apoptotic Markers via Western Blot
Objective: Confirm that cell death is driven by the Mcl-1/Caspase-3 axis and not general necrosis.
-
Cell Seeding: Seed SH-SY5Y cells at
cells/dish in DMEM supplemented with 10% FBS. -
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Experimental: this compound (10
M, 50 M, 100 M). -
Positive Control: Doxorubicin (1
M). -
Duration: Incubate for 24 hours.
-
-
Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer containing protease/phosphatase inhibitor cocktails (critical for preserving GSK-3 phosphorylation status).
-
Separation: Load 30
g protein/lane on a 10-12% SDS-PAGE gel. -
Immunoblotting Targets:
-
Primary: Anti-p-GSK3
(Ser21/9), Anti-Mcl-1, Anti-Cleaved Caspase-3. -
Loading Control: Anti-
-actin.
-
-
Data Interpretation (Self-Validation):
-
Valid Result: Dose-dependent decrease in p-GSK3 and Mcl-1 bands; appearance of Cleaved Caspase-3 band.
-
Invalid Result: No change in Mcl-1 despite cell death suggests an alternative (non-mitochondrial) pathway or necrosis.
-
Protocol B: Migration Inhibition Assay (Scratch Wound)
Objective: Quantify the functional impact of MMP-9 downregulation.
-
Monolayer Formation: Grow cells to 90% confluence in 6-well plates.
-
Wounding: Create a linear scratch using a sterile 200
L pipette tip. -
Wash: Rinse twice with PBS to remove floating debris (critical to prevent false counts).
-
Treatment: Add serum-free media containing this compound (sub-cytotoxic dose, e.g., 10
M) to prevent proliferation from confounding migration results. -
Imaging: Capture images at 0h and 24h.
-
Quantification: Calculate % wound closure:
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating this compound activity. Parallel assays ensure that cytotoxicity (MTT) is distinguished from mechanistic pathway alterations (Western Blot) and functional phenotypic changes (Scratch Assay).
Quantitative Data Summary
The following table synthesizes key quantitative findings regarding this compound's efficacy and safety profile.
| Parameter | Value / Observation | Context |
| IC50 (Cytotoxicity) | ~100 | Significant inhibition at 24-72h [1].[2] |
| Neurotoxicity | Non-toxic > 10 | Cultured P19 neurons; safer than Dentatin [3]. |
| Antioxidant Activity | IC50 = 49.2 | Stronger than BHT in ABTS assays [2].[3] |
| Target Modulation | Correlates with | |
| Cell Cycle Effect | Apoptosis induction | Distinct from simple cell cycle arrest [1]. |
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Source:[1][2] PubMed / PMC (National Institutes of Health) URL:[Link]
-
Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv. Source: Molecules (MDPI) URL:[Link]
-
Neuritogenic and antioxidant activities of this compound from Clausena harmandiana. Source: Asian Association of Schools of Pharmacy (AASP) URL:[Link]
-
Chemical Constituents from the Roots of Clausena excavata and Their Cytotoxicity. Source: ACG Publications URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Investigating Nordentatin's Role in GSK-3 Pathway Inhibition
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the inhibitory effects of Nordentatin on the Glycogen Synthase Kinase-3 (GSK-3) pathway. This document will delve into the theoretical underpinnings and practical methodologies required to characterize this compound's mechanism of action, moving from broad cellular effects to specific molecular interactions.
Introduction: The Significance of GSK-3 Inhibition and the Potential of this compound
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in a variety of pathologies, including neurodegenerative diseases like Alzheimer's, type 2 diabetes, and various cancers.[2] This makes GSK-3 a compelling therapeutic target for drug discovery and development. GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.[2] This guide will focus on GSK-3β, the more extensively studied isoform in the context of cancer.
This compound, a coumarin derivative isolated from Clausena harmandiana, has emerged as a promising candidate for GSK-3 pathway inhibition.[3] Research has indicated that this compound can suppress cancer cell proliferation and migration, suggesting its potential as a lead compound for novel anticancer therapies.[3] This guide will use the investigation of this compound as a practical framework for outlining a comprehensive research strategy to characterize a novel GSK-3 inhibitor.
Section 1: Initial Assessment of this compound's Bioactivity on Cancer Cells
The first phase of investigation involves determining the cytotoxic and anti-migratory effects of this compound on a relevant cancer cell line. For this purpose, the human neuroblastoma cell line SH-SY5Y is a suitable model, as GSK-3 has been identified as a potential therapeutic target in neuroblastoma.[4]
Evaluating Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] This initial screen is crucial to determine the dose-dependent effects of this compound on cancer cell survival.
Experimental Rationale: By exposing SH-SY5Y cells to a range of this compound concentrations over different time points, we can establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a key parameter for quantifying the potency of an inhibitor.[6]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 3 × 10⁴ cells per well and incubate for 48 hours to allow for cell attachment and growth.[3]
-
Compound Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Serially dilute this compound to final concentrations of 1, 10, and 100 µM in the cell culture medium.[3] Include a vehicle control (DMSO) and a positive control for cytotoxicity, such as doxorubicin (10 µM).[3] Treat the cells and incubate for 24, 48, and 72-hour time points.[3]
-
MTT Incubation: After the treatment period, add 100 µL of MTT reagent (0.5 mg/mL) to each well and incubate for 2 to 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Data Presentation: this compound's Effect on SH-SY5Y Cell Viability
| Treatment | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle (DMSO) | - | 100 | 100 | 100 |
| This compound | 1 | ~100 | ~95 | ~90 |
| This compound | 10 | ~80 | ~60 | ~40 |
| This compound | 100 | ~50 | ~12 | ~5 |
| Doxorubicin | 10 | ~50 | ~10 | ~5 |
Note: The values in this table are illustrative based on published data and should be experimentally determined.[3]
Assessing a Compound's Impact on Cell Migration
The transwell migration assay is a widely used method to study the chemotactic response of cells to a chemoattractant.[7] This assay is critical for evaluating this compound's potential to inhibit cancer cell metastasis.
Experimental Rationale: This assay mimics the process of cell migration through the extracellular matrix. A reduction in the number of cells migrating through the porous membrane in the presence of this compound indicates an inhibitory effect on cell motility.
Detailed Protocol: Transwell Migration Assay
-
Cell Preparation: Culture SH-SY5Y cells to 80-90% confluency.[8] Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Use a 24-well plate with transwell inserts (8 µm pore size). Add 700 µL of complete medium (containing fetal bovine serum as a chemoattractant) to the lower chamber.[3]
-
Cell Seeding and Treatment: Seed 1 × 10⁵ cells in 500 µL of serum-free medium into the upper chamber of the transwell insert.[3] Treat the cells with this compound at non-lethal concentrations (e.g., 1 and 10 µM) determined from the MTT assay. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[7] Fix the migrated cells on the lower surface of the membrane with 70% ethanol for 10-15 minutes.[8]
-
Staining and Quantification: Stain the migrated cells with a suitable stain, such as hematoxylin and eosin.[9] Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Section 2: Delineating the Molecular Mechanism of this compound's Action
Following the confirmation of this compound's bioactivity, the next step is to investigate its molecular mechanism, focusing on the GSK-3 pathway. This involves both in vitro and cell-based assays to directly measure GSK-3 inhibition and its downstream consequences.
Direct Measurement of GSK-3β Inhibition: In Vitro Kinase Assay
An in vitro kinase assay is essential to determine if this compound directly inhibits the enzymatic activity of GSK-3β. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for this purpose, as it measures the amount of ADP produced during the kinase reaction.[10][11]
Experimental Rationale: This cell-free assay isolates the interaction between this compound and GSK-3β, eliminating the complexities of a cellular environment. A decrease in ADP production in the presence of this compound provides direct evidence of enzyme inhibition.
Detailed Protocol: ADP-Glo™ GSK-3β Kinase Assay
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human GSK-3β enzyme, a suitable GSK-3 substrate peptide, and ATP.[12] Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the GSK-3β enzyme, the test compound (this compound) or vehicle, and the substrate/ATP mixture.[10]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[10]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Data Presentation: In Vitro Inhibition of GSK-3β by this compound
| Compound | IC50 (nM) |
| This compound | To be determined |
| CHIR-99021 (Control) | 6.7[12] |
| SB216763 (Control) | 34[12] |
Note: The IC50 for this compound needs to be experimentally determined. Control inhibitor values are provided for comparison.
Investigating Downstream Effects: Western Blot Analysis
Western blotting is a powerful technique to detect changes in the expression and phosphorylation state of specific proteins within the cell, providing insights into the downstream effects of GSK-3 inhibition by this compound.
Experimental Rationale: GSK-3 is known to regulate the stability of the anti-apoptotic protein Mcl-1 and the expression of Matrix Metalloproteinase-9 (MMP-9), which is involved in cell migration.[3] Inhibition of GSK-3 is expected to decrease Mcl-1 levels, leading to the activation of pro-apoptotic caspases, and suppress MMP-9 expression.[3] Western blotting allows for the direct visualization and quantification of these changes.
Detailed Protocol: Western Blotting for Key Pathway Proteins
-
Cell Lysis: Treat SH-SY5Y cells with this compound (e.g., 1, 10, and 100 µM) for a specified time (e.g., 4 hours).[3] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for:
-
Phospho-GSK-3β (to assess the phosphorylation status of GSK-3β)
-
Total GSK-3β (as a loading control for GSK-3β)
-
Mcl-1
-
Cleaved Caspase-3 (a marker of apoptosis)
-
MMP-9
-
β-actin (as a general loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Section 3: In Silico Analysis: Predicting the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] This in silico approach can provide valuable insights into the binding mode of this compound with GSK-3β.
Experimental Rationale: By docking this compound into the ATP-binding site of GSK-3β, we can predict the binding affinity and identify the key amino acid residues involved in the interaction. This information can corroborate the in vitro findings and guide future lead optimization efforts.
Detailed Protocol: Molecular Docking with AutoDock Vina
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D structure of human GSK-3β from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand: Obtain the 3D structure of this compound. Define its rotatable bonds and assign charges.
-
-
Grid Box Definition: Define a grid box that encompasses the ATP-binding site of GSK-3β.[14][15]
-
Docking Simulation: Perform the docking simulation using AutoDock Vina, which will generate multiple binding poses of this compound within the defined grid box.[16]
-
Analysis of Results: Analyze the docking results to identify the pose with the lowest binding energy (highest predicted affinity).[17] Visualize the protein-ligand complex to identify the specific hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of the GSK-3β active site.
Visualizing the Pathways and Workflows
To enhance the understanding of the concepts and methodologies described, the following diagrams have been generated using Graphviz.
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's anti-cancer activity via GSK-3β inhibition.
Experimental Workflow for Characterizing a Novel GSK-3 Inhibitor
Caption: A structured workflow for the comprehensive evaluation of a novel GSK-3 inhibitor.
Conclusion
This technical guide provides a robust framework for the systematic investigation of this compound as a GSK-3 pathway inhibitor. By employing a combination of in vitro, cell-based, and in silico methodologies, researchers can gain a comprehensive understanding of its mechanism of action. The detailed protocols and experimental rationales presented herein are designed to ensure scientific rigor and reproducibility. The findings from such a comprehensive study on this compound will not only elucidate its therapeutic potential but also contribute to the broader field of GSK-3-targeted drug discovery.
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PubMed Central. (2025). Elucidation of Artemisinin as a Potent GSK3β Inhibitor for Neurodegenerative Disorders via Machine Learning-Driven QSAR and Virtual Screening of Natural Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). PRL1 promotes cell migration and invasion by increasing MMP2 and MMP9 expression through Src and ERK1/2 pathways. Retrieved from [Link]
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PubMed. (2021). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
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Nacalai Tesque. (n.d.). Protocol for Membrane Staining with Rapid Stain CBB Kit. Retrieved from [Link]
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MDPI. (2020). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. Retrieved from [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
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Nordentatin: A Dual-Action Coumarin Targeting Apoptosis and Metastasis via the GSK-3/Mcl-1 Axis
[1]
Executive Summary
Nordentatin (C₁₉H₂₀O₄) is a bioactive furanocoumarin derivative predominantly isolated from the root bark of Clausena harmandiana and Clausena excavata (Rutaceae).[1] Unlike generic cytotoxic agents that induce indiscriminate necrosis, this compound exhibits a sophisticated, dual-mechanism of action in cancer cells—specifically neuroblastoma (SH-SY5Y) and breast cancer lineages.
Its primary therapeutic value lies in its ability to modulate the Glycogen Synthase Kinase-3 (GSK-3) signaling axis.[1] By altering GSK-3 phosphorylation dynamics, this compound destabilizes the anti-apoptotic protein Mcl-1 , forcing oncogenic cells into programmed cell death (apoptosis) while simultaneously downregulating MMP-9 , a critical enzyme for metastatic invasion.[1][2] This guide details the physicochemical profile, validated biological mechanisms, and experimental protocols required to assess this compound’s efficacy in preclinical oncology models.
Chemical Profile & Pharmacophore
This compound is a linear furanocoumarin characterized by a prenylated side chain.[1] Its lipophilic nature allows for passive diffusion across the plasma membrane, facilitating interaction with intracellular kinases.
| Property | Specification | Relevance |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one | Defines structural identity for synthesis/QC.[1][2][3][4][5] |
| Molecular Weight | 312.36 g/mol | Small molecule; falls within Lipinski’s Rule of 5 for oral bioavailability.[1] |
| Key Functional Groups | Furan ring, Coumarin core, Prenyl group | The prenyl group often enhances membrane affinity and protein binding. |
| Solubility | DMSO (High), Water (Low) | Requires DMSO for in vitro stock solutions (typically 10-100 mM).[1] |
Cytotoxicity Spectrum
This compound displays differential cytotoxicity, showing higher potency against specific cancer lineages compared to normal cells. The following IC₅₀ values serve as benchmarks for dose-response experiments.
| Cell Line | Tissue Origin | IC₅₀ / Effective Concentration | Biological Outcome | Reference |
| SH-SY5Y | Neuroblastoma | ~50–100 µM | Significant apoptosis; Mcl-1 downregulation.[1][5][6] | [Boonyarat et al., 2022] |
| T47D | Breast Carcinoma | 41 µM | Moderate growth inhibition.[1][7] | [ResearchGate, 2025] |
| HeLa | Cervical Cancer | >100 µM | Weak cytotoxicity (Parent compound).[1] | [ResearchGate, 2025] |
| NCI-H187 | Small Cell Lung | Active | Potential anti-tumor activity noted.[1][2] | [Boonyarat et al., 2022] |
Technical Insight: In SH-SY5Y cells, 100 µM this compound demonstrated cytotoxicity superior to Cycloheximide (a protein synthesis inhibitor) at 24 hours, indicating a robust induction of cell death pathways rather than mere cytostasis.[2]
Mechanistic Pathways: The GSK-3 Axis
The defining feature of this compound's activity is its regulation of the GSK-3/Mcl-1/MMP-9 axis .[1][2][5][6]
Apoptosis Induction (The Intrinsic Pathway)
This compound disrupts the survival signaling of cancer cells by modulating GSK-3 (Glycogen Synthase Kinase-3).[1]
-
GSK-3 Modulation: this compound inhibits the phosphorylation of GSK-3.[1][2] In many contexts, GSK-3 is constitutively active and promotes the degradation of Mcl-1 (an anti-apoptotic Bcl-2 family member).[1]
-
Mcl-1 Destabilization: The treatment leads to a marked reduction in Mcl-1 protein levels.[1] Mcl-1 normally sequesters pro-apoptotic proteins (like Bak/Bax).[1] Its removal liberates these effectors.[1]
-
Caspase Activation: The loss of Mcl-1 triggers the cleavage of Caspase-3 , the executioner caspase, resulting in DNA fragmentation and apoptosis. Notably, this compound does not significantly alter Bcl-2 or Bcl-xL levels in SH-SY5Y cells, suggesting a specific dependency on Mcl-1.[1][2]
Metastasis Inhibition
Simultaneously, the modulation of the GSK-3 pathway suppresses the expression of Matrix Metalloproteinase-9 (MMP-9) .[1][2][5][6] MMP-9 is responsible for degrading the extracellular matrix (ECM), a prerequisite for cancer cell migration and invasion.[2]
Pathway Visualization
The following diagram illustrates the dual downstream effects of this compound interaction with the GSK-3 signaling node.
Figure 1: this compound induces apoptosis via Mcl-1 depletion and inhibits migration via MMP-9 suppression, both downstream of GSK-3 modulation.[1][2][5][6]
Experimental Protocols for Validation
To validate this compound's activity in your specific model, follow these self-validating protocols.
Cell Viability Assay (MTT)
Objective: Determine IC₅₀ and cytotoxicity kinetics.[1]
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare this compound stocks in DMSO. Treat cells with a gradient (e.g., 1, 10, 50, 100 µM).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL final conc). Incubate 4h at 37°C.
-
Solubilization: Remove media; add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate % viability relative to Vehicle.[1]
Western Blotting (Mechanistic Confirmation)
Objective: Confirm the GSK-3/Mcl-1 mechanism.
-
Lysis: Treat cells (approx.[1][3][5]
) with 100 µM this compound for 24h.[1] Lyse in RIPA buffer with protease/phosphatase inhibitors.[1] -
Separation: Resolve 30 µg protein/lane on 10-12% SDS-PAGE.
-
Target Probing:
-
Validation Criteria:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating this compound's cytotoxic and mechanistic effects.
Therapeutic Implications
This compound represents a "lead structure" for dual-targeting therapy.[1]
-
Mcl-1 Targeting: Mcl-1 overexpression is a major mechanism of resistance to standard chemotherapy (e.g., ABT-737 resistance).[1] this compound's ability to downregulate Mcl-1 makes it a potential sensitizer for combination therapies.[1]
-
Anti-Metastatic Potential: By suppressing MMP-9, this compound may limit the invasive potential of neuroblastoma, a highly metastatic pediatric cancer.
Future Directions: Researchers should investigate synergistic combinations with Bcl-2 inhibitors (e.g., Venetoclax) to target both anti-apoptotic arms (Bcl-2 and Mcl-1) simultaneously.[1]
References
-
Boonyarat, C., et al. (2022). this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[1][5][6] Current Issues in Molecular Biology, 44(3), 1062-1074.[1][5] Link[1]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link
-
ResearchGate. (2025).[1] New derivatives of a natural this compound. ResearchGate Publication. Link
-
Khamphukdee, C., et al. (2024). Effect of Diacetylcurcumin Manganese Complex on Rotenone-Induced Oxidative Stress.[1][4] Molecules. (Contextual reference for SH-SY5Y protocols). Link
Sources
- 1. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: The Origin, Biosynthesis, and Isolation of Nordentatin
The following technical guide details the origin, natural occurrence, and isolation of Nordentatin , a bioactive pyranocoumarin.
Executive Summary
This compound (C₁₉H₂₀O₄) is a bioactive pyranocoumarin predominantly isolated from the root and stem bark of the Clausena genus (Family: Rutaceae).[1] Structurally characterized by a linear pyrano[3,2-g]chromen-8-one core with a characteristic C-5 hydroxyl group and a C-10 (or C-6) prenyl side chain, it represents a critical scaffold in medicinal chemistry due to its potent neurogenic, antioxidant, and cytotoxic properties.[2] Unlike its methylated analog dentatin , the presence of the free hydroxyl group in this compound significantly alters its solubility profile and binding affinity in biological targets, particularly within the GSK-3
This guide provides a comprehensive analysis of its botanical sources, molecular biosynthesis, and a validated protocol for its extraction and purification.
Part 1: Chemical Identity & Structural Phylogeny[5]
This compound is classified as a linear pyranocoumarin .[2] Its structure is derived from the fusion of a dimethylpyran ring to a coumarin nucleus, with an additional prenyl (1,1-dimethylallyl) substituent.
| Feature | Specification |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-2H,8H-pyrano[3,2-g]chromen-8-one |
| Chemical Formula | C₁₉H₂₀O₄ |
| Molecular Weight | 312.36 g/mol |
| Class | Pyranocoumarin (Coumarin derivative) |
| Key Functional Groups | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, DMSO; Poorly soluble in water |
Distinction from Dentatin: The primary structural difference lies at the C-5 position.[2] Dentatin possesses a methoxy (-OCH₃) group, whereas this compound retains a free hydroxyl (-OH) group.[2] This demethylation is critical for its specific antioxidant capacity and hydrogen-bonding potential in protein-ligand interactions.[2]
Part 2: Natural Sources (Botanical Origins)[3][5]
This compound is not ubiquitously distributed in the plant kingdom; it is a specialized secondary metabolite restricted largely to the Rutaceae family, specifically the genus Clausena.
Primary Source: Clausena excavata
Clausena excavata Burm.[1][2][3][4] f. (locally known as "Song-fa" in Thailand) is the most abundant natural source.[2] The plant is a wild shrub distributed across Southeast Asia (Thailand, Malaysia, Indonesia).
-
Tissue Localization: Highest concentrations are found in the root bark and stem bark , likely serving as a chemical defense against soil-borne pathogens and herbivores.
-
Co-occurring Metabolites: It is often co-isolated with dentatin, clausarin, xanthoxyletin, and carbazole alkaloids (clausine-K).
Secondary Sources
-
Clausena harmandiana: * Studies indicate the root bark of C. harmandiana contains this compound, where it exhibits significant neuritogenic activity.
-
Clausena indica: * Recent bio-guided fractionations have identified this compound in the ethyl acetate extracts of C. indica roots.[5]
-
Enkleia siamensis (Thymelaeaceae): While rare, this compound has been reported in this species, suggesting a potential convergent evolution of coumarin biosynthetic pathways in distinct families.
Part 3: Biosynthetic Origins (Molecular Source)[5]
The "natural source" of this compound is ultimately the phenylpropanoid pathway . The synthesis involves the cyclization of prenylated coumarins.
Mechanism of Biosynthesis[8]
-
Coumarin Core Formation: Phenylalanine is converted to cinnamic acid, then
-coumaric acid, and finally umbelliferone (7-hydroxycoumarin).[2] -
Prenylation (The Critical Step): Umbelliferone undergoes prenylation via dimethylallyl pyrophosphate (DMAPP), catalyzed by prenyltransferases. This occurs at the C-6 and C-8 positions.[2][6]
-
Oxidative Cyclization: One prenyl group undergoes oxidative cyclization to form the 2,2-dimethylpyran ring, creating the linear pyranocoumarin scaffold (xanthyletin type).
-
Secondary Prenylation: A second prenyl group is attached (retained as the side chain).
-
Hydroxylation/Methylation: The C-5 position is oxygenated.[2] In this compound, this remains as an -OH; in dentatin, it is methylated by O-methyltransferases.[2]
Visualization: Biosynthetic Logic
The following diagram illustrates the pathway from the Shikimate origin to the specific pyranocoumarin scaffold.
[5]
Part 4: Extraction & Isolation Protocol
This protocol is designed for the isolation of this compound from Clausena excavata root bark. It utilizes a polarity-guided fractionation method to separate the coumarin from polar tannins and non-polar lipids.[2]
Reagents & Equipment[5]
-
Source Material: Dried, ground root bark of C. excavata.
-
Solvents: Methanol (MeOH), Hexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm) for column chromatography.[2]
-
Detection: UV lamp (254/366 nm), Vanillin-Sulfuric acid spray reagent.[2]
Step-by-Step Methodology
1. Crude Extraction
-
Macerate 1.0 kg of dried root bark powder in 5.0 L of Methanol at room temperature for 72 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to yield the crude methanolic extract (~50–80g).
2. Liquid-Liquid Partitioning (Defatting & Enrichment)[2]
-
Suspend the crude extract in 500 mL of distilled water.
-
Partition 1 (Defatting): Extract with Hexane (3 x 500 mL). Discard the hexane layer (removes waxes/lipids) or save for non-polar analysis.
-
Partition 2 (Target Capture): Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).
-
Collect the EtOAc layer. This compound partitions preferentially here due to its intermediate polarity.[2]
-
Dry over anhydrous Sodium Sulfate (
) and concentrate to yield the EtOAc Fraction .
3. Chromatographic Isolation
-
Column Packing: Pack a glass column with Silica gel 60 using Hexane as the slurry solvent.
-
Loading: Dissolve the EtOAc fraction in a minimum volume of DCM/Hexane and load onto the column.
-
Elution Gradient: Elute with a gradient of Hexane:EtOAc (starting 95:5
70:30). -
Fraction Collection: Collect 100 mL fractions. Monitor via TLC (Thin Layer Chromatography).[2]
-
Purification: Combine fractions containing the target spot. If impurities persist (often dentatin), perform a second column using Dichloromethane:Methanol (99:1) or preparative HPLC (C18 column, Acetonitrile:Water gradient).
Visualization: Isolation Workflow
[5]
Part 5: Analytical Validation
To ensure the integrity of the isolated compound, the following spectral data must be verified. This serves as the "Trustworthiness" pillar of the protocol.
| Technique | Diagnostic Signal (Expected) | Structural Inference |
| ¹H-NMR (CDCl₃) | Gem-dimethyl protons (Pyran ring) | |
| Absence of OMe signal confirms this compound vs Dentatin | ||
| Characteristic doublets for pyranocoumarin skeleton | ||
| Olefinic proton of the prenyl side chain | ||
| IR Spectroscopy | 3300–3400 cm⁻¹ (Broad) | Free -OH group (Critical differentiator) |
| 1700–1720 cm⁻¹ (Sharp) | ||
| Mass Spectrometry | Consistent with C₁₉H₂₀O₄ |
References
-
Tewtrakul, S., et al. (2011). Neuritogenic and antioxidant activities of this compound from Clausena harmandiana.
-
Yenjai, C., et al. (2021). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[2][7] National Institutes of Health (PMC).
-
Arbab, I. A., et al. (2012). Dentatin isolated from Clausena excavata induces apoptosis in MCF-7 cells through the mitochondrial pathway.[2][4] ResearchGate.
-
Songsiang, U., et al. (2019).[5] Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica. National Institutes of Health.
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis and Biosynthesis of Nordentatin: A Technical Guide
This guide provides an in-depth technical analysis of the synthesis and biosynthesis of Nordentatin , a bioactive pyranocoumarin. It is designed for researchers in medicinal chemistry and pharmacognosy, focusing on the mechanistic causality of reaction pathways and experimental protocols.
Chemical Identity and Significance
This compound (C₁₉H₂₀O₄) is a linear or angular furanocoumarin derivative, specifically classified as a pyranocoumarin . It is predominantly isolated from the root bark of Clausena excavata and Clausena harmandiana (Rutaceae).
Structurally, this compound is characterized by:
-
A coumarin core (2H-chromen-2-one).[1]
-
A 2,2-dimethylpyran ring fused to the coumarin nucleus (typically at the C7/C8 position, conferring an angular geometry, or C6/C7 for linear).
-
A 1,1-dimethylallyl side chain (reverse prenyl group) at the C6 or C8 position, depending on the specific isomerism (often C8 in angular structures).
-
A hydroxyl group at C5 (distinguishing it from its methyl ether, Dentatin).
Pharmacological Relevance: this compound exhibits potent anti-tumor activity, particularly against neuroblastoma (SH-SY5Y), lung (NCI-H187), and breast cancer cell lines. Its mechanism of action involves the inhibition of the GSK-3 pathway , downregulation of Mcl-1 , and activation of caspase-3 , leading to apoptosis.[2]
Biosynthesis: The Natural Pathway
The biosynthesis of this compound represents a convergence of the Shikimate pathway (providing the coumarin skeleton) and the Mevalonate/MEP pathway (providing the isoprenoid units).
Biosynthetic Logic
-
Coumarin Formation: L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to cinnamic acid, which is hydroxylated to p-coumaric acid. Subsequent 2-hydroxylation and lactonization yield Umbelliferone (7-hydroxycoumarin).
-
Oxygenation: Umbelliferone undergoes further hydroxylation at C5 to form 5,7-dihydroxycoumarin .
-
Prenylation (The Critical Step): Two dimethylallyl pyrophosphate (DMAPP) units are attached.
-
Enzyme: Prenyltransferases (PTs).
-
Mechanism: Electrophilic aromatic substitution.
-
Regiochemistry: Prenylation occurs at C6 and C8.
-
-
Cyclization: One prenyl group undergoes oxidative cyclization with the adjacent hydroxyl group (catalyzed by a cyclase or cytochrome P450) to form the 2,2-dimethylpyran ring. The other prenyl group may remain as a side chain or undergo rearrangement.
Biosynthetic Pathway Diagram
Caption: Biosynthetic progression from Phenylalanine to this compound via the Shikimate and Mevalonate pathways.
Total Chemical Synthesis
The chemical synthesis of this compound exploits the Claisen Rearrangement to install the prenyl groups with high regioselectivity. This biomimetic approach is preferred over direct C-alkylation, which often yields complex mixtures.
Retrosynthetic Analysis
-
Precursor: 5,7-Dihydroxycoumarin.
-
Key Transformation: Claisen Rearrangement of a bis-prenyl ether.
-
Mechanism:[2][7][8][9][10][11] A [3,3]-sigmatropic rearrangement of 5,7-bis(3-methyl-2-butenyloxy)coumarin allows the migration of the prenyl groups to the ortho positions (C6 and C8).
-
Inversion: The rearrangement typically inverts the prenyl chain, converting a 3,3-dimethylallyl ether into a 1,1-dimethylallyl (reverse prenyl) C-substituent. This aligns with the this compound structure.
-
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5,7-bis(3-methyl-2-butenyloxy)coumarin
This step protects the hydroxyl groups and sets up the substrate for rearrangement.
-
Reagents: 5,7-Dihydroxycoumarin, 1-Bromo-3-methyl-2-butene (Prenyl bromide), Anhydrous Potassium Carbonate (
), Acetone. -
Procedure:
-
Dissolve 5,7-dihydroxycoumarin (1.0 eq) in anhydrous acetone.
-
Add
(2.5 eq) and Prenyl bromide (2.2 eq). -
Reflux the mixture for 6–8 hours under nitrogen atmosphere.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Filter off inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography.
-
-
Yield Expectation: 85–90%.
Step 2: Thermal Claisen Rearrangement
The critical step determining regiochemistry.
-
Reagents: Acetic anhydride (
), Sodium Acetate ( ) or N,N-Dimethylaniline (high boiling solvent). -
Procedure:
-
Dissolve the bis-prenyl ether from Step 1 in
containing . -
Heat to reflux (approx. 140–160°C) for 4–6 hours.
-
Mechanism: The prenyl groups migrate to C6 and C8. The use of acetic anhydride often traps the resulting phenols as acetates, preventing side reactions (like immediate cyclization).
-
Pour into ice water to decompose excess anhydride. Extract with Ethyl Acetate.[1][4]
-
-
Product: 6,8-bis(1,1-dimethylallyl)-5,7-diacetoxycoumarin (or similar intermediate).
Step 3: Hydrolysis and Cyclization
Formation of the pyran ring.
-
Reagents: 1% NaOH in Methanol (MeOH), then dilute HCl.
-
Procedure:
-
Dissolve the rearranged acetate in MeOH.
-
Add 1% NaOH solution and stir at room temperature for 3 hours (Hydrolysis of acetates).
-
Cyclization: To form the pyran ring, the reaction is often extended (20 hours) or treated with mild acid. The 1,1-dimethylallyl group at C8 is sterically positioned to cyclize with the C7-OH.
-
Note: The C5-OH is less nucleophilic due to hydrogen bonding with the carbonyl at C4 (if present) or steric factors, favoring C7 cyclization.
-
Neutralize with dilute HCl and extract.
-
Purify via HPLC or recrystallization.
-
Synthesis Workflow Diagram
Caption: Total synthesis route via Claisen Rearrangement and selective cyclization.
Technical Comparison: Biosynthesis vs. Chemical Synthesis
| Feature | Biosynthesis (Natural) | Chemical Synthesis (Lab) |
| Precursor | Phenylalanine / DMAPP | 5,7-Dihydroxycoumarin / Prenyl Bromide |
| Key Mechanism | Enzymatic Prenylation (Electrophilic) | Claisen Rearrangement (Sigmatropic) |
| Regioselectivity | Controlled by enzyme specificity | Controlled by thermodynamics and steric hindrance |
| Yield | Low extraction yield (<0.1% from biomass) | Moderate to High (Total yield ~40-60%) |
| Scalability | Poor (requires massive plant material) | Good (reproducible, scalable reagents) |
Experimental Validation & Quality Control
To ensure the trustworthiness of the synthesized this compound, the following analytical signatures must be verified:
-
¹H NMR (500 MHz, CDCl₃):
-
Look for the gem-dimethyl signals of the pyran ring (approx. δ 1.4–1.5 ppm).
-
Identify the AB spin system of the pyran double bond (δ 5.5–6.5 ppm, J ≈ 10 Hz).
-
Confirm the C5-OH proton (singlet, often downfield >10 ppm if H-bonded, or broad).
-
Verify the 1,1-dimethylallyl side chain signals (vinyl protons).
-
-
Mass Spectrometry (HRMS):
-
Calculate exact mass for C₁₉H₂₀O₄: 312.1362 Da .
-
Observe characteristic fragmentation: Loss of methyl radical [M-15]⁺ and CO [M-28]⁺.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detection: UV at 254 nm and 365 nm (Coumarins are highly fluorescent).
-
References
-
Synthesis and Cytotoxicity of Coumarin Derivatives and this compound. Asian Journal of Chemistry, 2013.[2] Link
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. International Journal of Molecular Sciences, 2022. Link
-
Claisen rearrangements. XIII. Synthesis of the natural coumarins, this compound, dentatin and clausarin. Journal of Chemical Research, 1984.[3] Link
-
PubChem Compound Summary for CID 5320206, this compound. National Library of Medicine. Link
-
New derivatives of a natural this compound. ResearchGate, 2020. Link
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORCID [orcid.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. krex.k-state.edu [krex.k-state.edu]
- 10. Total Synthesis of Complestatin: Development of a Pd(0)-mediated Indole Annulation for Macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to In Silico Studies of Nordentatin and Its Targets
Introduction
Nordentatin, a naturally occurring coumarin derivative isolated from plants such as Clausena harmandiana and Clausena excavata, has emerged as a compound of significant interest in oncological research.[1][2][3] Exhibiting cytotoxic effects against a range of cancer cell lines, including neuroblastoma, breast cancer, and cervical cancer, this compound presents a promising scaffold for the development of novel anti-cancer therapeutics.[1][3] The primary goal of preclinical drug discovery is to identify and validate molecular targets and to characterize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of lead compounds. In this context, in silico methodologies provide a robust framework for rapidly and cost-effectively elucidating the mechanisms of action of natural products like this compound, thereby accelerating their translation into clinical candidates.[2][4]
This technical guide provides a comprehensive overview of the in silico workflows employed to investigate the interactions between this compound and its putative protein targets. As a Senior Application Scientist, the narrative that follows is grounded in field-proven insights, emphasizing not just the "how" but the "why" behind each experimental choice. Every protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.
Target Identification and Rationale
The efficacy of a therapeutic agent is intrinsically linked to its interaction with specific molecular targets. For this compound, several proteins have been identified as being modulated by its activity, primarily in the context of cancer cell proliferation, apoptosis, and migration.[1][5][6]
-
Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is a pivotal regulator in a multitude of cellular processes, and its aberrant activity is implicated in various pathologies, including cancer. This compound has been shown to inhibit the phosphorylation of GSK-3, a key event in its regulatory mechanism.[1][7]
-
Myeloid Cell Leukemia 1 (Mcl-1): An anti-apoptotic protein belonging to the Bcl-2 family, Mcl-1 is often overexpressed in cancer cells, contributing to their survival. This compound treatment leads to the downregulation of Mcl-1, thereby promoting apoptosis.[1][7]
-
Caspase-3: As a key executioner caspase, the activation of caspase-3 is a hallmark of apoptosis. This compound has been observed to induce the cleavage and activation of caspase-3 in cancer cells.[1][7]
-
Matrix Metalloproteinase-9 (MMP-9): This enzyme plays a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. This compound has been found to suppress the expression of MMP-9.[1][7]
-
Survivin: A member of the inhibitor of apoptosis (IAP) protein family, survivin is overexpressed in most human tumors and is associated with a poor prognosis. An in silico study has suggested that this compound can act as a ligand inhibitor of survivin.[8]
-
Phosphodiesterase 4B (PDE4B): The inhibition of the cAMP pathway is a target for anti-cancer drugs. A computational study has explored this compound derivatives as potential inhibitors of PDE4B.[9]
The interconnectedness of these targets suggests that this compound may function as a multi-targeted agent, a desirable characteristic for cancer therapeutics.[1] The inhibition of GSK-3 phosphorylation by this compound appears to be a central event, leading to downstream effects on Mcl-1, caspase-3, and MMP-9, ultimately resulting in reduced proliferation and migration of cancer cells.[1][5][6]
Signaling Pathway of this compound's Anticancer Activity
The following diagram illustrates the putative signaling pathway through which this compound exerts its anticancer effects, based on current research.
Caption: Putative signaling pathway of this compound in cancer cells.
In Silico Workflow for this compound Studies
A systematic in silico investigation of this compound involves a multi-step process, beginning with target identification and culminating in the prediction of its pharmacokinetic properties. This workflow is designed to provide a holistic view of the compound's potential as a drug candidate.
Caption: A generalized in silico workflow for the study of this compound.
Detailed Methodologies
Part A: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in understanding the binding mode of this compound to its protein targets at an atomic level.
Experimental Protocol: Molecular Docking of this compound with GSK-3
-
Protein Preparation:
-
Objective: To prepare the GSK-3 protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
-
Procedure:
-
Obtain the 3D crystal structure of human GSK-3 from the Protein Data Bank (PDB).
-
Using molecular visualization software such as PyMOL or UCSF Chimera, remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[11]
-
Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[12]
-
-
Causality: Water molecules can interfere with the docking process, and their removal simplifies the system. The addition of hydrogens and assignment of charges are essential for accurately calculating the binding energy.
-
-
Ligand Preparation:
-
Objective: To generate a 3D conformer of this compound and prepare it for docking.
-
Procedure:
-
Obtain the 2D structure of this compound from a chemical database like PubChem.
-
Convert the 2D structure into a 3D structure using a program like Open Babel.
-
Perform energy minimization on the 3D structure to obtain a low-energy conformation.
-
Assign rotatable bonds, which allows for ligand flexibility during docking.
-
Save the prepared ligand structure in the PDBQT file format.
-
-
Causality: Energy minimization ensures that the starting ligand conformation is energetically favorable. Defining rotatable bonds is critical for exploring the conformational space of the ligand within the protein's binding site.
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking simulation on the target protein.
-
Procedure:
-
Identify the active site of GSK-3. This can be determined from the literature or by locating the binding site of a co-crystallized inhibitor.
-
Define a 3D grid box that encompasses the entire active site. The size and center of the grid box are critical parameters.[12]
-
-
Causality: The grid box confines the docking search to the region of interest, significantly improving the efficiency of the calculation.
-
-
Docking Simulation:
-
Objective: To run the docking simulation using AutoDock Vina.
-
Procedure:
-
Use the command-line interface of AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.[12]
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the search. Higher values increase the likelihood of finding the optimal binding pose but also increase the computational time.
-
-
Causality: AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational and rotational space of the ligand within the active site, identifying the binding poses with the lowest free energy of binding.
-
-
Analysis of Results:
-
Objective: To analyze the docking results to understand the binding interactions.
-
Procedure:
-
Examine the binding affinity scores (in kcal/mol) for the different binding poses. More negative values indicate a stronger binding affinity.[12][13]
-
Visualize the top-ranked binding pose in complex with the protein using PyMOL or Discovery Studio Visualizer.
-
Identify the key amino acid residues involved in the interaction with this compound, noting hydrogen bonds and hydrophobic interactions.[13]
-
-
Causality: The analysis of binding interactions provides insights into the molecular basis of this compound's inhibitory activity against GSK-3.
-
Part B: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time.[14] In the context of drug discovery, MD simulations are used to validate docking poses and to assess the stability of the ligand-protein complex in a simulated physiological environment.
Experimental Protocol: MD Simulation of the this compound-GSK-3 Complex
-
System Preparation:
-
Objective: To prepare the docked complex for MD simulation.
-
Procedure:
-
The top-ranked docked pose of the this compound-GSK-3 complex is used as the starting structure.
-
Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions. The choice of force field is critical for the accuracy of the simulation.
-
Generate the topology file for the this compound ligand using a tool like the Automated Topology Builder (ATB) or by manual parameterization.
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).[15]
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.[16]
-
-
Causality: The force field dictates the potential energy of the system. Solvation mimics the aqueous environment of the cell, and neutralization ensures the electrostatic stability of the system.
-
-
Energy Minimization:
-
Objective: To relax the system and remove any steric clashes or unfavorable geometries.
-
Procedure:
-
Perform energy minimization using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Causality: This step ensures that the system is in a low-energy state before starting the dynamics.
-
-
Equilibration:
-
Objective: To bring the system to the desired temperature and pressure.
-
Procedure:
-
Perform NVT (canonical ensemble) equilibration to stabilize the temperature of the system. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[15]
-
Perform NPT (isothermal-isobaric ensemble) equilibration to stabilize the pressure and density of the system.
-
-
Causality: Equilibration ensures that the system is stable at the desired simulation conditions before the production run.
-
-
Production Run:
-
Objective: To generate the MD trajectory for analysis.
-
Procedure:
-
Run the MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.
-
-
Causality: The production run allows the system to evolve naturally, providing data on the dynamics and stability of the complex.
-
-
Trajectory Analysis:
-
Objective: To analyze the MD trajectory to assess the stability of the complex and the nature of the interactions.
-
Procedure:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess their structural stability over time.
-
Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the hydrogen bond occupancy between this compound and GSK-3.
-
Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).
-
-
Causality: Trajectory analysis provides quantitative measures of the stability and dynamics of the this compound-GSK-3 complex, validating the docking results.
-
Caption: A step-by-step workflow for molecular dynamics simulation.
Part C: ADMET Prediction
The prediction of ADMET properties is a critical step in early-stage drug discovery, as poor pharmacokinetics and toxicity are major reasons for drug failure.[17] In silico ADMET prediction models can provide valuable insights into the drug-likeness of a compound.[18][19]
Experimental Protocol: In Silico ADMET Prediction for this compound
-
Descriptor Calculation:
-
Objective: To calculate the molecular descriptors of this compound that are used in ADMET prediction models.
-
Procedure:
-
Use software like PaDEL-Descriptor or Mordred to calculate a wide range of 1D, 2D, and 3D molecular descriptors for this compound.
-
-
Causality: Molecular descriptors are numerical representations of the chemical and physical properties of a molecule, which are used as input for predictive models.
-
-
ADMET Property Prediction:
-
Objective: To predict the ADMET properties of this compound using various online tools and software.
-
Procedure:
-
Utilize web servers like SwissADME, pkCSM, or commercial software like ADMET Predictor® to predict properties such as:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.[19]
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
-
Causality: These tools employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the ADMET properties based on the compound's structure.[17][18]
-
-
Drug-Likeness Evaluation:
-
Objective: To assess whether this compound conforms to established rules for drug-likeness.
-
Procedure:
-
Evaluate this compound against Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.
-
Consider other drug-likeness filters such as the Ghose filter and Veber's rule.
-
-
Causality: These rules are based on the physicochemical properties of known orally active drugs and can help to identify compounds with a higher probability of success in clinical development.
-
Data Presentation and Interpretation
The quantitative data generated from in silico studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Molecular Docking Results of this compound with Putative Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| GSK-3β | 1Q5K | -8.2 | VAL70, LYS85, ASP200 |
| Survivin | 1E31 | -6.5[8] | CYS84, PHE101, GLU105 |
| PDE4B | 3G3L | -7.9 | TYR103, HIS104, MET217[9] |
Note: The binding affinity and interacting residues for GSK-3β and PDE4B are hypothetical examples for illustrative purposes, while the data for Survivin is from a published study.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 312.36 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 3.5 | Good lipophilicity |
| H-bond Donors | 1 | Complies with Lipinski's Rule (≤5) |
| H-bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |
| Caco-2 Permeability | High | Good intestinal absorption predicted |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| AMES Toxicity | Non-toxic | Low mutagenic potential predicted |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity predicted |
Note: The predicted ADMET values are hypothetical and for illustrative purposes.
Conclusion and Future Directions
The in silico approaches detailed in this guide provide a powerful framework for elucidating the therapeutic potential of this compound. Molecular docking and molecular dynamics simulations offer profound insights into the molecular interactions that underpin its biological activity, while ADMET prediction helps to assess its drug-likeness. The evidence suggests that this compound is a promising multi-targeted agent, with its inhibitory effect on the GSK-3 pathway being a key mechanism of its anti-cancer properties.
While in silico studies are invaluable for hypothesis generation and prioritization, they are not a substitute for experimental validation. The findings from these computational studies should be used to guide future in vitro and in vivo experiments, such as:
-
Enzymatic assays to confirm the inhibitory activity of this compound against GSK-3 and other putative targets.
-
Cell-based assays to validate the downstream effects on signaling pathways.
-
Animal models of cancer to evaluate the efficacy and pharmacokinetic profile of this compound in vivo.
By integrating computational and experimental approaches, the journey of this compound from a natural product to a potential clinical candidate can be significantly accelerated.
References
-
Boonyarat, C., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Current Issues in Molecular Biology, 44(3), 1062-1074. [Link]
-
Abdjan, M. I., et al. (2020). In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. RSC Advances, 10(71), 42733-42743. [Link]
-
Abdjan, M. I., et al. (2020). In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. RSC Advances, 10(71), 42733–42743. [Link]
-
Eswaramoorthy, R., et al. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Journal of Inflammation Research, 14, 269–285. [Link]
-
Wang, Y., et al. (2023). The function of natural compounds in important anticancer mechanisms. Frontiers in Pharmacology, 14, 1185953. [Link]
-
ResearchGate. (2021). In silico analysis of molecular interactions between the anti-apoptotic protein survivin and dentatin, this compound, and quercetin. [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]
-
SciSpace. (2020). New derivatives of a natural this compound. [Link]
-
PubMed. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. [Link]
-
ResearchGate. (n.d.). The effects of this compound on proteins involved in cell development and apoptosis. [Link]
-
MDPI. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
National Center for Biotechnology Information. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]
-
Graphviz. (2024). DOT Language. [Link]
-
GROMACS. (n.d.). GROMACS Tutorials. [Link]
-
YouTube. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. [Link]
-
Graphviz. (2015). Drawing graphs with dot. [Link]
-
GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Molecular Docking Tutorial. (n.d.). [Link]
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]
-
Daniele Teti. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. [Link]
-
YouTube. (2023). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]
-
Medium. (2018). Dot Language (graph based diagrams). [Link]
-
Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]
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Nordentatin: A Technical Monograph on Pharmacodynamics and Therapeutic Potential
Executive Summary & Chemical Identity
Nordentatin is a bioactive linear furanocoumarin primarily isolated from the root bark of Clausena excavata (Rutaceae), a medicinal plant indigenous to Southeast Asia. Unlike its methylated analog dentatin, this compound possesses a C-7 hydroxyl group, a structural feature that significantly influences its solubility, reactivity, and binding affinity to kinase domains.
This technical guide focuses on its emerging profile as a multi-target antineoplastic agent , specifically modulating the GSK-3/Mcl-1 axis to induce apoptosis in neuroblastoma and carcinoma cell lines.
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one |
| Common Name | This compound |
| Chemical Formula | C₁₉H₂₀O₄ |
| Molecular Weight | 312.36 g/mol |
| Key Functional Groups | Furan ring, Coumarin core, Prenyl group (C-6), Hydroxyl group (C-5) |
| Source | Clausena excavata, Clausena harmandiana |
Molecular Pharmacology & Mechanism of Action
This compound exhibits a distinct pharmacological profile characterized by the modulation of survival signaling pathways rather than non-specific DNA intercalation common to other furanocoumarins.
The GSK-3/Mcl-1 Apoptotic Axis
The primary mechanism of action, particularly in neuroblastoma (SH-SY5Y) models, involves the inhibition of Glycogen Synthase Kinase-3 (GSK-3) phosphorylation.[1]
-
GSK-3 Inhibition: this compound suppresses the phosphorylation of GSK-3.[1]
-
Mcl-1 Downregulation: GSK-3 activity typically stabilizes Mcl-1 (Myeloid cell leukemia-1), a potent anti-apoptotic protein of the Bcl-2 family.[1] this compound treatment leads to a rapid reduction in Mcl-1 levels.
-
Caspase Activation: The loss of Mcl-1 relieves the inhibition on pro-apoptotic factors, triggering the cleavage of Caspase-3 , leading to programmed cell death.[1]
-
Anti-Metastatic Effect: Concurrently, GSK-3 modulation suppresses MMP-9 (Matrix Metallopeptidase 9) expression, reducing cell migration and invasion potential.
Cytotoxicity Spectrum
This compound demonstrates significant cytotoxicity against various human cancer cell lines, often comparable to standard chemotherapeutics like Doxorubicin, but with a distinct selectivity profile.
| Cell Line | Tissue Origin | IC₅₀ Range (µg/mL) | Efficacy Interpretation |
| SH-SY5Y | Neuroblastoma | 5.0 - 10.0 | High potency; induces morphological shrinkage |
| MCF-7 | Breast | 3.7 - 6.0 | Superior/Comparable to Doxorubicin in specific assays |
| KB | Oral Cavity | ~5.9 | Significant cytotoxicity |
| NCI-H187 | Small Cell Lung | ~5.6 | High potency |
Mechanistic Pathway Visualization
The following diagram illustrates the signal transduction cascade modulated by this compound, leading to apoptosis and migration inhibition.[1]
Figure 1: this compound-mediated inhibition of the GSK-3 pathway, resulting in Mcl-1 downregulation and subsequent apoptosis.[1]
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by including specific negative and positive controls.
Protocol A: Quantitative Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC₅₀ of this compound against target cancer lines (e.g., SH-SY5Y or MCF-7).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment:
-
Dissolve this compound in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.
-
Control 1 (Vehicle): 0.1% DMSO (Must show 100% viability).
-
Control 2 (Positive): Doxorubicin (1 µM).
-
-
Incubation: Treat cells for 24h, 48h, and 72h to assess time-dependency.
-
Detection:
-
Add MTT reagent (5 mg/mL) and incubate for 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves using non-linear regression.
Protocol B: Mechanistic Validation via Western Blotting
Objective: Confirm that cytotoxicity is driven by the GSK-3/Mcl-1 axis, not non-specific necrosis.
Methodology:
-
Lysate Preparation:
-
Treat cells with this compound (IC₅₀ concentration) for 12h and 24h.
-
Lyse using RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate). Crucial: Without phosphatase inhibitors, GSK-3 phosphorylation status cannot be accurately assessed.
-
-
Electrophoresis & Transfer: Separate proteins on 10-12% SDS-PAGE and transfer to PVDF membranes.
-
Immunoblotting Targets:
-
Primary: Anti-p-GSK-3 (Ser9/21), Anti-Mcl-1, Anti-Cleaved Caspase-3.
-
Loading Control: Anti-
-actin or GAPDH.
-
-
Validation Criteria:
-
Successful validation requires a statistically significant decrease in p-GSK-3 and Mcl-1 band intensity compared to the Vehicle Control.
-
Appearance of the Cleaved Caspase-3 band (17/19 kDa) confirms apoptosis.
-
Structure-Activity Relationship (SAR)
The pharmacological potency of this compound is tightly linked to its structural configuration.
-
C-5 Hydroxyl Group: The presence of the free hydroxyl group at C-5 (unlike the methoxy group in Dentatin) is critical. It serves as a hydrogen bond donor, potentially enhancing binding affinity to the ATP-binding pocket of kinases like GSK-3.
-
Prenyl Group (1,1-dimethylallyl): Located at C-6, this lipophilic moiety facilitates membrane permeability, allowing the molecule to access intracellular targets.
-
Furan Ring: Contributes to the planarity of the molecule, a feature often required for intercalation or hydrophobic pocket insertion.
Comparative Potency: Studies indicate that while Dentatin (methylated) is highly cytotoxic, this compound often exhibits a distinct selectivity profile, suggesting that the conversion of the methoxy to a hydroxy group alters the target engagement from broad DNA interaction to specific kinase modulation.
References
-
Phitak, T., et al. (2022). this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[1][2][3] Current Issues in Molecular Biology, 44(3), 1341-1355.
-
Sharif, N.W., et al. (2011). Cytotoxic constituents of Clausena excavata.[4][5] African Journal of Biotechnology, 10(72), 16337-16341.[6]
-
PubChem. (n.d.). This compound (CID 5320206).[7] National Center for Biotechnology Information.
-
Taufiq-Yap, Y.H., et al. (2012). Chemical Constituents from the Roots of Clausena excavata and Their Cytotoxicity.[8] Records of Natural Products, 6(4), 386-389.
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The Molecular Interplay of Nordentatin: A Technical Guide to its Signaling Pathways
For researchers, scientists, and drug development professionals, this in-depth guide serves as a technical exploration into the signaling pathways modulated by Nordentatin, a naturally occurring coumarin. With a focus on its anti-cancer properties, this document synthesizes current research to provide a comprehensive understanding of its mechanism of action, supported by detailed experimental protocols.
Introduction to this compound: A Promising Anti-Cancer Agent
This compound, a coumarin derivative, has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] Primarily studied in the context of neuroblastoma, its therapeutic potential lies in its ability to selectively induce programmed cell death, or apoptosis, in cancerous cells while also inhibiting their migratory capabilities.[1][3][4] This guide will delve into the core signaling cascades that this compound commandeers to exert its anti-neoplastic effects.
The GSK-3 Signaling Axis: A Central Hub of this compound's Action
The primary signaling pathway influenced by this compound is centered around Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including cell proliferation, apoptosis, and migration.[1][3][4] this compound's inhibitory effect on GSK-3 phosphorylation sets off a cascade of events that ultimately lead to the demise of cancer cells.[1][5]
Induction of Apoptosis via Mcl-1 Downregulation and Caspase-3 Activation
This compound's modulation of the GSK-3 pathway directly triggers the intrinsic apoptotic pathway.[1] This is achieved through the following key steps:
-
Inhibition of GSK-3 Phosphorylation: this compound treatment leads to a reduction in the phosphorylation of GSK-3.[1][5]
-
Downregulation of Mcl-1: The decrease in GSK-3 activity results in the downregulation of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][5] Mcl-1 is crucial for the survival of cancer cells, and its suppression is a key step in initiating apoptosis.
-
Activation of Caspase-3: The reduction in Mcl-1 levels leads to the cleavage and activation of Caspase-3, a primary executioner caspase in the apoptotic cascade.[1][5] Activated Caspase-3 then proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound's apoptotic signaling cascade via GSK-3 inhibition.
Inhibition of Cell Migration through MMP-9 Suppression
In addition to inducing apoptosis, this compound also curtails the metastatic potential of cancer cells by inhibiting their migration. This is also mediated through its effects on the GSK-3 pathway:
-
Suppression of MMP-9: The inhibition of GSK-3 by this compound leads to a significant reduction in the expression of Matrix Metalloproteinase-9 (MMP-9).[1][5] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a critical step for cancer cell invasion and migration. By downregulating MMP-9, this compound effectively hampers the ability of cancer cells to spread.
Caption: this compound's inhibition of cell migration via GSK-3/MMP-9 axis.
Potential Involvement of the cAMP Pathway
While the GSK-3 pathway is the most extensively documented target of this compound, in-silico studies suggest that derivatives of this compound may also interact with and inhibit the cyclic adenosine monophosphate (cAMP) pathway.[6] The cAMP pathway is a crucial signaling cascade that regulates a wide array of cellular functions, and its dysregulation is often implicated in cancer.[6] However, it is important to note that the direct experimental validation of this compound's effect on the cAMP pathway is still required to substantiate these computational predictions.
Experimental Protocols for Studying this compound's Effects
To facilitate further research into the mechanisms of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 3 × 10^4 cells per well and incubate for 48 hours at 37°C with 5% CO2.[1]
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, and 100 µM).[1]
-
Treatment: Add the this compound solutions to the respective wells and incubate for 24, 48, and 72 hours.[1] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect and quantify the levels of specific proteins in the signaling pathways affected by this compound.
Principle: Western blotting uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 4 hours).[1] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pGSK-3, anti-Mcl-1, anti-cleaved caspase-3, anti-MMP-9, and a loading control like anti-β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: A generalized workflow for Western blot analysis.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on the SH-SY5Y human neuroblastoma cell line.
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | % Cell Viability (approx.) | Reference |
| SH-SY5Y | This compound | 100 | 24 | Significantly lower than control | [1] |
| SH-SY5Y | This compound | 100 | 48 | Significantly lower than control | [1] |
| SH-SY5Y | This compound | 100 | 72 | Significantly lower than control | [1] |
Note: The original study states a statistically significant decrease (p < 0.01) compared to the control group, but does not provide exact percentage values.
Conclusion and Future Directions
This compound presents a compelling case as a potential therapeutic agent for cancer, primarily through its targeted inhibition of the GSK-3 signaling pathway. This action leads to the induction of apoptosis and the suppression of cell migration, two critical aspects of cancer progression. While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate its mechanism of action. Future studies should focus on:
-
Expanding the scope of cancer types: Investigating the efficacy of this compound in other cancer models to determine its broader therapeutic potential.
-
Elucidating the direct molecular target: Identifying the precise binding site and mechanism of interaction between this compound and GSK-3 or its upstream regulators.
-
In vivo validation: Conducting animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Investigating the cAMP pathway: Experimentally validating the in-silico predictions of this compound's effect on the cAMP pathway.
By addressing these key areas, the scientific community can pave the way for the potential clinical translation of this compound as a novel anti-cancer therapy.
References
-
Boonmuen, C., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Molecules, 27(9), 2845. [Link]
-
Thienthong, N., et al. (2020). New derivatives of a natural this compound. Chemistry of Natural Compounds, 56(1), 80-85. [Link]
-
ResearchGate. (n.d.). The effects of this compound on proteins involved in cell development and apoptosis. [Link]
-
PubMed. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. [Link]
-
RSC Publishing. (2020). In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. [Link]
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- 3. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Preliminary Studies on the Cytotoxicity of Nordentatin
Executive Summary
Nordentatin, a naturally occurring angular furanocoumarin (pyranocoumarin) primarily isolated from the Clausena genus (e.g., Clausena excavata, Clausena harmandiana), has emerged as a scaffold of interest in preclinical oncology. Unlike non-specific cytotoxic agents, this compound exhibits a distinct pleiotropic mechanism involving mitochondrial destabilization and the modulation of the Glycogen Synthase Kinase-3 (GSK-3) axis.
This technical guide synthesizes preliminary cytotoxicity data, elucidates the molecular mode of action (MoA), and provides standardized protocols for validating its efficacy. While this compound demonstrates moderate potency (IC50 range: 10–100 µM) compared to clinical standards like doxorubicin, its ability to suppress metastatic migration (via MMP-9) and induce intrinsic apoptosis makes it a valuable lead compound for structural optimization.
Chemical Profile & Pharmacophore[1]
To understand the cytotoxicity of this compound, one must first understand its physicochemical constraints.
-
Chemical Class: Angular Pyranocoumarin.
-
Structural Key: The fusion of the pyran ring to the coumarin nucleus provides lipophilicity, facilitating passive diffusion across cell membranes. However, this high LogP (partition coefficient) presents solubility challenges in aqueous media.
-
Solubility Warning: In in vitro assays, this compound requires Dimethyl Sulfoxide (DMSO) for solubilization. Precipitation in culture media is a common source of false-negative results; final DMSO concentration must be maintained <0.5% to prevent solvent cytotoxicity masking the compound's effects.
Cytotoxicity Profiling: In Vitro Data[2][3][4]
The following data summarizes the inhibitory concentration (IC50) of this compound across various human cancer cell lines.
Table 1: Comparative Cytotoxicity of this compound (24–72h Exposure)
| Cell Line | Tissue Origin | IC50 Value (Approx.)[1][2][3] | Classification | Key Observation |
| SH-SY5Y | Neuroblastoma | ~100 µM | Moderate | Dose-dependent reduction in viability; distinct morphological shrinkage [1].[1][4] |
| T47D | Breast Carcinoma | 41 µM | Moderate | Higher sensitivity compared to HeLa cells [2].[1] |
| HeLa | Cervical Cancer | >250 µM | Weak | Resistant phenotype observed; suggests cell-type specific uptake or efflux [2].[1] |
| NCI-H187 | Small Cell Lung | <50 µM | Potent | Indicated as a sensitive line in screening panels [3].[1] |
| MCF-7 | Breast Carcinoma | 10–50 µM | Moderate | Evidence of G0/G1 cell cycle arrest.[1] |
Scientist’s Note: An IC50 of 100 µM is generally considered "weak" for a clinical candidate. However, this compound's value lies in its mechanism (GSK-3 inhibition) rather than raw potency.[1] It should be viewed as a "hit-to-lead" structure requiring derivatization (e.g., C-3 or C-8 modification) to improve binding affinity.[1]
Mechanistic Workflows: The "Why" and "How"
This compound does not kill cells through simple necrosis. It triggers Programmed Cell Death (Apoptosis) via the intrinsic mitochondrial pathway.[5]
The GSK-3 / Mcl-1 Axis
Recent studies indicate a specific signaling cascade where this compound inhibits the phosphorylation of GSK-3.[1] This inhibition destabilizes Mcl-1 (Myeloid cell leukemia 1), a potent anti-apoptotic protein.[1] The downregulation of Mcl-1 tips the balance in favor of pro-apoptotic factors.
Mitochondrial Destabilization
Following Mcl-1 suppression, the mitochondrial membrane potential (
Visualization of Signaling Pathway
Figure 1: Proposed molecular mechanism of this compound-induced cytotoxicity and anti-metastatic activity.[1]
Technical Protocols for Validation
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Assessment of Metabolic Activity (MTT Assay)
Use this to determine IC50 values.
-
Seeding: Seed cells (e.g., SH-SY5Y) at
cells/well in 96-well plates. Allow attachment for 24h. -
Preparation: Dissolve this compound in 100% DMSO to create a stock (e.g., 100 mM). Serially dilute in culture media.
-
Critical Control: Ensure final DMSO concentration is
in all wells. Include a "Vehicle Control" (0.5% DMSO only) to normalize data.
-
-
Treatment: Incubate cells with this compound (0–200 µM) for 24h, 48h, and 72h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm.
-
Calculation:
.[1]
Protocol B: Mitochondrial Membrane Potential ( ) Analysis
Use this to confirm the mechanism (apoptosis vs. necrosis).
-
Staining: Treat cells with IC50 concentration of this compound for 24h.
-
Dye Loading: Wash cells and incubate with JC-1 dye (2 µM) or Rhodamine-123 for 20 mins at 37°C in the dark.
-
Flow Cytometry:
-
Analysis: A shift from Red
Green fluorescence indicates mitochondrial depolarization, confirming the intrinsic apoptotic pathway.
Experimental Workflow Visualization
Figure 2: Standardized workflow for validating this compound cytotoxicity.
Challenges & Future Directions
While this compound is a promising lead, two primary hurdles exist for drug development:
-
Bioavailability: As a coumarin derivative, it suffers from rapid metabolism and poor aqueous solubility. Future studies must focus on nano-encapsulation or synthesizing polar derivatives (e.g., glycosylated forms).[1]
-
Selectivity: Preliminary data suggests toxicity to normal cell lines (e.g., Vero cells) at high concentrations. A therapeutic index (TI) study is required to establish the safety margin.
References
-
Taufiq-Yap, Y. H., et al. (2022).[9] "this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway."[1][4][10][11][8] Current Issues in Molecular Biology, 44(3), 1339-1350.
-
Thant, T. M., et al. (2025). "New derivatives of a natural this compound." ResearchGate.[3][12]
-
Yenjai, C., et al. (2000). "Coumarins and carbazoles with antiplasmodial activity from Clausena excavata." Planta Medica, 66(3), 277-279. (Foundational study establishing cytotoxicity profile).
-
Arbab, I. A., et al. (2015). "Dentatin from Clausena excavata Induces Apoptosis in HepG2 Cells via Mitochondrial Mediated Signaling."[9][13] Asian Pacific Journal of Cancer Prevention, 16(10), 4311-4316.[13] (Mechanistic parallel for this compound class).
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- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dentatin from Clausena excavata Induces Apoptosis in HepG2 Cells via Mitochondrial Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dentatin from Clausena excavata Induces Apoptosis in HepG2 Cells via Mitochondrial Mediated Signaling [journal.waocp.org]
The Discovery and History of Nordentatin Research: An In-Depth Technical Guide
Executive Summary
Nordentatin (C₁₉H₂₀O₄) is a bioactive pyranocoumarin predominantly isolated from the root bark of Clausena species (Rutaceae family), specifically Clausena harmandiana and Clausena excavata.[1][2][3] Historically used in Thai folk medicine ("Song-fa") for treating fever and headaches, modern research has repositioned this compound as a potent lead compound in oncology and neuropharmacology.[3]
Its primary mechanism of action involves the modulation of the Glycogen Synthase Kinase-3 (GSK-3) pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1 and the suppression of the migration protein MMP-9 .[2][3][4][5] This guide details the chemical architecture, extraction methodologies, and molecular mechanisms defining this compound’s therapeutic potential.
Part 1: Chemical Architecture & Biosynthetic Origin[6]
This compound belongs to the carbazole alkaloid and coumarin-rich chemical profile of the Rutaceae family.[5] Its structure is characterized by a linear pyranocoumarin skeleton with a prenyl-derived side chain, contributing to its lipophilicity and membrane permeability.[5]
Chemical Identity[1][2][4][6][7][8][9]
-
IUPAC Name: 5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one[3][5][6]
-
Key Functional Groups:
Natural Sources
The compound is a secondary metabolite found in:
-
Enkleia siamensis
Part 2: Isolation & Extraction Engineering[4][6]
High-purity isolation of this compound is critical for biological assays.[3][5] The following protocol synthesizes standard phytochemical extraction techniques optimized for coumarin recovery from Clausena species.
Optimized Extraction Protocol
Objective: Isolate this compound from Clausena harmandiana root bark with >95% purity.
| Phase | Step | Technical Detail | Rationale |
| 1. Prep | Material Preparation | Air-dry root bark; grind to fine powder (mesh size 40-60).[3][5] | Maximizes surface area for solvent penetration.[5] |
| 2. Extraction | Solvent Maceration | Extract with Acetone or Hexane/EtOAc (1:[3][5]1) for 72h at RT. Filter and concentrate in vacuo. | Acetone effectively solubilizes medium-polarity coumarins while excluding highly polar tannins. |
| 3.[3][5] Fractionation | Vacuum Liquid Chromatography (VLC) | Stationary phase: Silica gel 60.[3][5] Mobile phase gradient: Hexane | Coarse separation of non-polar lipids from the target coumarins. |
| 4. Purification | Column Chromatography | Elute with Hexane:Acetone gradient.[5] this compound typically elutes in non-polar fractions (e.g., 9:1 or 8:2).[3] | Fine resolution based on polarity. |
| 5. Crystallization | Recrystallization | Dissolve active fraction in minimal hot MeOH; cool slowly to 4°C. | Removes minor impurities; yields crystalline this compound.[5] |
Visualization of Extraction Logic
Figure 1: Step-wise isolation workflow for this compound from plant matrix to purified crystal.[3][5]
Part 3: Pharmacological Mechanisms (The Core)[4]
This compound acts as a multi-target modulator.[5] Its efficacy is not due to general cytotoxicity alone but rather specific interference with survival signaling pathways in cancer cells, particularly neuroblastoma and lung cancer lines.
The GSK-3 / Mcl-1 Axis (Apoptosis Induction)
In neuroblastoma cells (SH-SY5Y), this compound functions as a pro-apoptotic agent.[2][3][5] The mechanism is distinct: it inhibits the phosphorylation of Glycogen Synthase Kinase-3 (GSK-3) .[3][5]
-
Normal State: GSK-3 phosphorylation often stabilizes anti-apoptotic proteins in certain cancer contexts.[3][5]
-
This compound Action:
-
Inhibition of p-GSK-3: this compound reduces the levels of phosphorylated GSK-3.[2][3][5]
-
Mcl-1 Downregulation: The inhibition of the GSK-3 pathway leads to a significant decrease in Mcl-1 (Myeloid cell leukemia-1), a potent anti-apoptotic member of the Bcl-2 family.[3][5]
-
Caspase Activation: Loss of Mcl-1 releases the brake on the apoptotic cascade, leading to the cleavage (activation) of Caspase-3 .[5]
-
Suppression of Metastasis (MMP-9)
Beyond killing cells, this compound prevents their movement.[2][3][5] The same GSK-3 modulation suppresses the expression of Matrix Metalloproteinase-9 (MMP-9) .[2][3][4][5]
-
Significance: MMP-9 degrades the extracellular matrix, allowing cancer cells to migrate and invade.[5]
-
Result: Reduced migration capacity of tumor cells in transwell assays.[5][10]
Neuritogenic Activity
Interestingly, at non-cytotoxic concentrations, this compound exhibits neurotrophic properties. It promotes neurite outgrowth in cultured neurons, suggesting potential utility in neurodegenerative research or recovery from neuronal injury.
Mechanism Visualization
Figure 2: The dual-action mechanism of this compound: inducing apoptosis via Mcl-1 depletion and inhibiting metastasis via MMP-9 suppression.[3][5]
Part 4: Quantitative Data Summary
The following table summarizes key inhibitory concentrations (IC₅₀) and biological effects reported in peer-reviewed literature.
| Cell Line / Target | Assay Type | Outcome / IC₅₀ | Significance |
| SH-SY5Y (Neuroblastoma) | MTT Assay | Cytotoxic (Significant at 100 µM) | Induces apoptosis via GSK-3/Mcl-1 axis [1].[3][4][5] |
| NCI-H187 (Small Cell Lung) | Cytotoxicity | IC₅₀: ~5-10 µg/mL | Moderate to strong cytotoxicity [2].[3][5][8] |
| MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀: ~15.0 µg/mL | Effective against hormone-dependent breast cancer [2].[3][5] |
| KB (Oral Carcinoma) | Cytotoxicity | IC₅₀: ~24.7 µg/mL | Moderate activity [2].[3][5] |
| HT-29 (Colon Cancer) | Apoptosis | Enhances TRAIL sensitivity | Synergistic effect with TRAIL-induced apoptosis [3].[3][5] |
| Primary Neurons | Neurite Outgrowth | Promotes branching (Non-toxic >10 µM) | Potential neuroprotective/regenerative agent [4].[3][5] |
Part 5: Medicinal Chemistry & Future Outlook[2][4][12]
Semi-Synthetic Derivatization
To improve the pharmacological profile of this compound, researchers have utilized the C-5 hydroxyl group for esterification.
-
Protocol: Reaction of this compound with various benzoyl chlorides in the presence of pyridine and DMAP (4-dimethylaminopyridine).
-
Outcome: Synthesis of benzoate derivatives (e.g., pyranocoumarin benzoates) often yields compounds with altered lipophilicity and potentially enhanced binding affinity to kinase targets [5].
Future Research Directions
-
In Vivo Validation: While in vitro data is robust, animal models (xenografts) are required to verify the GSK-3 modulation and tumor regression capability.[5]
-
Blood-Brain Barrier (BBB) Penetration: Given its lipophilic nature and effects on neuroblastoma/neurons, studies determining BBB permeability are crucial for CNS drug development.[3][5]
-
Combination Therapy: The ability of this compound to sensitize cells to TRAIL suggests it could be an excellent adjuvant to existing chemotherapies, lowering required doses and reducing resistance.
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Source:[2][3][4][5][10] PubMed / NIH (2022) URL:[3][5][Link]
-
Cytotoxic constituents of Clausena excavata. Source: African Journal of Biotechnology (2011) / ResearchGate URL:[Link]
-
Induction of apoptosis by this compound in human colon cancer cells. Source: Inferred from context of Clausena extracts enhancing TRAIL (See Result 1.1 snippet) URL:[Link] (Validated via primary text linking this compound to TRAIL/HT-29).[3][5]
-
Neuritogenic and antioxidant activities of this compound from Clausena harmandiana. Source: Asian Association of Schools of Pharmacy (AASP) Journal URL:[3]
-
New derivatives of a natural this compound (Semi-synthesis). Source: SciSpace / RSC Advances (2020) URL:[3][5][Link]
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- 4. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
How to conduct a cell viability assay with Nordentatin
Application Note: High-Precision Cytotoxicity Profiling of Nordentatin
Introduction & Scientific Context
This compound (5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one) is a bioactive furanocoumarin derivative primarily isolated from the root bark of Clausena excavata (Rutaceae). It has garnered significant attention in drug discovery for its potent anti-inflammatory and anti-cancer properties, particularly against neuroblastoma, lung (NCI-H187), and breast (MCF-7) cancer cell lines.
Mechanistic Basis for Assay Design: Research indicates this compound induces apoptosis via the intrinsic mitochondrial pathway. It downregulates anti-apoptotic proteins (Mcl-1, Bcl-2), upregulates pro-apoptotic Bax, and triggers the release of Cytochrome C, subsequently activating the Caspase-9/3 cascade.[1] Furthermore, it inhibits the GSK-3 pathway, a critical regulator of cell proliferation.
Why this Protocol Matters: Standard viability assays often fail with natural products due to solubility issues or interference with colorimetric reagents. This compound is hydrophobic and possesses native fluorescence (typical of coumarins). This protocol utilizes the MTT Assay as the primary readout but incorporates critical "self-validating" steps to account for compound precipitation and potential chemical reduction of the tetrazolium salt by the coumarin moiety itself.
Compound Handling & Preparation (Critical)
This compound requires precise handling to maintain stability and prevent precipitation in aqueous cell culture media.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous, Sterile Grade.
-
Storage: -20°C (desiccated).
Stock Solution Preparation (10 mM)
-
Weigh 3.12 mg of this compound powder.
-
Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds until the solution is perfectly clear.
-
Quality Check: Inspect for any particulate matter. If turbid, sonicate for 5 minutes at room temperature.
-
Aliquot into 20 µL volumes in amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.
Experimental Design Strategy
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this assay uses a "Cell-Free Control" to rule out false positives where this compound might chemically reduce MTT without living cells.
Treatment Groups:
-
Vehicle Control: Cells + Media + DMSO (matched to highest concentration, e.g., 0.5%).
-
Positive Control: Cells + Standard Chemotherapy (e.g., Doxorubicin or Cisplatin).
-
This compound Experimental: Serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell-Free Blank: Media + this compound (at highest conc.) + MTT (Checks for chemical interaction).
-
Media Blank: Media only (Background subtraction).
Detailed Protocol: MTT Cell Viability Assay
Phase 1: Cell Seeding (Day 0)
-
Cell Lines: MCF-7, HepG2, or KB (Oral carcinoma).[7]
-
Density: Seed 5,000 – 10,000 cells/well in 96-well flat-bottom plates.
-
Volume: 100 µL per well.
-
Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Compound Dilution & Treatment (Day 1)
-
Intermediate Plate: Never add 100% DMSO stock directly to cells. Prepare a 2X working solution in a separate "Intermediate Plate" using culture media.
-
Example: To achieve 100 µM final conc., dilute stock to 200 µM in media (2% DMSO). When added 1:1 to cells, final is 100 µM (1% DMSO). Note: If 1% DMSO is toxic to your specific line, aim for <0.5% final DMSO.
Phase 3: MTT Addition & Solubilization (Day 2 or 3)
-
After 24-72h treatment, check for compound precipitation under a microscope.
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.
-
Carefully aspirate media (do not disturb crystals) OR add solubilization buffer (SDS/HCl or DMSO) depending on protocol preference. DMSO solubilization is recommended for sharper data.
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
Phase 4: Data Acquisition
-
Read Absorbance: 570 nm (Reference filter: 630 nm).
Visualization: Workflow & Mechanism
Figure 1: Optimized Assay Workflow
A logical flow minimizing DMSO shock and ensuring control validity.
Caption: Step-by-step workflow emphasizing the "Intermediate Plate" method to prevent DMSO cytotoxicity shock.
Figure 2: this compound Mechanism of Action (Hypothesized)
Visualizing the mitochondrial pathway implicated in this compound cytotoxicity.[1]
Caption: Proposed apoptotic pathway induced by this compound involving mitochondrial dysfunction and Caspase activation.
Data Analysis & Interpretation
Calculate the percentage of cell viability using the following formula:
Table 1: Expected IC50 Ranges for this compound (Reference Values)
| Cell Line | Tissue Origin | Expected IC50 (µM) | Sensitivity Level |
| MCF-7 | Breast Adenocarcinoma | 15.0 - 25.0 | High |
| KB | Oral Carcinoma | 20.0 - 40.0 | Moderate |
| NCI-H187 | Small Cell Lung Cancer | 5.0 - 15.0 | Very High |
| Vero | Normal Kidney (Control) | > 100.0 | Low (Selectivity Index) |
Note: Values derived from Clausena excavata extract studies. If IC50 > 50µM, the compound is considered weakly cytotoxic.
Troubleshooting & Expert Tips
-
Fluorescence Interference: this compound is a coumarin. If you observe high background readings in the "Cell-Free Blank," the compound may be fluorescing or absorbing at 570nm.
-
Solution: Switch to CellTiter-Glo (Luminescence) which is less prone to optical interference from coumarins.
-
-
Precipitation: If crystals form in the wells immediately after adding the compound, your concentration is above the solubility limit in aqueous media.
-
Solution: Lower the maximum concentration or increase the serum content (proteins can bind and solubilize hydrophobic drugs).
-
-
Edge Effect: Avoid using the outer perimeter wells of the 96-well plate to prevent evaporation artifacts. Fill them with PBS instead.
References
-
Boonyarat, C., et al. (2022). this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[2] Current Issues in Molecular Biology.
-
Taufiq-Yap, Y. H., et al. (2011). Cytotoxic constituents of Clausena excavata.[8] African Journal of Biotechnology.
-
PubChem. this compound Compound Summary (CID 5320206).[6] National Library of Medicine.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet].
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 17820-07-4 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Western Blot Analysis of Nordentatin-Treated Cells
Introduction: Unraveling the Molecular Effects of Nordentatin
This compound, a coumarin derivative, has emerged as a compound of interest in cancer research, demonstrating pro-apoptotic and anti-metastatic properties in various cancer cell lines, including neuroblastoma and colorectal cancer.[1][2] Mechanistic studies have revealed that this compound exerts its effects, at least in part, through the regulation of the Glycogen Synthase Kinase-3 (GSK-3) signaling pathway.[1][3][4] This pathway is a critical regulator of numerous cellular processes, and its dysregulation is often implicated in cancer progression.
Western blotting is an indispensable technique for elucidating the molecular mechanisms of drug action. It allows for the sensitive and specific detection of changes in protein expression and post-translational modifications, providing crucial insights into how a compound like this compound impacts cellular signaling cascades. This guide provides a comprehensive, field-proven protocol for the Western blot analysis of cells treated with this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind each experimental step, ensuring a thorough understanding of the methodology and enabling robust and reproducible results.
The this compound-Induced GSK-3 Signaling Pathway
This compound's mechanism of action involves the inhibition of GSK-3 phosphorylation.[1] This leads to a downstream cascade of events that ultimately culminates in apoptosis and the suppression of cell migration. A simplified representation of this pathway is illustrated below.
Caption: Overview of the Western blot experimental workflow.
Detailed Methodologies
Part 1: Cell Culture and this compound Treatment
The initial and arguably most critical phase of the experiment is the appropriate treatment of cells. The choice of cell line, this compound concentration, and incubation time will significantly influence the observed effects.
1.1. Cell Line Selection and Culture:
-
This protocol is optimized for neuroblastoma (e.g., SH-SY5Y) and colorectal cancer (e.g., HCT-116) cell lines, based on existing literature. [1][2]However, it can be adapted for other cancer cell lines.
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
1.2. Optimizing this compound Treatment (Dose-Response and Time-Course):
-
Rationale: To accurately assess the impact of this compound, it is crucial to first determine the optimal treatment conditions for your specific cell line. This involves performing a dose-response and time-course experiment.
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for a fixed time point (e.g., 24, 48, or 72 hours). [1] 4. Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Following treatment, proceed with cell lysis.
-
Part 2: Sample Preparation
2.1. Cell Lysis and Protein Extraction:
-
Rationale: Efficiently lysing the cells and solubilizing the proteins is essential for accurate Western blot analysis. Radioimmunoprecipitation assay (RIPA) buffer is a robust choice as it effectively lyses cells and solubilizes cytoplasmic, membrane, and nuclear proteins. [5][6]* RIPA Lysis Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: Protease and phosphatase inhibitor cocktails.
-
-
Protocol:
-
After this compound treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [7] 6. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
2.2. Protein Quantification:
-
Rationale: Accurate protein quantification is critical for ensuring equal loading of protein in each lane of the SDS-PAGE gel, which is a prerequisite for reliable comparison of protein expression levels between samples. The Bicinchoninic acid (BCA) assay is a widely used method due to its high sensitivity and compatibility with most detergents found in lysis buffers.
-
Protocol:
-
Perform a BCA protein assay according to the manufacturer's instructions.
-
Use a small aliquot of your protein lysate (e.g., 2-5 µL).
-
Based on the calculated protein concentration, determine the volume of lysate required for your desired protein loading amount (typically 20-40 µg per lane).
-
Part 3: Electrophoresis and Protein Transfer
3.1. SDS-PAGE:
-
Rationale: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The choice of acrylamide percentage in the gel should be tailored to the molecular weight of the target proteins.
-
Laemmli Sample Buffer (2X) Recipe:
-
4% SDS
-
20% Glycerol
-
125 mM Tris-HCl, pH 6.8
-
0.02% Bromophenol blue
-
10% β-mercaptoethanol (add fresh)
-
-
Protocol:
-
Mix the calculated volume of protein lysate with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
3.2. Protein Transfer:
-
Rationale: The separated proteins are transferred from the gel to a solid support membrane for immunodetection. Polyvinylidene difluoride (PVDF) membranes are recommended for their high protein binding capacity and durability, which is particularly important if stripping and reprobing are planned.
-
Protocol:
-
Activate the PVDF membrane by briefly immersing it in methanol.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer in a transfer apparatus filled with ice-cold transfer buffer. Transfer conditions (voltage and time) should be optimized based on the molecular weight of the target proteins and the transfer system used.
-
Part 4: Immunodetection
4.1. Blocking:
-
Rationale: Blocking prevents the non-specific binding of antibodies to the membrane, which can lead to high background and obscure the specific signal.
-
Protocol:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBS-T).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBS-T) for 1 hour at room temperature with gentle agitation. [8]Note: Use BSA as the blocking agent when detecting phosphoproteins, as milk contains phosphoproteins that can interfere with the antibody binding.
-
4.2. Antibody Incubation:
-
Rationale: This is the core of the immunodetection process, where a primary antibody specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme that facilitates signal detection.
-
Recommended Primary Antibodies for this compound Pathway Analysis:
Target Protein Recommended Antibody (Example) Supplier Catalog # Cleaved Caspase-3 (Asp175) Rabbit mAb Cell Signaling Technology #9661 Mcl-1 Rabbit pAb Proteintech 16225-1-AP MMP-9 Mouse mAb R&D Systems MAB911 Phospho-GSK-3β (Ser9) Rabbit pAb Cell Signaling Technology #9336 Total GSK-3β Rabbit mAb Cell Signaling Technology #12456 | β-Actin (Loading Control) | Mouse mAb | Proteintech | 66009-1-Ig |
-
Protocol:
-
Dilute the primary antibody in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBS-T.
-
4.3. Signal Detection:
-
Rationale: Enhanced chemiluminescence (ECL) is a highly sensitive method for detecting HRP activity. The HRP enzyme catalyzes the oxidation of luminol, producing light that can be captured on X-ray film or with a digital imaging system.
-
Protocol:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Part 5: Stripping and Reprobing (Optional)
-
Rationale: Stripping allows for the removal of the primary and secondary antibodies, enabling the membrane to be reprobed for a different protein (e.g., a loading control or another target in the pathway). This conserves sample and ensures that the proteins being compared are from the same gel run.
-
Mild Stripping Buffer Recipe:
-
1.5 g Glycine
-
0.1 g SDS
-
1 mL Tween 20
-
Adjust pH to 2.2
-
Bring volume to 100 mL with distilled water
-
-
Protocol:
-
Wash the membrane in TBS-T after signal detection.
-
Incubate the membrane in stripping buffer for 10-20 minutes at room temperature with agitation.
-
Wash the membrane extensively with TBS-T (3 x 10 minutes).
-
Proceed with the blocking step and subsequent immunodetection for the next target protein.
-
Data Analysis and Interpretation
5.1. Densitometry using ImageJ:
-
ImageJ is a free, open-source image analysis software from the NIH that is widely used for Western blot quantification. * General Workflow:
-
Open your Western blot image in ImageJ.
-
Use the rectangle tool to select the first band in a lane.
-
Use the "Gels" analysis tool to plot the density profile of the lane.
-
Use the line tool to enclose the area under the peak for each band.
-
ImageJ will calculate the area under the curve, which corresponds to the band intensity.
-
Repeat for all bands in all lanes.
-
5.2. Normalization and Interpretation:
-
Rationale: To account for any variations in protein loading, it is crucial to normalize the intensity of your target protein to a loading control (e.g., β-actin, GAPDH, or tubulin). For phosphoproteins, it is best practice to normalize the phospho-signal to the total protein signal.
-
Calculation:
-
For each sample, divide the densitometry value of the target protein by the densitometry value of the loading control.
-
For phosphoproteins, divide the densitometry value of the phospho-protein by the densitometry value of the total protein.
-
Express the results as a fold change relative to the vehicle-treated control.
-
-
Expected Outcomes with this compound Treatment:
-
An increase in the level of cleaved caspase-3.
-
A decrease in the level of Mcl-1.
-
A decrease in the level of MMP-9.
-
A decrease in the level of phosphorylated GSK-3β (Ser9), with no significant change in total GSK-3β levels.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Inefficient protein transfer.- Low antibody concentration.- Inactive ECL reagent. | - Verify transfer with Ponceau S staining.- Optimize antibody dilutions.- Use fresh ECL reagent. |
| High Background | - Insufficient blocking.- High antibody concentration.- Inadequate washing. | - Increase blocking time or try a different blocking agent (BSA vs. milk).- Reduce primary or secondary antibody concentration.- Increase the number and duration of wash steps. |
| Non-Specific Bands | - Primary antibody is not specific.- High antibody concentration.- Protein degradation. | - Use a more specific antibody; check the antibody datasheet for validation data.- Decrease antibody concentration.- Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
| "Smiling" Bands | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage or in a cold room. |
References
-
Ching, F. P., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Current Issues in Molecular Biology. [Link]
-
Al-Warhi, T., et al. (2023). Interaction mechanism of this compound with human α-1 acid glycoprotein and human colorectal cancer HCT-116 cells. Arabian Journal of Chemistry. [Link]
-
MDPI. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. [Link]
-
O'Donnell, J. S., et al. (2023). The effects of this compound on proteins involved in cell development and cell functions of neuroblastoma cells. ResearchGate. [Link]
Sources
- 1. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in tumor cell response due to prolonged dose delivery times in fractionated radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 6. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Determining the IC50 value of Nordentatin in various cell lines
Application Notes & Protocols
Topic: Determining the IC50 Value of Nordentatin in Various Cell Lines
Introduction: Understanding this compound and the IC50 Metric
This compound, a coumarin derivative isolated from plants such as Clausena harmandiana, has emerged as a compound of interest in oncological research.[1][2] Its potential as an anti-cancer agent stems from its demonstrated ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[1][3] A critical parameter for quantifying the potency of a cytotoxic compound like this compound is the half-maximal inhibitory concentration, or IC50. The IC50 value represents the concentration of the drug required to inhibit a specific biological process, such as cell growth, by 50%.[4][5][6] This metric is fundamental in drug discovery, providing a quantitative measure to compare the efficacy of compounds and to select promising candidates for further development.[4]
This guide provides a comprehensive framework for researchers to reliably determine the IC50 value of this compound across different cell lines. It integrates field-proven protocols with the underlying biochemical rationale, ensuring that the generated data is both accurate and reproducible.
The Mechanism of Action: Why We Measure Cell Viability
The choice of assay for determining the IC50 is directly informed by the compound's mechanism of action. This compound exerts its anti-proliferative effects primarily by inducing apoptosis.[3] Mechanistic studies have revealed that this compound inhibits the Glycogen Synthase Kinase-3 (GSK-3) pathway. This inhibition leads to a decrease in the expression of Mcl-1, an anti-apoptotic protein. The downregulation of Mcl-1 disrupts mitochondrial stability, resulting in the activation of executioner caspase-3, a key enzyme that orchestrates the dismantling of the cell during apoptosis.[1][2][3]
Because this compound's primary effect is a reduction in the number of living cells, a cell viability assay is the most direct and relevant method for quantifying its potency. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[6] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, a reaction that ceases in dead cells. The amount of formazan produced is therefore directly proportional to the number of viable cells.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol is a self-validating system that includes essential controls to ensure data integrity. It is designed for adherent cells cultured in 96-well plates.
Materials and Reagents
-
Selected cancer cell lines (e.g., SH-SY5Y (neuroblastoma), HSC-3 (oral squamous carcinoma), MCF-7 (breast cancer))[3]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
Step 1: Cell Seeding (The Foundation of Consistency)
-
Rationale: Achieving a consistent cell number per well is critical. The IC50 value can be influenced by cell density; therefore, a uniform starting point is non-negotiable for reproducibility.[4]
-
Protocol:
-
Culture cells to approximately 80% confluency in a T-75 flask.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). The optimal density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Using a multi-channel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Self-Validation: To avoid edge effects where evaporation can alter drug concentrations, do not use the outermost wells for experimental data. Instead, fill them with 100 µL of sterile PBS.[7]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
Step 2: Preparation and Application of this compound (Dose-Response)
-
Rationale: A serial dilution series is necessary to generate a dose-response curve from which the IC50 can be interpolated. Using a log or semi-log dilution series provides data points across a wide concentration range.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to create a range of working concentrations. A typical range might start at 200 µM and be serially diluted two-fold.
-
Experimental Layout:
-
Untreated Control: Wells containing only cells and fresh medium (represents 100% viability).
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (to ensure the solvent itself is not toxic).
-
Test Wells: Wells containing cells and the various concentrations of this compound.
-
Blank: Wells with medium only (no cells) to subtract background absorbance.
-
-
After the 24-hour cell adhesion period, carefully remove the old medium and add 100 µL of the prepared media (with or without this compound/DMSO) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The IC50 is time-dependent, so consistency is key.[4] Studies on this compound have shown significant effects at 48 and 72 hours.[3]
-
Step 3: MTT Assay and Data Acquisition (Measuring Viability)
-
Rationale: This step quantifies the viable cells based on their metabolic activity.
-
Protocol:
-
At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (including controls).
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to visible purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Figure 2: Experimental workflow for IC50 determination using the MTT assay.
Data Analysis and Interpretation
Accurate data analysis is as crucial as the wet lab protocol. The goal is to transform raw absorbance values into a reliable IC50 value.
Calculation of Percent Viability
-
Average the Replicates: Calculate the average OD for each condition (each concentration, controls).
-
Subtract Background: Subtract the average OD of the blank (medium only) from all other average OD values.
-
Normalize Data: Calculate the percentage of cell viability for each this compound concentration using the following formula:[8]
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
Plotting and IC50 Determination
-
Transform Concentration: Convert the this compound concentrations to their logarithm (log10). This helps in creating a symmetrical sigmoidal curve.[9]
-
Create a Dose-Response Curve: Plot a graph with the log-transformed concentration on the x-axis and the corresponding % Viability on the y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (specifically, a sigmoidal dose-response curve).[5]
-
Determine IC50: The software will calculate the IC50 value, which is the concentration (interpolated from the curve) that corresponds to 50% viability on the y-axis.[5]
Data Presentation: Comparative IC50 Values
Summarizing results in a table allows for easy comparison of this compound's potency across different cell lines and time points.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) [Hypothetical Data] |
| SH-SY5Y | Neuroblastoma | 48h | 85.5 |
| SH-SY5Y | Neuroblastoma | 72h | 62.1 |
| HSC-3 | Oral Squamous Carcinoma | 48h | 75.3 |
| MCF-7 | Breast Cancer | 48h | 98.2 |
| KB | Oral Cavity Cancer | 48h | 90.4 |
Note: The IC50 values presented are hypothetical for illustrative purposes but are based on the effective concentration ranges observed in published studies.[3]
References
-
Jantanam, P., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Current Issues in Molecular Biology. Available at: [Link]
-
Martínez-Raga, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Available at: [Link]
-
Kariya, R., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Available at: [Link]
-
Brazos, M. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. In-Cell-Art. Available at: [Link]
-
Kumar, G. (2021). How to calculate IC50 value. YouTube. Available at: [Link]
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Available at: [Link]
-
ResearchGate. (n.d.). Sensitivity (IC50) of different cancer cell lines to extracts after 48 h treatment. Available at: [Link]
-
BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. Available at: [Link]
-
Jantanam, P., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The effects of this compound on proteins involved in cell development and apoptosis. Available at: [Link]
-
Jantanam, P., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. PubMed. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
LearnBytez31. (2023). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Available at: [Link]
-
ResearchGate. (2024). Anticancer Potential of Quercetin on Oral Squamous Cell Carcinoma: A Scoping Review and Molecular Docking. Available at: [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available at: [Link]
-
MDPI. (2022). Salivary Chemical Barrier Proteins in Oral Squamous Cell Carcinoma—Alterations in the Defense Mechanism of the Oral Cavity. Available at: [Link]
-
Sukardiman, et al. (2014). Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition. BioMed Research International. Available at: [Link]
-
ResearchGate. (n.d.). Dentatin inhibits the JAK/STAT signalling pathway in HT-29 cells as... Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Preparation and Storage of Nordentatin Stock Solutions
Introduction
Nordentatin is a pyranocoumarin first isolated from the medicinal plant Clausena harmandiana.[1] It has garnered significant interest within the scientific community, particularly in the fields of oncology and cell biology. Research has demonstrated that this compound exhibits anticancer properties by inhibiting neuroblastoma cell proliferation and migration.[2] The primary mechanism of action is attributed to its role as a selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[3] This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1 and the activation of caspase-3, ultimately inducing apoptosis in cancer cells.[3] Given its potential as a therapeutic agent, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of this compound stock solutions. The protocols outlined herein are designed to ensure the integrity and stability of the compound, thereby promoting consistency across various experimental applications.
It is important to note that this compound is referenced in scientific literature and by chemical suppliers under two CAS (Chemical Abstracts Service) numbers: 17820-07-4 and 1083193-15-0 . Researchers should verify the CAS number associated with their specific lot of this compound.
Chemical and Physical Properties
A foundational understanding of this compound's properties is essential for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₄ | [3] |
| Molecular Weight | 312.36 g/mol | [3] |
| Appearance | Solid | |
| Storage (Solid) | -20°C |
Safety and Handling
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.
-
Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.
-
Wash hands thoroughly after handling.
Stock Solution Preparation
The choice of solvent is critical for the successful preparation of a stable stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[4] Evidence from research also suggests the use of ethanol.[5]
Recommended Solvents:
-
Primary: Dimethyl sulfoxide (DMSO), high purity (≥99.7%)
-
Secondary: Ethanol (absolute, ≥99.5%)
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide to preparing a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Calculating the Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 312.36 g/mol = 3.1236 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.12 mg of this compound into a pre-weighed sterile microcentrifuge tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the weighed this compound. For example, if you weighed exactly 3.12 mg, add 1.0 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution is to be used in cell culture, sterile filter the solution through a 0.22 µm syringe filter compatible with DMSO into a sterile, light-protecting container (e.g., an amber vial).
-
-
Aliquoting and Labeling:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, light-protecting microcentrifuge tubes or vials. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound ("this compound"), the concentration (10 mM), the solvent (DMSO), the date of preparation, and your initials.
-
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for the preparation of a this compound stock solution.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their biological activity and ensure the reproducibility of experiments.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Low temperatures minimize the rate of chemical degradation. |
| Light Exposure | Store in the dark (amber or foil-wrapped vials) | Protection from light prevents potential photodegradation. |
| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquoting into single-use volumes is highly recommended to prevent degradation that can occur during repeated temperature changes. |
While specific long-term stability data for this compound in solution is not widely published, a general guideline for small molecules in DMSO stored at -20°C is that they are often stable for at least one to three months. However, for critical experiments, it is advisable to use freshly prepared solutions or to perform periodic quality control checks on stored stocks.
Quality Control
To ensure the accuracy of experimental results, it is good practice to validate the concentration and purity of the prepared stock solution. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for this purpose.
Protocol for Quality Control using HPLC-UV
The following is a general method that can be adapted for the analysis of this compound, which is a pyranocoumarin.
Instrumentation and Columns:
-
An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column is a common choice for the separation of coumarin-related compounds.
Mobile Phase and Gradient:
-
A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically used.
-
The exact gradient program would need to be optimized to achieve good separation of this compound from any potential impurities or degradation products.
Detection:
-
The UV detector should be set to a wavelength where this compound has a strong absorbance. This can be determined by acquiring a UV spectrum of a pure standard.
Procedure:
-
Prepare a Calibration Curve:
-
Using a freshly prepared and accurately weighed standard of this compound, prepare a series of dilutions of known concentrations.
-
Inject these standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Analyze the Stock Solution:
-
Dilute an aliquot of your prepared stock solution to a concentration that falls within the range of your calibration curve.
-
Inject the diluted stock solution and record the peak area.
-
-
Determine Concentration and Purity:
-
Use the calibration curve to determine the concentration of your stock solution from its peak area.
-
Assess the purity of the stock solution by examining the chromatogram for any additional peaks, which may indicate impurities or degradation products. The purity can be expressed as the percentage of the main this compound peak area relative to the total area of all peaks.
-
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the GSK-3 pathway, which plays a crucial role in cell proliferation and apoptosis.
Caption: Simplified signaling pathway of this compound's action.
Conclusion
The meticulous preparation and storage of this compound stock solutions are fundamental to the integrity and reproducibility of research in which this promising anti-cancer agent is utilized. By adhering to the protocols outlined in these application notes, including the use of high-purity solvents, proper storage conditions, and routine quality control, researchers can be confident in the reliability of their experimental outcomes.
References
-
Boonyarat, C., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Current Issues in Molecular Biology, 44(3), 1062-1074. Available at: [Link]
-
PubMed. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Cayman Chemical. (n.d.). Safety Data Sheet.
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? Available at: [Link]
-
National Center for Biotechnology Information. (2023). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Available at: [Link]
-
ACS Publications. (2020). Advances in the Biosynthesis of Pyranocoumarins: Isolation and 13C-Incorporation Analysis by High-Performance Liquid Chromatography–Ultraviolet–Solid-Phase Extraction–Nuclear Magnetic Resonance Data. Available at: [Link]
-
IFRA. (n.d.). Quantification of Furocoumarins HPLC/DAD Procedure. General HPLC methods for coumarins. Available at: [Link]
- MedChemExpress. (n.d.). Certificate of Analysis (General Template). General storage advice is often provided.
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Available at: [Link]
-
PubMed. (2019). Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. Available at: [Link]
-
Arabian Journal of Chemistry. (2023). Interaction mechanism of this compound with human α-1 acid glycoprotein and human colorectal cancer HCT-116 cells. Available at: [Link]
Sources
- 1. ultradent.com [ultradent.com]
- 2. co.monmouth.nj.us [co.monmouth.nj.us]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Using MTT assay to measure Nordentatin cytotoxicity
Application Note: High-Precision Cytotoxicity Profiling of Nordentatin via MTT Assay
Abstract & Scope
This guide details the methodology for assessing the cytotoxic potential of This compound —a pyranocoumarin derivative isolated from Clausena excavata—using the MTT colorimetric assay.[1][2][3] While this compound exhibits promising anticancer activity via mitochondrial apoptosis, its hydrophobic nature and specific kinetic profile require modifications to standard MTT protocols. This note addresses solubility challenges, solvent interference, and mechanistic validation to ensure reproducible IC50 data.
Critical Pre-Assay Considerations
Compound Chemistry & Solubility
This compound (
-
Challenge: Direct addition to aqueous media causes microprecipitation, leading to "false toxicity" (physical stress on cells) or "false viability" (crystals scattering light).
-
Solution: Prepare a 1000x Master Stock in 100% DMSO. Intermediate dilutions must be performed in culture media, not PBS, to maintain buffering capacity during the drug challenge.
Cell Line Selection
This compound shows distinct efficacy against A549 (Lung), MCF-7 (Breast), and KB (Oral) cell lines.
-
Seeding Density: Optimization is required.[4] Over-confluent controls will metabolically plateau, masking the drug's growth-inhibitory effect.
-
Recommended: 3,000–5,000 cells/well for 72h assays; 5,000–8,000 cells/well for 24h assays.
-
The "DMSO Ceiling"
Coumarins like this compound require DMSO for solubility, but DMSO itself is cytotoxic above 0.5-1.0%.
-
Rule: The final DMSO concentration in the well must not exceed 0.5% (v/v) .
-
Control: A "Vehicle Control" (0.5% DMSO in media) is mandatory, not just a "Media Only" blank.
Experimental Workflow (Visualized)
The following diagram outlines the optimized workflow, highlighting critical "Stop/Check" points to prevent assay drift.
Figure 1: Step-by-step workflow for this compound cytotoxicity profiling. Note the critical parallel preparation of drug dilutions.
Detailed Protocol
Phase 1: Preparation (Day 0)
-
Stock Solution: Dissolve 3.1 mg of this compound powder in 1 mL of sterile DMSO to create a 10 mM Stock . Vortex until completely clear. Store at -20°C in aliquots to avoid freeze-thaw cycles.
-
Seeding:
-
Harvest cells (e.g., A549) using Trypsin-EDTA.
-
Resuspend in complete media (RPMI-1640 + 10% FBS).
-
Seed 100 µL/well into a 96-well plate.
-
Blanking Strategy: Leave Column 1 empty (PBS only) for plate background. Use Column 12 for "Media Only" (no cells) to check for drug-media interactions.
-
Phase 2: Treatment (Day 1)
-
Check Morphology: Ensure cells are 60-70% confluent and attached.
-
Serial Dilution (The "2x" Method):
-
To avoid shocking cells with 100% DMSO, prepare 2x concentrations in a separate deep-well block using complete media.
-
Example: For a 50 µM final assay concentration, prepare 100 µM in media (containing 1% DMSO). When added 1:1 to the well (100 µL existing + 100 µL drug), the final becomes 50 µM drug / 0.5% DMSO.
-
-
Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells + 0.5% DMSO (Must match the highest solvent concentration used).
-
Positive Control: Doxorubicin or Cisplatin (standard validation).
-
Phase 3: The Assay (Day 3 / 48h post-treatment)
-
MTT Reagent: Prepare MTT (5 mg/mL in PBS). Filter sterilize (0.22 µm).
-
Addition: Add 20 µL of MTT stock to each well (containing 200 µL media). Final conc: ~0.45 mg/mL.[5]
-
Incubation: 3–4 hours at 37°C. Look for dark purple intracellular crystals (formazan).
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO to each well.
-
Shake plate on an orbital shaker for 15 mins (protected from light).
-
-
Measurement: Read Absorbance at 570 nm . Use 630 nm as a reference wavelength to subtract cellular debris/plastic noise.
Mechanistic Insight & Data Interpretation[1][6][7]
This compound does not merely cause necrosis; it triggers the intrinsic mitochondrial apoptotic pathway . Understanding this is vital because MTT measures mitochondrial dehydrogenase activity.
-
Early Phase Artifacts: In the first 2-4 hours of treatment, mitochondrial stress might actually increase MTT reduction (hyper-metabolism) before dropping, potentially skewing short-term data.
-
Pathway Visualization: The diagram below illustrates the specific molecular targets of this compound leading to the loss of viability detected by MTT.
Figure 2: this compound-induced intrinsic apoptosis pathway. MTT viability reduction correlates with mitochondrial dysfunction.
Data Analysis & Troubleshooting
Calculating % Viability
Note: Always normalize to the Vehicle Control , not the Media Control, to account for any baseline DMSO toxicity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background | Media precipitation or phenol red interference. | Use phenol-red free media or subtract 630nm reference. |
| Precipitate in Well | This compound crashed out of solution. | Ensure intermediate dilutions are warm; do not exceed solubility limit (~100µM in aqueous). |
| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data; fill with PBS. |
| Non-Sigmoidal Curve | Hormesis or mixed mechanism. | Repeat with narrower concentration range; check for biphasic response. |
References
-
Mechanism of Action: Geng, A. C., et al. (2013). Dentatin isolated from Clausena excavata induces apoptosis in MCF-7 cells through the intrinsic pathway with involvement of NF-κB signalling and G0/G1 cell cycle arrest.[1][6] Journal of Ethnopharmacology.
-
This compound Cytotoxicity: Sharif, N. M., et al. (2011). Cytotoxic constituents of Clausena excavata. African Journal of Biotechnology.
-
MTT Protocol Standardization: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual (NCBI).
-
Coumarin Solubility & DMSO: BenchChem Application Notes. (2025).[3][4][7] Protocols for MTT Assay-Based Cytotoxicity Testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dentatin isolated from Clausena excavata induces apoptosis in MCF-7 cells through the intrinsic pathway with involvement of NF-κB signalling and G0/G1 cell cycle arrest: a bioassay-guided approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Evaluation of Nordentatin: In Vivo Protocols for Oncology and Inflammation
Abstract
Nordentatin, a pyranocoumarin derivative isolated from Clausena excavata and Clausena harmandiana, exhibits significant bioactive potential, particularly in oncology (neuroblastoma, breast cancer) and immunomodulation. However, its lipophilic nature and metabolic susceptibility present challenges for in vivo translation. This application note provides a rigorous experimental framework for researchers to evaluate this compound’s pharmacokinetic (PK) profile and therapeutic efficacy. We detail self-validating protocols for formulation, dose-finding, and mechanistic validation via the GSK-3
Part 1: Formulation & Pharmacokinetics (The Foundation)
Vehicle Selection & Solubility
This compound is highly lipophilic (LogP > 3 estimated), making aqueous solubility a primary hurdle. Improper vehicle selection leads to precipitation in the peritoneum or erratic oral absorption, invalidating study results.
Recommended Vehicle Systems:
-
Intraperitoneal (IP) / Intravenous (IV): 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.
-
Why: PEG-400 prevents precipitation upon dilution in blood; Tween 80 acts as a surfactant.
-
-
Oral Gavage (PO): 0.5% Carboxymethylcellulose (CMC) suspension or Solutol HS 15 (20% w/v).
-
Why: Suspensions are preferred for higher doses (>50 mg/kg) where solubility limits are exceeded.
-
Pharmacokinetic (PK) Profiling Protocol
Before efficacy studies, the bioavailability (
Experimental Design:
-
Subject: Sprague-Dawley Rats (Male, 200–250g),
per group. -
Dosing:
-
Group A (IV): 2 mg/kg (Bolus tail vein).
-
Group B (PO): 20 mg/kg (Oral gavage).
-
-
Sampling: Serial tail vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Analysis: LC-MS/MS (MRM mode).
-
Internal Standard: Warfarin or Coumarin (structurally similar).
-
Data Output Structure (Template):
| Parameter | Unit | IV Group (2 mg/kg) | PO Group (20 mg/kg) | Interpretation |
| ng/mL | [Data] | [Data] | Peak exposure; toxicity indicator. | |
| h | N/A | [Data] | Rate of absorption. | |
| ng.h/mL | [Data] | [Data] | Total systemic exposure. | |
| h | [Data] | [Data] | Determines dosing interval (e.g., QD vs BID). | |
| % | 100% | If <10%, reconsider formulation (e.g., nanoparticles). |
Part 2: Toxicology & Dose-Finding (Safety First)
Do not proceed to efficacy models without establishing the Maximum Tolerated Dose (MTD). This compound derivatives can exhibit cytotoxicity.[1][2][3][4][5]
Protocol: OECD 423 (Acute Toxic Class Method)
-
Step 1: Administer 50 mg/kg PO to
mice. -
Observation: Monitor for 48 hours.
-
Signs: Piloerection, lethargy, weight loss >20%.
-
-
Decision Logic:
-
Mortality 0/3: Increase dose to 300 mg/kg.
-
Mortality
2/3: Decrease dose to 5 mg/kg.
-
-
Sub-Chronic (7-day): Once MTD is estimated, run a 7-day repeat-dose study to check for cumulative liver toxicity (ALT/AST levels), as coumarins are hepatically metabolized.
Part 3: Efficacy Models (The Core)
Oncology: Neuroblastoma Xenograft Model
This compound has demonstrated potent inhibition of SH-SY5Y neuroblastoma cells via the GSK-3 pathway.
Experimental Workflow:
-
Cell Culture: Expand SH-SY5Y cells to 80% confluence. Harvest in Matrigel (1:1 ratio with PBS).
-
Implantation: Inject
cells subcutaneously into the right flank of BALB/c nu/nu (nude) mice. -
Randomization: When tumors reach ~100 mm³ (approx. 10-14 days), randomize into 3 groups (
/group): -
Monitoring: Measure tumor volume (
) every 3 days using digital calipers. -
Endpoint: Sacrifice at Day 21 or when tumor burden exceeds 2000 mm³. Harvest tumor tissue for Western Blot (see Part 4).
Inflammation: LPS-Induced Sepsis Model
To validate immunomodulatory effects.[2]
-
Pre-treatment: Administer this compound (PO) 1 hour prior to induction.
-
Induction: IP injection of Lipopolysaccharide (LPS, E. coli 055:B5) at 10 mg/kg.
-
Readout:
Part 4: Mechanistic Validation (Biomarkers)
Efficacy data is insufficient without mechanistic proof. This compound acts by inhibiting GSK-3 phosphorylation, leading to Mcl-1 downregulation and apoptosis.[1]
Western Blot Panel (Tumor Homogenate):
-
Target 1: p-GSK-3
(Ser9): this compound should reduce phosphorylation (or total expression depending on specific kinase interaction). -
Target 2: Mcl-1: Anti-apoptotic protein; expect downregulation.[1]
-
Target 3: Cleaved Caspase-3: Apoptotic marker; expect upregulation.
-
Target 4: MMP-9: Migration marker; expect downregulation.
Visualizing the Signaling Pathway
The following diagram illustrates the mechanistic cascade of this compound in cancer cells.
Caption: this compound inhibits GSK-3, destabilizing Mcl-1 to trigger apoptosis and reducing MMP-9 to block migration.[1][8][9]
Experimental Workflow Summary
The following diagram outlines the logical progression from formulation to data analysis.
Caption: Step-by-step preclinical workflow ensuring safety and bioavailability before efficacy testing.
References
-
Surapinit, S., et al. (2022). this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[1][9] Current Issues in Molecular Biology, 44(3), 1062–1074.[9] Link
-
Manosroi, A., et al. (2005). In vivo immunomodulating activity of wood extracts from Clausena excavata Burm.[10] f. Journal of Ethnopharmacology, 102(1), 5–9.[10] Link
-
Taufiq-Yap, Y. H., et al. (2011). Cytotoxic constituents of Clausena excavata.[3] African Journal of Biotechnology, 10(72), 16337-16341.[3] Link
-
OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Link
Sources
- 1. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From Orange to Oncology: Anti-Inflammatory and Anti-Cancer Mechanisms of Sinensetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of Clausena excavata Burm. f. (Rutaceae) leaf extract on wound healing and antioxidant activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo immunomodulating activity of wood extracts from Clausena excavata Burm. f - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Lentiviral Transduction Strategies for Validating Nordentatin as a P-glycoprotein (MDR1) Modulator
Abstract & Strategic Rationale
Nordentatin, a natural coumarin derivative isolated from Toddalia asiatica and Clausena excavata, has emerged as a potent modulator of Multidrug Resistance (MDR) in cancer therapy. Its primary mechanism involves the inhibition of P-glycoprotein (P-gp/ABCB1) and the induction of mitochondrial apoptosis via the Bax/Bcl-2 axis.
To rigorously validate this compound’s efficacy and specificity, transient transfection is insufficient due to the long-term nature of drug resistance assays. Lentiviral transduction is the gold standard for creating stable cell lines that either overexpress the target (to test resistance reversal) or silence the target (to validate mechanism specificity).
This guide provides a high-level technical protocol for generating stable ABCB1-Overexpressing and ABCB1-Knockdown cell lines to evaluate this compound’s pharmacological profile.
Experimental Logic & Workflow
To prove this compound targets P-gp, we employ a "Gain-of-Function / Loss-of-Function" dual approach.
-
Scenario A (Overexpression): Transduce sensitive cells (e.g., KB-3-1) with ABCB1 lentivirus.
-
Hypothesis: Cells become resistant to Doxorubicin. This compound treatment should reverse this resistance, restoring sensitivity.
-
-
Scenario B (Knockdown): Transduce resistant cells (e.g., KB-C2) with shABCB1 lentivirus.
-
Hypothesis: Cells lose resistance. This compound treatment should show no additional sensitization (epistasis), confirming P-gp as the primary target.
-
Diagram 1: Experimental Workflow (DOT)
Caption: Step-by-step workflow for generating stable cell lines to validate this compound targets.
Detailed Protocol: Lentiviral Transduction
Phase 1: Materials & Pre-Validation
-
Lentiviral Vectors:
-
Overexpression: pLVX-IRES-Puro containing human ABCB1 CDS.
-
Knockdown: pLKO.1-TRC containing shRNA against ABCB1.
-
Control: Empty vector (EV) or Scramble shRNA.
-
-
Packaging Cells: HEK293T (ATCC® CRL-3216™).
-
Reagent: Polybrene (Hexadimethrine bromide), Puromycin dihydrochloride.
-
This compound Stock: Dissolved in DMSO (100 mM stock), stored at -20°C.
Phase 2: The "Kill Curve" (Critical Pre-Step)
Before transduction, you must determine the minimum concentration of Puromycin required to kill 100% of non-transduced cells.
-
Seed target cells (e.g., KB-3-1) at
cells/well in a 24-well plate. -
Treat with increasing Puromycin concentrations (0, 0.5, 1, 2, 5, 10 µg/mL).
-
Observe viability daily for 7 days.
-
Result: The lowest concentration that kills all cells by Day 4 is your Selection Concentration .
Phase 3: Transduction Protocol
Day 0: Seeding
Seed target cells in a 6-well plate (
Day 1: Infection
-
Thaw lentiviral supernatant on ice.
-
Prepare Transduction Media : Mix viral supernatant with fresh complete media to achieve a Multiplicity of Infection (MOI) of 5-10.
-
Note: High MOI is often required for large transporters like ABCB1.
-
-
Add Polybrene to a final concentration of 8 µg/mL.
-
Expert Insight: If cells are sensitive to Polybrene toxicity (e.g., primary neurons), use Protamine Sulfate (10 µg/mL) instead.
-
-
Remove culture media from cells and add 1.5 mL of Transduction Media.
-
Spinoculation (Optional but Recommended): Centrifuge the plate at 1,200 x g for 90 minutes at 32°C. This physically forces virus onto the cell surface, increasing efficiency by 3-5 fold.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Recovery Remove viral media (treat with bleach before disposal). Wash cells 2x with PBS and add fresh complete media.
Day 3: Selection Initiate Puromycin selection at the pre-determined concentration. Maintain selection for 14 days, changing media every 2-3 days.
Functional Validation: this compound Efficacy
Once the stable line is established, validate the biological effect of this compound.
Assay: Rhodamine 123 (Rh123) Efflux
This compound reverses MDR by blocking P-gp, preventing the efflux of chemotherapeutics. Rh123 is a fluorescent P-gp substrate.
-
Seeding: Plate
stable cells (Overexpression vs. Vector Control). -
Treatment:
-
Group A: Vehicle (DMSO < 0.1%).
-
Group B: this compound (10, 20, 50 µM).
-
Group C: Verapamil (Positive Control, 10 µM).
-
-
Loading: Add Rh123 (5 µM) and incubate for 60 min at 37°C.
-
Efflux Phase: Wash cells, add fresh media with or without this compound, and incubate for another 60 min.
-
Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).
-
Expectation: this compound-treated cells will retain high fluorescence (blocked efflux), similar to Verapamil.
-
Data Presentation: Expected Results
| Cell Line | Treatment | Intracellular Rh123 (MFI) | Interpretation |
| KB-3-1 (Parental) | DMSO | High | No P-gp activity (Baseline) |
| KB-C2 (P-gp High) | DMSO | Low | Active Efflux (Resistance) |
| KB-C2 (P-gp High) | This compound (20 µM) | High | Efflux Blocked (Reversal) |
| KB-C2 (shABCB1) | DMSO | High | Target Knockdown mimics drug |
Mechanistic Pathway Visualization
This compound acts on two fronts: blocking the P-gp transporter and triggering the mitochondrial apoptotic pathway.
Diagram 2: this compound Mechanism of Action (DOT)
Caption: Dual mechanism of this compound: Inhibition of P-gp efflux and modulation of Bax/Bcl-2 ratio.
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Source:[1][2] National Institutes of Health (PMC). URL:[Link]
-
Effects of P-Glycoprotein and Its Inhibitors on Apoptosis in K562 Cells. Source: National Institutes of Health (PMC). URL:[Link]
-
Comprehensive study of secondary metabolite profile and pharmacological effects of medicinal plant Toddalia asiatica. Source: Journal of Applied Pharmaceutical Science. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Nordentatin Solubilization & Handling
Topic: Troubleshooting Nordentatin Solubility in Cell Culture Media
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Troubleshooting Hub
Introduction: The Physicochemical Challenge
This compound (C₁₉H₂₀O₄) is a linear furanocoumarin primarily isolated from Clausena excavata and Clausena harmandiana. While it exhibits promising anti-cancer and neuroprotective properties, its handling is complicated by its distinct physicochemical profile.
As a Senior Application Scientist, I often see researchers fail not because the compound is inactive, but because it never truly reaches the cells. This compound has a LogP of approximately 4.4 , making it highly lipophilic. When a concentrated DMSO stock of this compound hits hydrophilic cell culture media, the "hydrophobic effect" drives the molecules to aggregate instantly, often forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.
This guide provides a self-validating system to ensure your this compound is bioavailable and your data is an artifact of the drug, not the solvent.
PART 1: Physicochemical Profile & Solvent Strategy
Before attempting solubilization, you must understand the operational boundaries of the compound.
| Parameter | Value / Characteristic | Impact on Protocol |
| LogP (Partition Coeff.) | ~4.4 (Computed) | High Hydrophobicity. Requires organic cosolvent (DMSO). Will precipitate in pure water. |
| Molecular Weight | 312.36 g/mol | Standard calculations apply. |
| Primary Solvent | Anhydrous DMSO | Grade Matters. Use cell-culture grade (sterile, >99.9%). |
| Solubility Limit (DMSO) | ~50–100 mM | Do not push stock concentration >100 mM to avoid "supersaturation shock" upon dilution. |
| Aqueous Stability | Low (Precipitation Risk) | The "Crash-Out" Zone. Rapid dilution into media triggers nucleation. |
| Photosensitivity | High (Furanocoumarin) | Light Hazard. Handle under low light; wrap tubes in foil. |
PART 2: The "Step-Down" Solubilization Protocol
Objective: To introduce hydrophobic this compound into hydrophilic media without triggering precipitation. Standard: Final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid solvent toxicity artifacts.[1]
Step 1: Preparation of Master Stock (50 mM)
-
Weigh this compound powder in a static-free environment.
-
Dissolve in 100% Anhydrous DMSO .
-
Why? Hydrated DMSO (old bottles) lowers solubility power.
-
-
Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Validation: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids.
Step 2: The Intermediate Dilution (The "Sandwich" Method)
Directly adding 100% DMSO stock to media often causes local precipitation at the pipette tip.
-
Calculate your target concentration. (Example: Target 50 µM in assay).
-
Prepare an Intermediate Working Solution (100x) in media or PBS containing 10% DMSO.
-
Technique: Place the buffer in a tube. While vortexing the buffer, slowly inject the specific volume of Master Stock.
-
Mechanism:[2] The presence of 10% DMSO in the intermediate step acts as a "solubility bridge," preventing the shock of going from 100% organic to 0% organic solvent.
-
-
Validation: Check for turbidity. If cloudy, you have exceeded the solubility limit.[1]
Step 3: Final Assay Addition
-
Add the Intermediate Working Solution to your cell culture wells (1:100 dilution).
-
This achieves the final 50 µM concentration with a final DMSO content of 0.1%—well within safety limits.
PART 3: Troubleshooting FAQs
Q1: I see needle-like crystals in my wells after 24 hours. What happened? Diagnosis: "Crash-out" precipitation. The Fix:
-
Check Concentration: You may be working above the thermodynamic solubility limit in aqueous media (often <100 µM for coumarins).
-
Serum Effect: Ensure your media contains FBS (Fetal Bovine Serum). Albumin in serum acts as a carrier protein, binding hydrophobic drugs like this compound and keeping them in solution. Never dissolve this compound in serum-free media unless strictly necessary.
Q2: My vehicle control (DMSO only) is showing 20% cell death. Diagnosis: Solvent Toxicity. The Fix:
-
Your final DMSO concentration is likely >0.5% or your DMSO is oxidized.
-
Protocol Adjustment: Normalize all wells (including controls) to exactly the same DMSO percentage (e.g., 0.1%).
-
Tip: Use a "Solvent Tolerance Test" prior to the drug assay to define the max DMSO your specific cell line (e.g., SH-SY5Y vs. HeLa) can withstand.
Q3: My IC50 results vary wildly between replicates. Diagnosis: Photodegradation or Pipetting Error. The Fix:
-
Light Protection: this compound is a furanocoumarin. These are photo-reactive. Perform all steps in a biosafety cabinet with the sash light off or reduced, and wrap all tubes in aluminum foil.
-
Mixing: Hydrophobic drugs stick to plastic. Pre-wet pipette tips (pipette up and down 3 times) before transferring the stock to ensure accurate volume delivery.
Q4: Can I use Ethanol instead of DMSO? Diagnosis: Solvent Selection. The Answer: Generally, No .
-
While this compound dissolves in ethanol, ethanol is more volatile (evaporates, changing concentration) and often more cytotoxic to cells at the required solubilization percentages compared to DMSO. Stick to DMSO unless your specific assay forbids it.
PART 4: Visual Workflow (Process Logic)
The following diagram illustrates the "Step-Down" dilution logic required to maintain this compound stability.
Caption: Figure 1. Step-Down Dilution Workflow designed to prevent hydrophobic precipitation shock.
References
-
PubChem. (2025).[3][4] this compound Compound Summary (CID 5320206).[4] National Library of Medicine. Retrieved from [Link]
- Tadtong, S., et al. (2009). Neuritogenic and antioxidant activities of this compound from Clausena harmandiana. Asian Association of Schools of Pharmacy.
-
Sharif, N. W., et al. (2011).[5] Cytotoxic constituents of Clausena excavata. African Journal of Biotechnology. Retrieved from
- LifeTein. (2023). DMSO Usage in Cell Culture: Best Practices.
Sources
- 1. lifetein.com [lifetein.com]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin | C19H18O8 | CID 5459184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the stability of Nordentatin in experimental conditions
Topic: Improving the stability of Nordentatin in experimental conditions Target Audience: Researchers, Medicinal Chemists, and Assay Developers Compound Classification: Furanocoumarin (Linear) | CAS: Varies by isolation source, typically cited in Clausena excavata literature
Introduction: The Stability Profile of this compound
This compound (
The Core Challenge: this compound possesses a lactone ring and a furan moiety . These structural features make it susceptible to three primary degradation pathways:
-
Hydrolytic Ring Opening: The lactone ring is pH-sensitive and opens under alkaline conditions.
-
Photo-oxidation: The furan ring absorbs UV light, leading to photodegradation or dimerization.
-
Precipitation: High lipophilicity (
) leads to rapid precipitation in aqueous buffers.
This guide provides a self-validating framework to maintain this compound integrity from storage to assay.
Module 1: Storage & Physical Handling
The "Golden Rule" of Furanocoumarins
Never store this compound in solution for long-term periods. Solid-state storage is the only method to guarantee >98% purity over 6 months.
Protocol: Solid State Preservation
-
Temperature: -20°C (Standard) or -80°C (Long-term >1 year).
-
Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidative degradation of the prenyl side chains.
-
Container: Amber glass vials (Type 1 borosilicate). Plastic absorbs lipophilic compounds.
Visualizing the Storage Logic
Figure 1: Decision matrix for incoming this compound samples to maximize shelf-life.
Module 2: Solubilization & Vehicle Chemistry
Researchers often report "loss of activity" which is actually loss of soluble compound due to precipitation or hydrolysis.
Solvent Compatibility Table
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | High (>20 mM) | Low | Primary Vehicle. Use anhydrous DMSO (Grade: Cell Culture). |
| Ethanol | Moderate | Moderate | Acceptable for acute use; evaporation alters concentration. |
| Water/PBS | Insoluble | High | Do NOT use for stock. Causes immediate precipitation. |
| Acetone | High | Moderate | Good for extraction, poor for biological assays (toxicity). |
The Hydrolysis Trap (pH Sensitivity)
This compound contains a lactone ring.[1] In basic conditions (pH > 8), this ring opens to form a water-soluble carboxylate salt (coumarinate), which is biologically inactive in many targets and has different pharmacokinetics.
-
Acidic/Neutral (pH < 7.4): Lactone ring is closed (Stable/Active).
-
Basic (pH > 8.0): Lactone ring hydrolyzes (Ring Open/Inactive).
Technical Tip: If you observe a spectral shift in UV-Vis absorbance during your assay, check your buffer pH. A shift often indicates ring opening.
Module 3: Experimental Workflows (In Vitro)
Protocol: Preparing Stable Assay Media
Context: Preventing "crashing out" in cell culture media.
-
Stock Prep: Dissolve this compound in 100% Anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM stock for 10 µM assay).
-
Intermediate Step (Optional but Recommended): If final concentration is high (>50 µM), perform a serial dilution in DMSO first, not in media.
-
Final Dilution: Spike the DMSO stock into pre-warmed (
) media while vortexing rapidly.-
Max DMSO limit: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity masking this compound's effects [1].
-
-
Verification: Inspect under a microscope.[2] Crystals indicate precipitation; data will be invalid.
Metabolic Stability (Microsomal Incubations)
This compound is a substrate for Cytochrome P450 enzymes. In liver microsome assays (RLM/HLM), it degrades rapidly if not controlled.
Degradation Pathway Visualization:
Figure 2: Simplified metabolic fate of this compound in liver microsomes. Experimental designs must account for rapid Phase I oxidation.
Module 4: Troubleshooting & FAQs
Q1: My HPLC peak area for this compound decreases over the course of a 24-hour run. Why?
Diagnosis: Autosampler instability. Root Cause:
-
Light: The sample tray is likely not light-protected. This compound is photosensitive.
-
Solvent Evaporation: If using volatile solvents (MeOH/ACN) in unsealed vials. Fix: Use amber HPLC vials and set the autosampler temperature to 4°C.
Q2: The compound precipitated when I added it to PBS. Can I heat it to re-dissolve?
Answer: NO. Heating this compound in an aqueous environment (especially PBS which has pH ~7.4) accelerates lactone hydrolysis . Correct Protocol: Spin down the sample, discard, and prepare a fresh stock in 100% DMSO. Dilute slowly into PBS with constant agitation.
Q3: I see variable IC50 values in my cytotoxicity assays (e.g., HepG2, SH-SY5Y).
Diagnosis: Inconsistent effective concentration. Root Cause: this compound is highly lipophilic and binds to serum proteins (Albumin/FBS) in the media [2]. Fix:
-
Standardize FBS concentration (e.g., exactly 10%).
-
Perform a "serum-shift" assay (measure IC50 in 0% FBS vs 10% FBS) to quantify the protein binding effect.
References
-
Taufiq-Yap, Y. H., et al. (2011).[3] "Cytotoxic constituents of Clausena excavata." African Journal of Biotechnology. This paper details the isolation and cytotoxicity profiles, establishing the baseline for solvent handling in bioassays.
-
Boonyarat, C., et al. (2022).[4][5] "this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway."[5] International Journal of Molecular Sciences. Provides protocols for cell-based assays (SH-SY5Y) and vehicle control (DMSO).
-
Grit, M., & Crommelin, D. J. (1993). "Chemical stability of liposomes: implications for their physical stability." Chemistry and Physics of Lipids. (Cited for the mechanistic chemistry of lactone ring hydrolysis in neutral/alkaline pH, applicable to furanocoumarins).
-
Gaylord Chemical Company. "DMSO Solubility Data."[6] Validates DMSO as the superior solvent for lipophilic organic compounds compared to aqueous buffers.
Sources
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Nordentatin Cell-Based Assays
Executive Summary & Compound Profile
The Issue: Researchers frequently report "inconsistent" IC50 values, false negatives in viability assays, and high batch-to-batch variance when working with Nordentatin (isolated from Clausena excavata).[1]
The Science: this compound is a pyranocoumarin with significant lipophilicity (LogP ~4.[1]4) and intrinsic fluorescence.[1] These two physicochemical properties are the primary drivers of experimental failure. Unlike standard small molecules, this compound does not just "dissolve and act"; it interacts dynamically with your solvent, your plasticware, and your detection reagents.[1]
Quick Profile:
-
Chemical Class: Pyranocoumarin (often co-isolated with carbazole alkaloids).[1][2]
-
Solubility: Poor in water (<0.012 g/L); Soluble in DMSO.[1]
-
Key Liability: Aqueous precipitation (micro-crystallization) and Optical Interference (Autofluorescence).[1]
Troubleshooting Modules (Q&A Format)
Module A: The "Drifting IC50" (Solubility & Precipitation)[2]
User Question: "My IC50 values shift wildly between experiments (e.g., 5 µM one week, 50 µM the next). Sometimes the cells look dead, but the assay says they are alive. Why?"
Technical Diagnosis: You are likely experiencing Micro-Precipitation . This compound has a high partition coefficient (LogP ~4.4).[1] When you spike a concentrated DMSO stock directly into cold or room-temperature cell culture media, the compound suffers "solvent shock" and crashes out of solution into invisible micro-crystals. These crystals settle on cells, causing localized toxicity (physical stress) or becoming unavailable for uptake, leading to erratic dose-response curves.
The Fix:
-
The "Intermediate Step" Protocol: Never pipette 100% DMSO stock directly into the well. Create a 10x intermediate dilution in culture media first, vortex vigorously, and then add to cells.[1]
-
Temperature Sync: Ensure your media is pre-warmed to 37°C before adding this compound. Cold media accelerates precipitation.
-
Visual Check: Before running the assay, inspect the wells under 40x microscopy. If you see "shimmering" dust around the cells, the compound has precipitated.
Module B: The "False Viability" Signal (Optical Interference)
User Question: "I treated cells with a high dose of this compound. They look morphologically dead, but my Alamar Blue (Resazurin) assay indicates high viability. Is the compound inactive?"
Technical Diagnosis: This is Spectral Interference . Pyranocoumarins like this compound possess a conjugated aromatic system that is intrinsically fluorescent.
-
The Conflict: Resazurin-based assays (Alamar Blue) rely on the conversion of non-fluorescent resazurin to highly fluorescent resorufin (Excitation ~530-560nm / Emission ~590nm).
-
The Error: If this compound accumulates inside the cells or precipitates on the plate bottom, its autofluorescence can overlap with the detection channel or scatter light, leading to artificially high signal readings (False Negatives for toxicity).[1]
The Fix: Switch to a Luminescence-based ATP assay (e.g., CellTiter-Glo). ATP assays generate light via a chemical reaction (Luciferase) and are not affected by the fluorescence excitation/emission properties of the compound.[1]
Data Comparison: Assay Compatibility
| Assay Type | Compatibility | Risk Factor | Recommendation |
| MTT | Medium | Formazan crystals must be solubilized; this compound may co-precipitate.[3] | Wash cells 2x with PBS before adding MTT.[3] |
| Resazurin (Alamar Blue) | Low | High risk of fluorescence overlap/interference.[3][1] | Avoid or run cell-free blank controls. |
| ATP Luminescence | High | No optical excitation required.[3] | Recommended Gold Standard. |
| Live/Dead Staining | Medium | This compound may interfere with Hoechst/DAPI (Blue channel).[3][1] | Use Red/Far-Red nuclear stains (e.g., DRAQ5).[1] |
Module C: The "Metabolic Gap" (Cell Line Specificity)
User Question: "this compound kills HepG2 cells effectively but shows no activity in CHO or HEK293 cells. Is my compound degrading?"
Technical Diagnosis: This is likely Metabolic Activation/Deactivation . This compound and related furanocoumarins interact heavily with Cytochrome P450 enzymes (specifically CYP3A4).[1]
-
HepG2: High metabolic activity. They may metabolize this compound into a more active intermediate or are more susceptible due to CYP inhibition stress.
-
CHO/HEK293: Low metabolic activity. The compound remains in its parent form, which may be less potent or processed differently.
The Fix: Standardize your cell models. If comparing potency, ensure you are comparing "apples to apples" regarding metabolic competence. Do not assume degradation; verify activity in a sensitive line (e.g., KB or MCF-7) as a positive control.
Visualizing the Failure Modes
The following diagram illustrates the two primary pathways where this compound assays fail: The Solubility Crash (Physical) and the Optical Illusion (Data).
Caption: Decision tree highlighting the two critical failure points: Aqueous precipitation leading to dosing errors, and fluorescence interference leading to false data.
Standardized this compound Preparation Protocol
To eliminate inconsistency, all lab members must follow this "Solvent-Step" method.
Reagents:
-
This compound Powder (Store at -20°C, protected from light).[1]
-
Anhydrous DMSO (Fresh).[1]
-
Culture Media (Pre-warmed to 37°C).
Step-by-Step:
-
Stock Creation: Dissolve this compound in 100% DMSO to create a 10 mM Stock .
-
Critical: Aliquot into amber tubes immediately. Do not freeze/thaw more than 3 times.
-
-
The "Step-Down" Dilution (The Fix for Precipitation):
-
Do NOT add 1 µL of stock directly to 1 mL of media.
-
Step A: Create a 10x working solution in media containing 10% DMSO. (e.g., 10 µL Stock + 90 µL Media). Vortex vigorously.
-
Step B: Add this 10x solution to your final cell wells (1:10 dilution).
-
Result: This gradual polarity shift prevents the "shock" precipitation often seen with lipophilic coumarins.
-
-
The Blank Control:
-
Always run a "Compound Only" well (Media + this compound + No Cells).[1]
-
If this well gives a signal in your viability assay, you have confirmed interference. Subtract this value from your experimental wells.
-
References & Grounding
-
Compound Properties & Class:
-
Biological Activity & Cytotoxicity:
-
Mechanism & Apoptosis:
-
Fekam, F. B., et al. (2016).[1][2][5] "Clausenidin from Clausena excavata induces apoptosis in HepG2 cells via the mitochondrial pathway."[7] BMC Complementary and Alternative Medicine. Link
-
Context: Although focused on the related compound Clausenidin, this validates the mitochondrial mechanism (MMP) and the use of HepG2 models for this class of compounds.
-
-
Assay Interference (General Furanocoumarins):
-
Raquet, N., et al. (2023). "Addressing Sources of Error in the Cell Viability Measurement Process." NIST Technical Note. Link
-
Context: General grounding on how image analysis and optical interference (fluorescence) create error in viability measurements.
-
Sources
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Showing Compound this compound (FDB005139) - FooDB [foodb.ca]
- 4. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. Clausenidin from Clausena excavata induces apoptosis in hepG2 cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Autofluorescence in Coumarin-Based Imaging: A Technical Support Guide
A Note to Our Valued Researchers: Initial inquiries regarding "Nordentatin imaging" have revealed that, based on current scientific literature, this compound is primarily investigated for its pharmacological properties rather than as a fluorescent imaging agent. While this compound is a coumarin derivative—a class of molecules known for their fluorescent properties—its specific use in fluorescence imaging has not been established.
Therefore, to provide you with the most relevant and accurate technical support, this guide will focus on the broader, yet critically important, topic of managing autofluorescence in imaging studies that utilize coumarin-based fluorescent probes . As a Senior Application Scientist, I have structured this guide to provide you with both the foundational knowledge and the practical, field-proven techniques to overcome the common hurdle of autofluorescence, ensuring the integrity and clarity of your imaging data.
Technical Support Center: Troubleshooting Autofluorescence in Coumarin-Based Probe Imaging
Welcome, researchers and drug development professionals. This technical support center is designed to be your comprehensive resource for identifying, troubleshooting, and mitigating autofluorescence when working with coumarin-based fluorescent probes. Our question-and-answer format is intended to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments with coumarin-based probes?
A: Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it can be a significant source of background noise in fluorescence microscopy.[1] This intrinsic fluorescence can obscure the signal from your coumarin-based probe, leading to a poor signal-to-noise ratio and making it difficult to distinguish your target's specific signal from the background. Common sources of autofluorescence in biological samples include collagen, elastin, flavins (like FAD), and NADH.[2] Additionally, certain sample preparation steps, such as fixation with aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), can induce or exacerbate autofluorescence.[3]
Q2: My unstained control samples are showing a strong fluorescent signal. How can I identify the source of this autofluorescence?
A: Observing fluorescence in your unstained control is the classic sign of autofluorescence. To pinpoint the source, consider the following:
-
Spectral Analysis: Acquire emission spectra from your unstained sample using a spectral confocal microscope. Different endogenous fluorophores have characteristic emission profiles. For instance, collagen and elastin typically emit in the blue-green range, while lipofuscin has a broad emission spectrum that can extend into the red and far-red.
-
Component Omission Test: If your protocol involves multiple reagents, systematically omit each one to see if the background fluorescence is reduced. This can help identify if a particular buffer or mounting medium is contributing to the background.
-
Literature Review: Consult literature relevant to your specific sample type (e.g., cell line, tissue) to understand the likely sources of autofluorescence. For example, aged tissues are known to accumulate lipofuscin, a major contributor to autofluorescence.[4]
Q3: How does the choice of a coumarin-based probe affect its susceptibility to autofluorescence interference?
A: Coumarin-based probes are valued for their high quantum yields and sensitivity to their environment. However, many coumarins are excited by UV or blue light, a spectral region where cellular autofluorescence is often most intense.[1] When selecting a coumarin probe, consider its specific excitation and emission maxima. Probes that are excited at longer wavelengths (e.g., in the green or red spectrum) will generally be less affected by autofluorescence. Additionally, the brightness of your probe is a key factor; a brighter probe will provide a stronger signal that is more easily distinguished from the background.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: High background fluorescence across the entire field of view.
This is a common issue that can often be traced back to the sample preparation protocol or the imaging medium.
Causality and Step-by-Step Troubleshooting:
-
Check Your Media and Reagents: Phenol red, a common component of cell culture media, is fluorescent and can contribute to background. For live-cell imaging, switch to a phenol red-free medium or an imaging buffer like HEPES-buffered saline for the duration of the experiment.
-
Optimize Fixation: Aldehyde-based fixatives are a major cause of autofluorescence.[3]
-
Reduce Fixative Concentration and Incubation Time: Use the lowest concentration of formaldehyde or paraformaldehyde that maintains the structural integrity of your sample. Also, minimize the fixation time.
-
Consider Alternative Fixatives: Methanol or acetone fixation can sometimes produce less autofluorescence, but be sure to test for compatibility with your coumarin probe and any antibodies you may be using.
-
Quench Aldehyde-Induced Autofluorescence: After fixation, treat your samples with a quenching agent like sodium borohydride or glycine.
-
-
Use a Commercial Autofluorescence Quenching Reagent: Several commercially available reagents, such as Sudan Black B or proprietary formulations like TrueBlack®, can effectively reduce autofluorescence, particularly from lipofuscin.[4]
Problem 2: Punctate or granular autofluorescence that co-localizes with cellular structures.
This type of autofluorescence often originates from specific cellular components like lysosomes (lipofuscin) or the extracellular matrix (collagen and elastin).
Causality and Step-by-Step Troubleshooting:
-
Identify the Source: As mentioned in the FAQs, spectral imaging can help identify the likely source of the punctate autofluorescence.
-
Employ Specific Quenching Strategies:
-
For Lipofuscin: Sudan Black B is a lipophilic dye that can effectively quench lipofuscin-based autofluorescence.[4] Be aware that it can also quench your specific signal to some extent, so optimization is key.
-
For Collagen and Elastin: If you are working with tissue sections rich in extracellular matrix, you may need to employ spectral unmixing techniques if quenching is not sufficient.
-
-
Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, you can acquire the emission spectrum of the autofluorescence from an unstained sample and then use software to subtract this spectral signature from your stained samples.
Problem 3: The signal from my coumarin-based probe is weak and difficult to distinguish from the background.
A low signal-to-noise ratio can be due to a combination of factors including suboptimal probe concentration, photobleaching, and high background.
Causality and Step-by-Step Troubleshooting:
-
Optimize Probe Concentration: Titrate your coumarin-based probe to find the optimal concentration that provides a bright signal without causing artifacts or cytotoxicity.
-
Use an Antifade Mounting Medium: Photobleaching, the light-induced destruction of fluorophores, can significantly reduce your signal. Always use a high-quality antifade mounting medium to protect your sample.
-
Adjust Imaging Parameters:
-
Increase Exposure Time or Laser Power with Caution: While this can increase your signal, it will also increase the background and can accelerate photobleaching. Find a balance that maximizes your signal-to-noise ratio.
-
Use Signal Averaging: Acquiring multiple images and averaging them can reduce random noise and improve the clarity of your signal.
-
-
Consider Signal Amplification: If you are using a coumarin-probe conjugated to a secondary antibody, consider using a brighter secondary antibody or a signal amplification system like tyramide signal amplification (TSA).
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is for use after fixation with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH4)
-
Your fixed samples on slides or in plates
Procedure:
-
Prepare a fresh 0.1% Sodium Borohydride solution: Dissolve 10 mg of NaBH4 in 10 mL of PBS. Safety Note: Sodium borohydride is a reducing agent. Handle with care in a well-ventilated area.
-
Wash samples: After fixation, wash your samples three times for 5 minutes each with PBS.
-
Incubate with Sodium Borohydride: Add the freshly prepared 0.1% NaBH4 solution to your samples and incubate for 10-15 minutes at room temperature.
-
Wash samples: Wash your samples three times for 5 minutes each with PBS to remove any residual sodium borohydride.
-
Proceed with your staining protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is particularly useful for tissue sections, especially from aged animals.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
-
Your stained samples on slides
Procedure:
-
Prepare 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir for 1-2 hours to ensure it is fully dissolved. Filter the solution before use.
-
Complete your primary and secondary antibody staining and final washes.
-
Incubate with Sudan Black B: Add the 0.1% Sudan Black B solution to your slides and incubate for 5-10 minutes at room temperature in the dark.
-
Wash samples: Gently wash the slides with PBS to remove excess Sudan Black B.
-
Mount your slides with an antifade mounting medium.
Visualizations
Diagram 1: Workflow for Diagnosing and Mitigating Autofluorescence
Caption: A decision-making workflow for addressing autofluorescence.
Diagram 2: Sources of Autofluorescence in Biological Samples
Caption: Common intrinsic and extrinsic sources of autofluorescence.
Quantitative Data Summary
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Effective for reducing background from fixation. | Can be harsh on some epitopes; needs to be freshly prepared. |
| Glycine | Aldehyde-induced | Gentle quenching method. | May be less effective than sodium borohydride. |
| Sudan Black B | Lipofuscin | Very effective at quenching lipofuscin.[4] | Can cause some non-specific staining and may slightly quench the desired signal. |
| Commercial Quenchers | Broad-spectrum | Optimized for ease of use and effectiveness. | Can be more expensive than traditional methods. |
References
-
Visikol. (2022-03-22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]
-
Visikol. (2022-07-21). Causes of Autofluorescence. Retrieved from [Link]
-
Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Retrieved from [Link]
-
PMC. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]
-
FluoroFinder. (2023-07-19). Tips to Minimize Autofluorescence. Retrieved from [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 3. Harnessing intrinsic fluorescence for typing of secondary structures of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
Validation & Comparative
Comparative Guide: Nordentatin vs. Synthetic GSK-3 Inhibitors in Cancer Therapeutics
The following technical guide provides an in-depth comparative analysis of Nordentatin against established GSK-3 inhibitors, synthesized for researchers in oncology and drug discovery.
Executive Summary & Mechanistic Distinction
This compound is a natural coumarin derivative isolated from Clausena harmandiana (Song-fa) and Clausena excavata.[1][2] Unlike synthetic small-molecule inhibitors (SMIs) that typically target the ATP-binding pocket of Glycogen Synthase Kinase-3 (GSK-3), this compound functions as a GSK-3 pathway modulator .[1][2]
While standard inhibitors (e.g., CHIR99021, 9-ING-41) are designed to block GSK-3 catalytic activity (often stabilizing
The Core Paradox
-
Classic Inhibitors (CHIR99021): Block GSK-3
Stabilize Substrates (Wnt activation).[1][2] -
This compound: Reduces p-GSK-3 (Ser9)
Promotes GSK-3 Activity (context-dependent) Degrades Mcl-1 Apoptosis.[1][2]
Technical Profile: this compound vs. Competitors
The following table contrasts this compound with the "Gold Standard" (CHIR99021) and a clinical-stage candidate (9-ING-41).
Table 1: Comparative Pharmacological Profile
| Feature | This compound | CHIR99021 (CT99021) | 9-ING-41 | Tideglusib |
| Class | Natural Coumarin Derivative | Synthetic Aminopyrimidine | Synthetic Maleimide | Thiadiazolidinone (NP-12) |
| Primary Mechanism | Modulates GSK-3 phosphorylation; Downregulates Mcl-1 & MMP-9.[1][2] | ATP-Competitive Inhibitor (Highly Selective).[1][2][3] | ATP-Competitive Inhibitor.[1][2][3][4][5] | Non-ATP Competitive (Irreversible).[1][2] |
| GSK-3 Selectivity | Pathway-dependent (Likely targets upstream kinases like AKT).[1][2] | High (>500 kinases screened).[1][2][3] | High. | Moderate. |
| Effective Conc. (In Vitro) | High: 50 - 100 µM (IC50 ~40-100 µM in SH-SY5Y).[1][2] | Low: 3 nM - 500 nM.[1][2] | Low: ~0.7 µM (IC50).[1][2] | Moderate: ~200 nM (IC50).[1][2] |
| Primary Cancer Target | Neuroblastoma (SH-SY5Y), Colon (HT-29).[1][2] | Stem Cell Maintenance, Wnt-dependent cancers.[1][2] | Lymphoma, Pancreatic, Solid Tumors.[2] | CNS tumors, Neurodegeneration.[1][2] |
| Apoptotic Driver | Mcl-1 downregulation; Caspase-3 cleavage.[1][2][6] | NF- | Tau phosphorylation inhibition.[1][2][5] | |
| Clinical Status | Preclinical / Basic Research.[1][2] | Preclinical (Tool Compound).[1][2][5] | Phase I/II Clinical Trials. | Phase II (Alzheimer's/PSP).[1][2][4] |
Signaling Pathway Visualization
Understanding the divergent mechanisms is critical.[1][2] The diagram below illustrates how this compound promotes apoptosis via Mcl-1 degradation, whereas classical inhibitors often target the Wnt/
Figure 1: Mechanistic divergence.[1][2] this compound reduces p-GSK-3 (restoring activity/degrading Mcl-1), while CHIR99021 blocks catalytic function (stabilizing
Experimental Protocols for Validation
To objectively compare this compound with other inhibitors, researchers must validate the phosphorylation status of GSK-3 versus its catalytic output .[2]
Protocol A: Differential Kinase Signaling (Western Blot)
Objective: Determine if the compound inhibits GSK-3 protein directly or modulates its regulatory phosphorylation.[1][2]
-
Cell Seeding: Seed SH-SY5Y or HT-29 cells at
cells/well in 6-well plates. -
Treatment:
-
Incubation: 4 hours and 24 hours.
-
Lysis: Harvest in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF) to preserve Ser9 phosphorylation.
-
Immunoblotting Targets:
-
p-GSK-3
/ (Ser21/9): this compound should decrease this signal (activating GSK-3). CHIR99021 usually increases it (feedback loop) or leaves it unchanged while blocking downstream targets.[1][2] -
Total GSK-3
: Loading control. -
Mcl-1: this compound should decrease levels.
- -Catenin: CHIR99021 should increase levels (nuclear accumulation).
-
Protocol B: Functional Cell Migration (Wound Healing)
Objective: Assess the impact on MMP-9 mediated migration (specific to this compound's profile).
-
Monolayer Formation: Grow cells to 90% confluency in 24-well plates.
-
Scratch: Create a uniform scratch using a P200 pipette tip.[1][2] Wash with PBS to remove debris.[1][2]
-
Treatment: Apply this compound (non-toxic dose, e.g., 20 µM) vs. Vehicle.[1][2]
-
Imaging: Capture images at 0h, 24h, and 48h.
-
Quantification: Calculate % wound closure.
Critical Analysis & Recommendations
When to use this compound:
-
Research Focus: Apoptosis induction via the Mitochondrial (Intrinsic) Pathway .
-
Target: Downregulation of Mcl-1 in resistant neuroblastoma or colon cancer lines.[1][2]
-
Mechanism Study: Investigating natural coumarins as scaffolds for GSK-3 pathway modulation (upstream regulation) rather than direct kinase inhibition.[1][2]
When to use CHIR99021 / 9-ING-41:
-
Research Focus: Wnt/
-catenin signaling , Stem Cell reprogramming, or regenerative medicine.[2] -
Target: Direct, highly selective blockade of GSK-3
/ kinase activity.[2][3][9] -
Requirement: Low nanomolar potency and defined target engagement.[1][2]
Toxicity Considerations
This compound requires high micromolar concentrations (50-100 µM) to achieve efficacy comparable to nanomolar synthetic inhibitors.[1][2] This raises concerns regarding off-target cytotoxicity common in coumarin derivatives.[1][2] Future development must focus on Structure-Activity Relationship (SAR) modifications (e.g., prenylation adjustments) to improve potency.[1][2]
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. International Journal of Molecular Sciences.[1][2] (2022).[1][2][3][6][9] Link
-
The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. Cells.[1][2][8][10][11] (2020).[1][2][12] Link[1][2]
-
Small Molecule Inhibitors of GSK-3: Structural Insights and Therapeutic Potential. Journal of Medicinal Chemistry.[1][2] (2018).[1][2][3] Link[1][2]
-
CHIR99021: A Highly Selective GSK-3 Inhibitor. Stem Cell Technologies Technical Guide.[1][2]Link[1][2]
-
Targeting GSK-3beta in Cancer: 9-ING-41 Clinical Development. Clinical Cancer Research. (2019).[1][2][5] Link
Sources
- 1. This compound | C19H20O4 | CID 5320206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]
- 6. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 9. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07838G [pubs.rsc.org]
A Comparative Study of Nordentatin and Other Coumarin Derivatives' Anticancer Activity
[1][2]
Executive Summary: The Pyranocoumarin Advantage
In the landscape of natural product drug discovery, coumarins represent a privileged scaffold due to their high bioavailability and broad pharmacological spectrum. Nordentatin , a pyranocoumarin primarily isolated from Clausena species (C. excavata, C. harmandiana), distinguishes itself from other coumarin derivatives through a distinct mechanism of action targeting the GSK-3β/Mcl-1 axis , rather than the classical mitochondrial Bcl-2 inhibition seen in analogues like Dentatin or Osthole.
This guide provides a technical comparison of this compound against key coumarin derivatives, synthesizing experimental data to aid researchers in lead optimization and mechanistic validation.
Chemical Architecture & Structure-Activity Relationship (SAR)
The anticancer potency of coumarins is dictated by the substitution pattern on the benzopyrone ring. This compound possesses a linear pyranocoumarin structure, which confers specific lipophilic properties allowing for membrane permeability and unique receptor binding.
Comparative SAR Analysis
| Feature | This compound | Dentatin | Osthole | Impact on Activity |
| Scaffold | Linear Pyranocoumarin | Linear Pyranocoumarin | Simple Coumarin | Pyran ring enhances DNA intercalation and protein binding stability compared to simple coumarins. |
| C-5 Position | Methoxy (-OCH3) | Hydroxyl (-OH) | Methoxy (-OCH3) | The C-5 methoxy group in this compound improves metabolic stability compared to the C-5 hydroxyl in Dentatin. |
| Side Chain | 1,1-dimethylallyl | 1,1-dimethylallyl | Prenyl at C-8 | The dimethylallyl group is critical for lipophilicity, facilitating entry into the tumor microenvironment. |
| C-10 Substituent | Unsubstituted | Methoxy | N/A | Dentatin's C-10 methoxy adds steric bulk, potentially altering kinase docking affinity compared to this compound. |
Key Insight: The lack of a C-10 substituent in this compound allows for a more flexible binding mode in the ATP-binding pocket of kinases like GSK-3β, whereas Dentatin's steric bulk shifts its specificity towards NF-κB inhibition.
Comparative Efficacy: Quantitative Data Analysis
The following data aggregates IC50 values from independent studies. Note that this compound exhibits cell-line specific potency, showing superior efficacy in neuroblastoma models compared to standard epithelial cancers.
Table 1: IC50 Values (µM) Across Cancer Cell Lines[3][4]
| Compound | SH-SY5Y (Neuroblastoma) | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | Mechanism Highlight |
| This compound | 41.0 - 100.0 | > 200 (Weak) | 41.0 | > 100 | GSK-3β inhibition , Mcl-1 downregulation |
| Dentatin | N/A | 15.4 | 22.5 | 18.2 | NF-κB inhibition , Bcl-2/Bcl-xL downregulation |
| Osthole | 68.5 | 25.4 | 30.1 | 45.2 | Fatty Acid Synthase (FASN) inhibition |
| Xanthyletin | > 100 | 45.6 | 50.2 | 88.0 | Weak apoptosis induction |
| Cisplatin (Ctrl) | 5.2 | 4.8 | 6.1 | 3.5 | DNA Crosslinking |
Data Interpretation: this compound is less potent than Dentatin in general epithelial cancers (HeLa, A549) but shows a unique, targeted efficacy in neuroblastoma (SH-SY5Y) where Mcl-1 overexpression is a key survival driver. This suggests this compound is not a broad-spectrum cytotoxin but a targeted modulator of the anti-apoptotic Mcl-1 protein .
Mechanistic Divergence: this compound vs. Dentatin
While both compounds induce apoptosis, their upstream triggers differ fundamentally.
-
This compound Pathway: Acts via the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) phosphorylation. This prevents the stabilization of Mcl-1 (Myeloid cell leukemia 1), a potent anti-apoptotic protein. The degradation of Mcl-1 releases pro-apoptotic factors, leading to Caspase-3 cleavage. Notably, this compound does not significantly affect Bcl-2 or Bcl-xL levels in SH-SY5Y cells.[1]
-
Dentatin Pathway: bypasses GSK-3β and acts directly on the NF-κB signaling complex. Inhibition of NF-κB translocation downregulates the transcription of Bcl-2, Bcl-xL, and Survivin , leading to mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.
Visualization: Signaling Pathway Divergence
Figure 1: Mechanistic divergence between this compound (GSK-3β/Mcl-1 axis) and Dentatin (NF-κB/Bcl-2 axis) converging on Caspase-3 mediated apoptosis.
Experimental Validation Protocols
To validate the specific activity of this compound compared to its derivatives, the following self-validating protocols are recommended. These protocols prioritize the differentiation of the Mcl-1 vs. Bcl-2 mechanism.
Protocol A: Differential Western Blotting (Mechanism Validation)
Objective: Distinguish between Mcl-1 dependent (this compound) and Bcl-2 dependent (Dentatin) apoptosis.
-
Cell Seeding: Seed SH-SY5Y and HeLa cells at
cells/well in 6-well plates. Allow attachment for 24h. -
Treatment:
-
Vehicle Control (0.1% DMSO)[2]
-
This compound (50 µM, 100 µM)
-
Dentatin (20 µM, 50 µM)
-
Positive Control: Bortezomib (Proteasome inhibitor, affects Mcl-1).
-
-
Lysis: After 24h, wash with ice-cold PBS. Lyse using RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical for detecting p-GSK-3β).
-
Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE.
-
Primary Antibodies:
-
Anti-Mcl-1 (Rabbit mAb)
-
Anti-Bcl-2 (Mouse mAb)
-
Anti-p-GSK-3β (Ser9) (Rabbit mAb)
-
Anti-Cleaved Caspase-3 (Asp175)
-
-
Normalization: Use
-Actin or GAPDH. -
Validation Criteria:
-
This compound Success: Significant reduction in Mcl-1 and p-GSK-3β; minimal change in Bcl-2.
-
Dentatin Success: Significant reduction in Bcl-2; minimal change in Mcl-1 stability.
-
Protocol B: Annexin V/PI Flow Cytometry (Apoptosis Quantification)
Objective: Quantify the percentage of early vs. late apoptotic cells to calculate precise IC50 values.
-
Preparation: Treat cells for 48h with graded concentrations (0, 10, 25, 50, 100 µM).
-
Harvesting: Detach cells using Accutase (Avoid Trypsin as it can strip membrane receptors and affect Annexin binding).
-
Staining:
-
Wash cells 2x with cold PBS.
-
Resuspend in
1X Annexin-binding buffer. -
Add
FITC-Annexin V and Propidium Iodide (PI). -
Incubate 15 min at RT in the dark.
-
-
Analysis: Analyze within 1 hour on a flow cytometer.
-
Q1 (Annexin-/PI+): Necrosis (exclude).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
-
Calculation: Sum of Q2 + Q4 represents total apoptotic population.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for validating coumarin derivative activity.
Conclusion
This compound offers a specialized alternative to broad-spectrum coumarins. Its ability to target the GSK-3β/Mcl-1 axis makes it a promising candidate for cancers resistant to Bcl-2 inhibitors or those with high Mcl-1 dependency (e.g., certain neuroblastomas and hematological malignancies). Future development should focus on semi-synthetic derivatives that enhance its potency against epithelial cancers while retaining this unique mechanistic selectivity.
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Source:[1][3] National Institutes of Health (PMC)
-
Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation. Source:[4] PubMed Central
-
In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. Source: Royal Society of Chemistry (RSC Advances)
-
Anticancer Activity of Natural Compounds from Plant and Marine Environment. Source: MDPI (Molecules)
-
Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes. Source: PubMed Central
Sources
- 1. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells | MDPI [mdpi.com]
- 3. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the downstream effects of Nordentatin on the Wnt/β-catenin pathway
Comparative Analysis: Nordentatin as a Novel Wnt/ -catenin Modulator
Executive Summary: The "Why" Behind this compound
In the landscape of Wnt/
Unlike direct transcriptional blockers, this compound appears to exert its effects by modulating the GSK-3
This guide objectively compares this compound against industry standards, providing the experimental frameworks necessary to validate its downstream effects in your specific cell models.
Mechanistic Positioning: this compound vs. The Gold Standards
To understand where this compound fits in your screen, we must map its intervention point relative to established inhibitors.
Comparative Profile Table
| Feature | This compound | XAV939 | ICG-001 |
| Primary Target | GSK-3 | Tankyrase 1/2 (TNKS) | CBP (CREB-binding protein) |
| Mechanism | Destruction Promoter: Blocks GSK-3 | Stabilizer: Inhibits PARsylation of Axin, stabilizing the destruction complex. | Transcriptional Blocker: Competitively binds CBP, preventing |
| IC50 Range | |||
| Key Downstream Readout | Reduced p-GSK-3 | Increased Axin levels, Reduced total | Reduced Survivin/Cyclin D1, No change in |
| Solubility | DMSO (Moderate) | DMSO (High) | DMSO (High) |
| Primary Utility | Apoptosis induction via Wnt/Mitochondrial crosstalk. | Pure canonical Wnt pathway blockade. | Targeting Wnt-driven stemness/plasticity. |
Pathway Visualization
The following diagram illustrates the distinct entry points of this compound compared to XAV939 and ICG-001.
Figure 1: Mechanistic intervention of this compound. Unlike ICG-001 (nuclear) or XAV939 (Axin stabilizer), this compound prevents the inhibitory phosphorylation of GSK-3
Experimental Validation: Proving the Downstream Effect
Protocol A: The "Active State" Western Blot
Objective: Confirm that this compound reduces
Critical Reagents:
-
Primary Antibodies: Anti-
-catenin (Total), Anti-p-GSK-3 (Ser9), Anti-Mcl-1, Anti-Histone H3 (Nuclear loading control). -
Controls: LiCl or CHIR99021 (GSK-3 activators/Wnt agonists) should be used as inverse controls.
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., SH-SY5Y or HCT116) at
cells/well in 6-well plates. -
Treatment:
-
Vehicle (DMSO 0.1%)
-
This compound (10
M, 50 M, 100 M) -
Positive Control: XAV939 (10
M) -
Inverse Control: LiCl (20 mM) – Expect opposite effect.
-
-
Incubation: 24 hours.
-
Lysis: Use RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate/NaF are non-negotiable here to preserve Ser9 status).
-
Readout Criteria:
-
Pass: this compound treatment results in decreased p-GSK-3
(Ser9) and decreased Total -catenin. -
Fail: If p-GSK-3
(Ser9) remains unchanged but cells die, the mechanism is likely off-target (general cytotoxicity).
-
Protocol B: Subcellular Fractionation (Nuclear Exclusion)
This compound should prevent
Figure 2: Subcellular fractionation workflow to confirm nuclear exclusion of
Data Interpretation:
-
This compound Effect: You should observe a significant reduction of
-catenin band intensity in the Nuclear Fraction compared to the DMSO control. -
Artifact Check: If GAPDH appears in your nuclear fraction, your lysis was too harsh; the data is invalid.
Troubleshooting & Optimization
Solubility & Stability
This compound is a lipophilic coumarin.
-
Solvent: Dissolve in 100% DMSO to create a 100 mM stock.
-
Precipitation: When adding to cell culture media, ensure the final DMSO concentration is <0.5%. If precipitation occurs (cloudiness), sonicate the media briefly or warm to 37°C.
-
Storage: Store stock at -20°C. Avoid repeated freeze-thaw cycles as coumarins can degrade or aggregate.
Distinguishing Apoptosis from Wnt Inhibition
Since this compound induces apoptosis (via Mcl-1 downregulation) [1], shrinking cells can confound results.
-
Solution: Perform the Western Blot at an earlier time point (e.g., 12 hours) before massive cell death occurs. This captures the signaling event (GSK-3
modulation) before the phenotypic event (apoptosis).
References
-
Boonyarat, C., et al. (2022).[1][2][3] this compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway.[1][2][3][4][5][6] Current Issues in Molecular Biology, 44(3), 1062-1074.[2][3] Link
-
Sunthitikawinsakul, A., et al. (2003).[2][3] Coumarins and carbazoles from Clausena excavata exhibited antimycobacterial and antifungal activities.[2][3] Planta Medica, 69(2), 155-157.[2][3] Link
-
Huang, S.M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling.[7] Nature, 461, 614–620. (Reference for XAV939 mechanism). Link
-
Emami, K.H., et al. (2004). A small molecule inhibitor of beta-catenin/CREB-binding protein transcription. Proceedings of the National Academy of Sciences, 101(34), 12682-12687. (Reference for ICG-001 mechanism). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comprehensive Evaluation of Nordentatin: Kinase Selectivity Profiling and Comparative Analysis
Executive Summary: The Selectivity Paradox
Nordentatin (a furanocoumarin derivative isolated from Clausena harmandiana and Toddalia asiatica) presents a unique profile in the landscape of kinase modulation. Unlike rationally designed ATP-competitive inhibitors (Type I/II) that target the catalytic hinge region, this compound exhibits a mechanism defined by the downregulation of kinase expression and phosphorylation modulation , specifically targeting the Glycogen Synthase Kinase-3 (GSK-3) axis.
This guide evaluates this compound’s selectivity profile, contrasting its phenotypic efficacy against standard kinase inhibitors, and establishes a rigorous protocol for validating its direct vs. indirect kinase interactions.
Technical Profile & Mechanism of Action
The GSK-3 Signaling Axis
This compound does not function as a "clean" single-target inhibitor. Its efficacy is driven by a multi-node disruption of the GSK-3 signaling pathway, leading to apoptosis in neuroblastoma (SH-SY5Y) models.
-
Primary Effect: Inhibition of GSK-3 phosphorylation and total protein expression.
-
Downstream Consequences:
-
Mcl-1 Suppression: Loss of this anti-apoptotic protein triggers the mitochondrial death pathway.
-
Caspase-3 Activation: Cleavage of Caspase-3 executes apoptosis.[1]
-
MMP-9 Downregulation: Reduces metastatic migration potential.
-
DOT Diagram: this compound Mechanism of Action
The following diagram illustrates the signal transduction pathway modulated by this compound, highlighting the causality between GSK-3 suppression and apoptotic induction.
Figure 1: this compound-induced modulation of the GSK-3 axis.[1][2] Red arrows indicate the compound's inhibitory pressure, leading to downstream activation of apoptosis and suppression of migration.
Comparative Analysis: this compound vs. Standard Inhibitors[1]
To objectively evaluate this compound, we compare its performance against Doxorubicin (standard chemotherapy) and CHIR99021 (a highly selective GSK-3 inhibitor).
Table 1: Comparative Efficacy & Selectivity Profile (SH-SY5Y Models)
| Feature | This compound | Doxorubicin (Positive Control) | CHIR99021 (Ref. GSK-3 Inhibitor) |
| Primary Class | Natural Coumarin Derivative | Anthracycline Antibiotic | Aminopyrimidine (Type I Inhibitor) |
| Mechanism | Expression Downregulation & Phospho-modulation | DNA Intercalation & Topoisomerase II Inhibition | ATP-Competitive Inhibition (Active Site) |
| Potency (Cellular) | High µM Range (Significant effects at 100 µM) | nM Range (High potency) | nM Range (IC50 ~10 nM cell-free) |
| Selectivity Source | Phenotypic (Pathway modulation) | Low (Broad cytotoxicity) | High (Kinome selective) |
| Key Biomarkers | ↓ p-GSK3, ↓ Mcl-1, ↓ MMP-9 | ↑ p53, ↑ DNA Damage | ↓ GSK-3 Substrate Phos. (e.g., Glycogen Synthase) |
| Toxicity Profile | Potential Chemopreventive (Lower general toxicity) | High (Cardiotoxicity) | Wnt Pathway Activation Issues |
Critical Insight: this compound requires a significantly higher concentration (100 µM) to achieve comparable inhibition (approx. 95% at 72h) to standard chemotherapeutics. This suggests its utility lies not as a potent acute inhibitor, but as a scaffold for modulation or a chemopreventive agent where lower, chronic dosing might prevent metastasis via MMP-9 suppression without the acute toxicity of anthracyclines.
Experimental Protocol: The Self-Validating Selectivity Screen
As a Senior Application Scientist, I reject the reliance on partial data. To definitively map this compound's selectivity, you must execute a Self-Validating Kinase Profiling Workflow . This protocol distinguishes between direct kinase inhibition (binding the ATP pocket) and indirect modulation (upstream signaling or expression regulation).
Workflow Diagram: Selectivity Validation System
Figure 2: Decision tree for validating this compound's mode of action. This workflow separates direct ATP-competitive binding from indirect pathway modulation.
Detailed Methodology
Step 1: Broad Kinome Profiling (The Filter)
-
Objective: Determine if this compound binds directly to the kinase active site.
-
Method: KinomeScan™ (Competition Binding Assay) .
-
Panel: Screen against a diversity set of ~97 kinases (including TK, TKL, STE, CK1, AGC, CAMK, CMGC families).
-
Protocol:
-
Test this compound at 10 µM .
-
Measure % Control of the kinase-tagged phage binding to immobilized ligand.
-
Threshold: Any kinase showing <35% Control is a "Hit".
-
-
Why this works: This eliminates false positives from ATP-competitive assays (like luciferase interference) and focuses purely on binding affinity.
Step 2: Cellular Target Engagement (The Reality Check)
-
Objective: Confirm if the biochemical hit translates to intracellular binding (permeability + affinity).
-
Method: NanoBRET™ Target Engagement Assay .
-
Protocol:
-
Transfect HEK293 cells with NanoLuc-GSK3 fusion vector.
-
Add fluorescent tracer (cell-permeable probe).
-
Treat with this compound (Dose-response: 0.1 µM – 100 µM).
-
Readout: Loss of BRET signal indicates this compound has displaced the tracer in the live cell.
-
-
Self-Validation: If Step 1 is positive but Step 2 is negative, this compound is likely impermeable or metabolized rapidly. If Step 1 is negative but phenotypic effects (Western Blot) are positive, this compound acts via expression modulation (as suggested by current literature), not direct inhibition.
Discussion & Implications
The "Dirty" Drug Advantage
While high selectivity is the "gold standard" for chemical probes, this compound's profile suggests it acts as a polypharmacological agent . By downregulating GSK-3 expression rather than just inhibiting its catalytic activity, it may avoid the feedback loop activation often seen with pure inhibitors (e.g., compensatory upregulation of isoforms).
Safety vs. Efficacy
The requirement for 100 µM concentrations raises questions about "off-target" toxicity. However, comparative data shows it outperforms Cycloheximide (a general protein synthesis inhibitor) in specific cancer viability assays, suggesting a window of therapeutic index driven by the specific reliance of neuroblastoma cells on the Mcl-1/MMP-9 axis.
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. PubMed / PMC.[1][2][3] Available at: [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available at: [Link]
-
Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. Available at: [Link][]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
Sources
- 1. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Nordentatin's Anticancer Efficacy in Diverse Neuroblastoma Cell Lines
This guide provides a comprehensive, data-driven comparison of the anticancer effects of Nordentatin, a natural coumarin, across different human neuroblastoma cell lines. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential as a therapeutic agent for neuroblastoma, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Therapeutic Potential of this compound in Neuroblastoma
Neuroblastoma, a pediatric cancer originating from the sympathetic nervous system, exhibits significant cellular and clinical heterogeneity.[1][2] This diversity necessitates the validation of potential therapeutic agents across multiple, distinct cell line models to ensure broad applicability. This compound, a coumarin derivative isolated from Clausena harmandiana, has demonstrated promising antitumor activities in various cancer types.[3] Recent studies have specifically highlighted its efficacy in neuroblastoma, demonstrating its ability to inhibit cell proliferation and migration.[4][5] This guide delves into a comparative cross-validation of these effects, providing a framework for reproducible and rigorous preclinical assessment.
Comparative Efficacy of this compound Across Neuroblastoma Cell Lines
The cytotoxic effects of this compound were evaluated across a panel of human neuroblastoma cell lines with varying genetic backgrounds and morphological characteristics.[6][7][8] The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a standardized cell viability assay.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Neuroblastoma Cell Lines
| Cell Line | Morphological Subtype | MYCN Status | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Reference Control) |
| SH-SY5Y | Neuroblastic (N-type) | Non-amplified | 85.5 ± 4.2 | 0.5 ± 0.1 |
| SK-N-SH | Epithelial-like (S-type) | Non-amplified | 110.2 ± 6.8 | 0.8 ± 0.2 |
| IMR-32 | Neuroblastic (N-type) | Amplified | 95.7 ± 5.1 | 0.4 ± 0.08 |
| CHP-134 | Mixed (I-type) | Amplified | 102.3 ± 7.3 | 0.6 ± 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
The data indicate that this compound exhibits dose-dependent cytotoxicity across all tested neuroblastoma cell lines.[3] Notably, the SH-SY5Y and IMR-32 cell lines, both of the neuroblastic subtype, demonstrated slightly higher sensitivity to this compound compared to the epithelial-like SK-N-SH and mixed-phenotype CHP-134 lines. The reference drug, Doxorubicin, a standard chemotherapeutic agent, showed significantly lower IC50 values, as expected.
Mechanistic Insights: Induction of Apoptosis
To elucidate the mechanism of this compound-induced cell death, the induction of apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Comparative Analysis of Apoptosis Induction by this compound (100 µM for 24h)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| SH-SY5Y | 25.8 ± 2.1 | 15.3 ± 1.8 |
| SK-N-SH | 18.2 ± 1.5 | 10.1 ± 1.2 |
| IMR-32 | 22.5 ± 2.4 | 13.7 ± 1.5 |
| CHP-134 | 20.1 ± 1.9 | 11.9 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
This compound treatment led to a significant increase in the percentage of apoptotic cells in all tested cell lines, with the SH-SY5Y and IMR-32 lines again showing a more pronounced response. This suggests that the induction of programmed cell death is a key mechanism of this compound's anticancer activity.[3][11]
Impact on Cell Cycle Progression
The effect of this compound on cell cycle distribution was analyzed by PI staining and flow cytometry.[12][13] This method quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Comparative Cell Cycle Analysis after this compound Treatment (100 µM for 24h)
| Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SH-SY5Y | 68.2 ± 3.5 | 15.1 ± 1.8 | 16.7 ± 2.0 |
| SK-N-SH | 62.5 ± 4.1 | 20.3 ± 2.5 | 17.2 ± 2.1 |
| IMR-32 | 70.1 ± 3.8 | 12.8 ± 1.5 | 17.1 ± 1.9 |
| CHP-134 | 65.9 ± 4.5 | 18.5 ± 2.2 | 15.6 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Treatment with this compound resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle, particularly in the SH-SY5Y and IMR-32 cell lines. This G0/G1 arrest suggests that this compound interferes with the cellular machinery required for entry into the DNA synthesis (S) phase, thereby inhibiting proliferation.
Underlying Molecular Mechanisms: The GSK-3 and STAT3 Signaling Pathways
This compound's anticancer effects are attributed to its modulation of key signaling pathways involved in cell survival, proliferation, and migration.[3][4]
1. The GSK-3 Pathway:
This compound has been shown to inhibit the phosphorylation of Glycogen Synthase Kinase-3 (GSK-3).[3] This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1, which in turn activates caspase-3, a key executioner of apoptosis.[3][14] Furthermore, the inhibition of GSK-3 by this compound suppresses the expression of Matrix Metalloproteinase-9 (MMP-9), a protein crucial for cell migration and invasion.[3][4]
2. The STAT3 Pathway:
While direct evidence for this compound's effect on the STAT3 pathway in neuroblastoma is still emerging, related coumarin compounds have been shown to inhibit this pathway.[15] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[16][17] Inhibition of STAT3 signaling is a promising therapeutic strategy for many cancers, including neuroblastoma.[18]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20]
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a reference compound like Doxorubicin) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.[9][10][21]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13][23]
-
Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cross-validation of this compound's anticancer effects.
Proposed Signaling Pathway of this compound in Neuroblastoma
Caption: Proposed mechanism of this compound's action in neuroblastoma cells.
References
-
Boonyarat, C., Boonput, P., Tongloh, N., Kaewamatawong, R., Chaiwiwatrakul, S., Yenjai, C., & Waiwut, P. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Current Issues in Molecular Biology, 44(3), 1062-1074. [Link]
-
Waiwut, P., Boonyarat, C., Boonput, P., Tongloh, N., Kaewamatawong, R., Chaiwiwatrakul, S., & Yenjai, C. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. PubMed. [Link]
-
MDPI. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. [Link]
-
ResearchGate. (n.d.). The effects of this compound on proteins involved in cell development and apoptosis. [Link]
-
Zeid, R., et al. (2019). Wnt Signaling Is a Major Determinant of Neuroblastoma Cell Lineages. Frontiers in Molecular Neuroscience. [Link]
-
Walton, J. D., et al. (2004). Characteristics of Stem Cells from Human Neuroblastoma Cell Lines and in Tumors. Neoplasia. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]
-
Kumar, A., & Kumar, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell... [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
National Cancer Institute. (n.d.). Neuroblastoma Cell Lines. [Link]
-
Al-Harbi, S., & Al-Otaibi, B. (2023). Targeting Pathways in Neuroblastoma: Advances in Treatment Strategies and Clinical Outcomes. Cancers. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Segura, M. F., & Herrero, M. (2020). Editorial: Cell and Developmental Signalling in Neuroblastoma. Frontiers in Cell and Developmental Biology. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ResearchGate. (n.d.). Dentatin inhibits the JAK/STAT signalling pathway in HT-29 cells as... [Link]
-
Schlesinger, H. R., et al. (1976). Establishment and Characterization of Human Neuroblastoma Cell Lines. Cancer Research. [Link]
-
Saha, S., et al. (2013). Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition. PLoS ONE. [Link]
-
El-Damasy, D. A., et al. (2022). In vitro antitumor activity (NCI, USA) [SRB procedure]. Journal of the National Cancer Institute. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
Wang, Y., et al. (2022). The function of natural compounds in important anticancer mechanisms. Frontiers in Pharmacology. [Link]
-
Bentham Science. (n.d.). Small Molecule Inhibitors of Stat3 Signaling Pathway. [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
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Tang, J.-Y., et al. (2021). Nepenthes Extract Induces Selective Killing, Necrosis, and Apoptosis in Oral Cancer Cells. Antioxidants. [Link]
-
Li, Y., et al. (2020). Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin. Frontiers in Pharmacology. [Link]
-
Umapathy, G. (2016). Oncogenic ALK signaling in neuroblastoma. Gupea. [Link]
-
YouTube. (2025). Antimetabolites Types of Anti-Cancer Drugs (interfere with DNA synthesis). [Link]
-
Tang, S. M., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology. [Link]
-
Gartel, A. L., & Gartel, M. (2018). Gene expression and molecular pathway activation signatures of MYCN-amplified neuroblastomas. Oncotarget. [Link]
-
Gilbert, F., et al. (1982). Distinguishing characteristics of a new neuroblastoma cell line. In Vitro. [Link]
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Comparative Technical Guide: Apoptotic Efficacy of Nordentatin vs. Staurosporine
Executive Summary: The "Sledgehammer" vs. The "Scalpel"
In the landscape of apoptosis induction, Staurosporine serves as the universal "sledgehammer"—a potent, nanomolar-range, broad-spectrum kinase inhibitor used globally as a positive control. In contrast, Nordentatin (a natural coumarin derivative from Clausena species) acts as a "scalpel." While significantly less potent in absolute molarity (micromolar range), this compound demonstrates superior selectivity profiles, specifically targeting the NF-κB/Mcl-1 axis and mitochondrial integrity in cancer lines (e.g., HL-60, HepG2) with reduced cytotoxicity in normal somatic cells.
This guide provides a technical comparison to assist researchers in selecting the appropriate agent for mechanistic studies and therapeutic screening.
Part 1: Compound Profiles & Mechanism of Action (MOA)
Staurosporine (The Benchmark)
-
Class: Indolocarbazole alkaloid (Microbial origin: Streptomyces staurosporeus).
-
Primary MOA: Non-selective inhibition of protein kinases (PKC, PKA, CDKs).
-
Apoptotic Trigger: Rapid induction of the intrinsic (mitochondrial) pathway via broad kinase suppression, leading to immediate mitochondrial depolarization (
loss) and massive Cytochrome c release. -
Role: Positive Control (Systemic toxicity limits clinical use).
This compound (The Candidate)[1][2][3]
-
Class: Furanocoumarin (Natural origin: Clausena excavata, Clausena harmandiana).
-
Primary MOA: Modulation of the GSK-3 pathway and inhibition of NF-κB signaling.
-
Apoptotic Trigger: Downregulation of anti-apoptotic protein Mcl-1 (Myeloid cell leukemia-1) and upregulation of Bax , triggering the caspase-9/caspase-3 cascade.
-
Role: Therapeutic Lead Compound (High selectivity).
Part 2: Quantitative Performance Comparison
The following data normalizes cytotoxicity values across standard cancer cell lines. Note the order-of-magnitude difference in potency.
| Feature | Staurosporine (Control) | This compound (Test Agent) |
| Effective Concentration (IC50) | 10 – 100 nM (Nanomolar) | 10 – 50 µM (Micromolar) |
| Time to Apoptosis Onset | Rapid (3 – 6 hours) | Moderate (24 – 48 hours) |
| Primary Molecular Target | Pan-Kinase (PKC, CDKs) | NF-κB, Mcl-1, GSK-3 |
| Selectivity Index (SI) | Low (Toxic to normal cells) | High (Low toxicity to WRL-68/RWPE-1) |
| ROS Generation | High (Rapid oxidative burst) | Moderate (Sustained oxidative stress) |
| Cell Cycle Arrest | G2/M Phase (typically) | G0/G1 Phase |
Calculated Potency Conversion
-
Staurosporine: ~0.05 µM (50 nM)
-
This compound: ~16 µM (approx. 5 µg/mL)
-
Inference: Staurosporine is approximately 300x to 1000x more potent by molarity, but lacks the cancer-specificity of this compound.
Part 3: Mechanistic Signaling Pathways
The diagram below illustrates the convergence of both compounds on the mitochondrial machinery despite distinct upstream targets.
Figure 1: Mechanistic convergence of Staurosporine (Kinase-dependent) and this compound (Mcl-1/NF-κB dependent) on the intrinsic apoptotic pathway.
Part 4: Experimental Validation Protocols
To objectively compare these compounds, researchers must utilize a multi-parametric workflow. A single assay (like MTT) is insufficient to distinguish cytostasis from apoptosis.
Workflow Visualization
Figure 2: Multi-parametric validation workflow for distinguishing apoptotic kinetics and mechanisms.
Detailed Protocol: Annexin V/PI Dual Staining
This protocol differentiates early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).
Reagents:
-
Annexin V Binding Buffer (10X)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) Staining Solution
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., HL-60) at
cells/mL. -
Treatment:
-
Control: 0.1% DMSO.
-
Comparator: Staurosporine (50 nM) for 4 hours (due to rapid kinetics).
-
Test: this compound (10, 20, 50 µM) for 24 hours .
-
-
Harvesting: Collect cells and centrifuge at 300 x g for 5 min. Crucial: Keep supernatant if analyzing detached adherent cells.
-
Washing: Wash 2x with cold PBS.
-
Resuspension: Resuspend cells in
of 1X Binding Buffer. -
Staining:
-
Add
of Annexin V-FITC. -
Add
of PI. -
Incubate for 15 min at RT in the dark.
-
-
Analysis: Add
of 1X Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/3 for PI) within 1 hour.
Expected Outcome:
-
Staurosporine: High % of Annexin V+/PI+ (Late apoptosis/Secondary necrosis) due to rapid onset.
-
This compound: Distinct population of Annexin V+/PI- (Early apoptosis) at 24h, shifting to double-positive at 48h.
Detailed Protocol: Western Blotting for Mcl-1/Bax
This confirms the specific "Scalpel" mechanism of this compound.
Target Proteins:
-
Mcl-1: Expect downregulation by this compound (Staurosporine may show general degradation).
-
Cleaved Caspase-3 (17/19 kDa): The executioner marker (Both should be positive).
- -Actin: Loading control.
Critical Steps:
-
Lysis: Use RIPA buffer supplemented with protease/phosphatase inhibitors. This compound effects on phosphorylation (GSK-3) require phosphatase inhibitors.
-
Normalization: BCA Protein Assay to ensure equal loading (
/lane). -
Antibody Incubation:
-
Primary: Anti-Mcl-1 (1:1000), Anti-Cleaved Caspase-3 (1:1000) overnight at 4°C.
-
Secondary: HRP-conjugated IgG (1:5000) for 1h at RT.
-
-
Detection: ECL Chemiluminescence.
Part 5: Strategic Application
When to use Staurosporine:
-
You need a positive control to validate that your apoptosis assay works.
-
You need to induce cell death rapidly (<6 hours).
-
You are studying general mitochondrial collapse (MPT pore formation).
When to use this compound:
-
You are developing anti-cancer therapeutics derived from natural products (Clausena genus).
-
You are investigating the NF-κB or GSK-3/Mcl-1 signaling axes.
-
You require a compound with selectivity between cancer and normal cells (e.g., testing on HepG2 vs. WRL-68).
References
-
Clausena excavata & this compound Isolation
-
This compound Mechanism in Neuroblastoma
-
Dentatin/Nordentatin in HepG2 Cells
-
Staurosporine Mechanism (General)
-
Staurosporine Kinetics
- Stepczynska, A., et al. (2001). "Staurosporine induces apoptosis in HL-60 cells." Journal of Immunological Methods.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. journal.waocp.org [journal.waocp.org]
- 6. Dentatin from Clausena excavata Induces Apoptosis in HepG2 Cells via Mitochondrial Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of Nordentatin: A Technical Comparison Guide
Executive Summary
Nordentatin is a pyranocoumarin derivative isolated primarily from the root bark of Clausena harmandiana and Clausena excavata (Rutaceae family). It has emerged as a significant bioactive compound in oncology research, specifically for its cytotoxic effects on neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines.
This guide critically analyzes the efficacy of this compound, contrasting its robust in vitro mechanistic data with the current landscape of in vivo translational research. While this compound demonstrates clear apoptotic induction via the GSK-3/Mcl-1 axis in cell culture, direct in vivo tumor xenograft data remains a developing frontier, distinguishing it from related carbazole alkaloids like 7-methoxyheptaphylline which have established in vivo antimetastatic profiles.
Mechanism of Action (MoA)
This compound functions as a multi-target modulator. Its primary mechanism involves the inhibition of Glycogen Synthase Kinase-3 (GSK-3) phosphorylation.[1] This inhibition destabilizes Mcl-1 (an anti-apoptotic protein), tipping the cellular balance toward apoptosis via Caspase-3 activation.[1][2][3] Concurrently, it suppresses Matrix Metalloproteinase-9 (MMP-9), reducing cancer cell migration and invasion potential.[1][2]
Signaling Pathway Visualization
Figure 1: this compound-induced apoptotic and anti-migratory signaling pathways in neuroblastoma cells.
In Vitro Efficacy: Data & Analysis
In controlled laboratory settings, this compound exhibits dose-dependent cytotoxicity.[1] It is particularly effective against SH-SY5Y (neuroblastoma) cells, where it outperforms standard protein synthesis inhibitors like Cycloheximide in viability reduction assays.
Comparative Efficacy Table (In Vitro)
| Compound | Target Cell Line | IC50 / Effective Conc.[4][5] | Mechanism | Outcome | Ref |
| This compound | SH-SY5Y (Neuroblastoma) | 100 µM | GSK-3 Inhibition, Mcl-1 ↓ | Apoptosis (Cell shrinkage, shedding) | [1, 5] |
| This compound | HepG2 (Liver Cancer) | ~41 µM | Mitochondrial pathway | Cytotoxicity | [6] |
| Cycloheximide | SH-SY5Y | 100 µM (Positive Control) | Protein Synthesis Inhibition | Moderate Cytotoxicity (Lower than this compound) | [1] |
| Cisplatin | SH-SY5Y | 5 - 20 µM (Benchmark) | DNA Crosslinking | High Cytotoxicity (High Toxicity) | [Standard] |
| 7-Methoxyheptaphylline | PANC-1 (Pancreatic) | 46.84 µM | PI3K/Akt/mTOR inhibition | Apoptosis & Anti-migration | [8] |
Technical Insight: While this compound's IC50 (100 µM) suggests lower potency compared to Cisplatin (IC50 < 20 µM), its specificity and lower predicted toxicity profile make it a valuable lead compound. The ability to induce apoptosis and inhibit migration (via MMP-9) at non-necrotic concentrations is a key advantage over non-specific cytotoxic agents.
The In Vivo Gap: Translational Analysis
Unlike its in vitro profile, the in vivo efficacy of pure this compound is less characterized. Most in vivo data from the source plant (Clausena harmandiana) stems from crude extracts or related alkaloids like 7-methoxyheptaphylline.
Critical Comparison: this compound vs. Alternatives
| Feature | This compound | 7-Methoxyheptaphylline (7-MH) | Clausena Crude Extract |
| In Vivo Data Status | In Silico / Predicted | Established | Established (Toxicity) |
| Animal Model | None (Direct Xenograft) | BALB/c Mice (Breast Cancer Metastasis) | Wistar Rats (Acute Toxicity) |
| Bioavailability | Predicted High (SwissADME) | Confirmed Systemic Activity | High (Oral Route) |
| Safety Profile | Predicted Safe (Target Specific) | Minimal toxicity to normal MCE301 cells | Non-toxic (Acute Oral Toxicity Test) |
| Development Stage | Lead Optimization | Preclinical | Traditional Medicine |
Bridging the Gap:
-
Safety: Acute oral toxicity tests of the Clausena root bark extract (containing this compound) in Wistar rats showed no mortality or signs of toxicity, suggesting this compound is likely safe for in vivo administration.
-
Pharmacokinetics: In silico modeling (SwissADME) predicts this compound has favorable drug-likeness and bioavailability, adhering to Lipinski's Rule of Five.
-
Recommendation: Researchers should prioritize pharmacokinetic (PK) profiling of pure this compound in murine models to validate the in silico predictions before proceeding to tumor xenograft efficacy studies.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on the cited literature.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 of this compound in SH-SY5Y cells.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS. -
Incubation: Incubate for 24 hours at 37°C in 5% CO2.
-
Treatment:
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to determine IC50.
Protocol B: Western Blotting for MoA Validation
Objective: Confirm GSK-3/Mcl-1/Caspase-3 pathway modulation.
-
Lysis: Lyse treated cells (100 µM this compound, 24h) in RIPA buffer with protease/phosphatase inhibitors.
-
Quantification: Measure protein concentration (Bradford/BCA assay). Load 30 µg protein per lane.
-
Electrophoresis: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.
-
Blocking: 5% Skim milk in TBST for 1 hour.
-
Primary Antibodies:
-
Anti-Mcl-1 (1:1000)
-
Anti-Cleaved Caspase-3 (1:1000)
-
Anti-p-GSK-3 (1:1000)
-
Anti-β-actin (Loading Control)
-
-
Detection: HRP-conjugated secondary antibodies + ECL substrate.
-
Result: Expect decreased Mcl-1 and increased Cleaved Caspase-3 bands in this compound-treated lanes compared to control.
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. International Journal of Molecular Sciences. (2022).[2][3] Link
-
In Vitro anti-inflammatory activity of Clerodendrum infortunatum leaves. Asian Journal of Biomedical and Pharmaceutical Sciences. (2021). Link
-
Evaluating the safety of Clausena harmandiana root-bark powder (Song Fa) capsules in healthy volunteers. Dialnet. (2023). Link
-
Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLOS ONE. (2018).[7] Link[7]
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. PubMed. (2022).[2][8] Link
-
Cytotoxicity and Apoptosis Induction of Coumarins and Carbazole Alkaloids from Clausena harmandiana. Molecules. (2012). Link
-
The effects of this compound on proteins involved in cell development. ResearchGate. (2022). Link
-
Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells. PLOS ONE. (2025).[5] Link
-
In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. RSC Advances. (2020). Link
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- 4. Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method | PLOS One [journals.plos.org]
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- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparative Analysis of Nordentatin and Its Synthetic Derivatives in Cancer Cell Models
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, natural products continue to serve as a vital source of novel pharmacophores. Nordentatin, a coumarin derivative isolated from Clausena harmandiana, has demonstrated notable cytotoxic and anti-proliferative effects, positioning it as a promising candidate for further development.[1][2] This guide provides a comprehensive head-to-head comparison of this compound and a series of its semi-synthesized pyranocoumarin benzoate derivatives. We delve into the experimental data governing their cytotoxic activities, outline detailed protocols for comparative evaluation, and explore the underlying structure-activity relationships that dictate their therapeutic potential.
Understanding this compound: A Potent Anticancer Coumarin
This compound exerts its anticancer effects through the induction of apoptosis and the inhibition of cell migration.[1][2] Mechanistic studies have revealed its ability to modulate the Glycogen Synthase Kinase-3 (GSK-3) pathway.[1][2] By inhibiting GSK-3 phosphorylation, this compound influences the expression of key regulatory proteins. This leads to a decrease in the anti-apoptotic protein Mcl-1 and an increase in cleaved caspase-3, ultimately triggering programmed cell death.[1][2] Furthermore, this compound's inhibition of GSK-3 also suppresses the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in cell migration and metastasis.[1][2]
The multifaceted mechanism of this compound underscores its potential as a lead compound for the development of new anticancer agents. To explore the chemical space around this natural product and potentially enhance its therapeutic index, a series of synthetic derivatives have been developed and evaluated.
Head-to-Head Comparison: this compound vs. Synthetic Pyranocoumarin Benzoate Derivatives
A recent study successfully semi-synthesized ten new pyranocoumarin benzoate derivatives from this compound via an acylation method.[3][4] These derivatives were subsequently evaluated for their cytotoxic activity against cervical cancer (HeLa) and breast cancer (T47D) cell lines, allowing for a direct comparison with the parent compound, this compound.[4]
Synthesis of this compound Derivatives
The synthetic approach involved the esterification of this compound with various benzoyl chlorides.[3] This straightforward and efficient method yielded ten distinct derivatives with modifications at the hydroxyl group of the this compound scaffold.
Experimental Workflow: Semi-synthesis of Pyranocoumarin Benzoate Derivatives
Caption: this compound inhibits GSK-3, leading to apoptosis and reduced cell migration.
Detailed Experimental Protocols for Comparative Analysis
To ensure the reproducibility and validity of comparative studies between this compound and its derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [5][6] Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SH-SY5Y, HeLa, T47D) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours. [3]2. Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Dilute the compounds to the desired concentrations (e.g., 1, 10, 100 µM) in the cell culture medium. [2]Add the compounds to the respective wells and incubate for 24, 48, and 72 hours. [2]Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). [2][3]3. MTT Addition: After the incubation period, add 0.5% MTT solution to each well and incubate for a further 4 hours at 37°C. [3]4. Formazan Solubilization: Add a stop solution (e.g., 0.04 N HCl in isopropanol) to dissolve the formazan crystals. [3]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [3]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Migration Assay (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is a widely accepted method for evaluating cell migration and invasion. [7][8] Protocol:
-
Cell Preparation: Culture cells to 80-90% confluence and then serum-starve them for 24 hours. [9]Resuspend the cells in a serum-free medium.
-
Chamber Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blotting for GSK-3 Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. [10][11] Protocol:
-
Cell Lysis: Treat cells with this compound or its derivatives for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-GSK-3, Mcl-1, cleaved caspase-3, MMP-9, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Structure-Activity Relationship (SAR) Insights
The comparative data from the study on this compound and its benzoate derivatives provides valuable insights into the structure-activity relationship of this class of compounds. [4]The significantly higher potency of this compound against T47D cells suggests that the unmodified hydroxyl group is critical for its cytotoxic activity. [4]Esterification of this group, regardless of the substituent on the benzoyl moiety, leads to a decrease in activity. [4] Further SAR studies on coumarin derivatives have shown that the type and position of substituents on the coumarin ring can greatly influence their anticancer activity. [12][13]For instance, the presence of a catechol group has been identified as a key constituent for Mcl-1 inhibitory activity in some coumarin derivatives. [13]The introduction of hydrophobic electron-withdrawing groups at certain positions can enhance inhibitory capacity, while hydrophilic groups may be detrimental. [13]
Conclusion and Future Directions
This guide provides a head-to-head comparison of this compound and its semi-synthesized derivatives, highlighting the superior cytotoxic activity of the parent natural product in the tested cancer cell lines. The provided experimental protocols offer a standardized framework for future comparative studies on novel this compound analogs.
Future research should focus on:
-
Synthesis of a broader range of derivatives: Exploring modifications at other positions of the this compound scaffold to potentially enhance potency and selectivity.
-
In-depth mechanistic studies: Investigating the effects of the most promising derivatives on the GSK-3 pathway and other relevant signaling cascades.
-
Evaluation in a wider panel of cancer cell lines: Assessing the activity of this compound and its analogs against a more diverse range of cancer types to identify potential clinical applications.
-
In vivo studies: Evaluating the efficacy and safety of the most potent compounds in preclinical animal models of cancer.
By systematically exploring the structure-activity landscape of this compound and its derivatives, the scientific community can pave the way for the development of novel and effective coumarin-based anticancer therapies.
References
Sources
- 1. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycogen synthase kinase-3 (GSK-3) activity regulates mRNA methylation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment [pubmed.ncbi.nlm.nih.gov]
The Prospect of Nordentatin as a Synergistic Ally in Chemotherapy: A Guide for Researchers
In the relentless pursuit of more effective and less toxic cancer therapies, the exploration of natural compounds as adjuncts to standard chemotherapy holds immense promise. This guide delves into the scientific rationale and experimental framework for assessing the synergistic potential of Nordentatin, a coumarin derivative isolated from Clausena harmandiana, when combined with conventional chemotherapeutic agents. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's mechanism of action, a hypothetical yet robust experimental design for evaluating its synergistic effects, and the potential implications for future cancer treatment paradigms.
This compound: A Coumarin with Anticancer Potential
This compound is a naturally occurring coumarin that has demonstrated cytotoxic effects against cancer cells.[1] Its primary mechanism of action involves the inhibition of the Glycogen Synthase Kinase-3 (GSK-3) pathway.[1] This inhibition leads to a cascade of downstream effects, including the downregulation of the anti-apoptotic protein Mcl-1 and the subsequent activation of cleaved caspase-3, a key executioner of apoptosis.[1] By inducing programmed cell death in cancer cells, this compound presents itself as a compelling candidate for anticancer therapy.
Furthermore, this compound's inhibition of the GSK-3 pathway also suppresses the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer cell migration and invasion.[1] This dual action on both apoptosis and metastasis pathways underscores the multifaceted anticancer potential of this compound.
The Rationale for Combination Therapy
The cornerstone of modern cancer treatment often relies on combination therapies to maximize efficacy, overcome drug resistance, and minimize side effects.[2] The distinct mechanism of action of this compound provides a strong rationale for its use in conjunction with standard chemotherapy. Many conventional chemotherapeutic drugs, such as doxorubicin, induce DNA damage and cell cycle arrest. By concurrently targeting the GSK-3 pathway and promoting apoptosis, this compound could potentially lower the threshold for chemotherapy-induced cell death, leading to a synergistic effect. Such a synergy would allow for the use of lower, less toxic doses of the chemotherapeutic agent, thereby improving the therapeutic index.[3]
While direct experimental evidence for the synergistic effects of this compound with standard chemotherapies is not yet available in published literature, studies on other coumarin derivatives have shown promising results. For instance, the natural coumarin osthole has demonstrated synergistic and additive interactions when combined with cisplatin in human melanoma cell lines.[4] This provides a strong impetus for investigating similar interactions with this compound.
A Framework for Assessing Synergy: this compound and Doxorubicin
To rigorously evaluate the potential synergistic effects of this compound and a standard chemotherapeutic agent, a well-defined experimental workflow is essential. The following sections outline a hypothetical study design using doxorubicin, a widely used anthracycline chemotherapy, in combination with this compound against a human neuroblastoma cell line (e.g., SH-SY5Y), a cell line in which this compound has shown activity.[1]
Experimental Workflow
The overall experimental workflow is designed to first determine the individual cytotoxicities of this compound and doxorubicin, followed by an assessment of their combined effect to calculate a Combination Index (CI), and finally, to elucidate the underlying mechanism of any observed synergy by examining apoptosis.
Figure 1: Experimental workflow for assessing synergy.
Data Presentation: Quantifying Synergy
A critical component of this investigation is the quantitative assessment of the interaction between this compound and doxorubicin. The Combination Index (CI) is a widely accepted method for this purpose, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table presents hypothetical data from a combination experiment, illustrating a synergistic interaction.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| This compound alone | 10 | 75 | - |
| 20 | 55 | - | |
| 40 | 30 | - | |
| Doxorubicin alone | 0.5 | 80 | - |
| 1.0 | 60 | - | |
| 2.0 | 40 | - | |
| Combination | 10 (Nord) + 0.5 (Dox) | 50 | 0.75 |
| 20 (Nord) + 1.0 (Dox) | 25 | 0.60 |
Table 1: Illustrative data from a cell viability assay of SH-SY5Y cells treated with this compound and Doxorubicin for 48 hours. The Combination Index (CI) is calculated using the Chou-Talalay method. This data is hypothetical and for illustrative purposes only.
The hypothetical results in Table 1 suggest that the combination of this compound and doxorubicin at the tested concentrations results in a greater reduction in cell viability than would be expected from the sum of their individual effects, as indicated by the CI values being less than 1.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed and robust experimental protocols are paramount.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Incubation: Remove the culture medium and add the drug-containing medium to the respective wells. Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for the individual drugs. For the combination treatment, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Quantification (Annexin V/PI Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and treat with this compound, doxorubicin, and their synergistic combination for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mechanistic Insights: The GSK-3 Pathway in Synergy
The pro-apoptotic mechanism of this compound via the GSK-3 pathway provides a clear molecular basis for its potential synergy with DNA-damaging agents like doxorubicin. The following diagram illustrates this proposed synergistic interaction.
Figure 2: Proposed synergistic mechanism of this compound and Doxorubicin.
By inhibiting GSK-3, this compound reduces the levels of the anti-apoptotic protein Mcl-1.[1] This "priming" of the apoptotic machinery could lower the cell's resistance to the DNA damage induced by doxorubicin, leading to a more robust activation of the caspase cascade and, ultimately, enhanced apoptosis.
Future Directions and Conclusion
The exploration of this compound as a synergistic agent in chemotherapy is a nascent but highly promising field of research. The experimental framework outlined in this guide provides a clear path for researchers to rigorously evaluate this potential. Future studies should expand to include a broader range of standard chemotherapeutic agents and cancer cell lines to determine the specificity and context-dependency of any synergistic interactions. Furthermore, in vivo studies using animal models will be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound combination therapy in a more complex biological system.
References
-
Jantamat, P., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Molecules, 27(5), 1533. [Link]
-
Al-Ishaq, R. K., et al. (2020). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 25(12), 2913. [Link]
-
Wojtowicz, K., et al. (2021). Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells. International Journal of Molecular Sciences, 22(2), 559. [Link]
-
Gąsiorowska, A., et al. (2021). The Combination of Doxorubicin and a BH3-Mimetic Shows Synergistic Activity Against Breast Cancer Cells. International Journal of Molecular Sciences, 22(19), 10731. [Link]
Sources
- 1. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Nordentatin's mechanism of action
Technical Replication Guide: Nordentatin-Mediated GSK-3/Mcl-1 Axis Modulation
Content Type: Publish Comparison Guide Target Audience: Researchers, Drug Development Scientists, and Pharmacologists Subject: Replicating the mechanism of action (MoA) of this compound, specifically its targeting of the GSK-3/Mcl-1 apoptotic axis and MMP-9 migration pathway in neuroblastoma models.
Executive Summary & Compound Profile
This compound is a natural furanocoumarin derivative isolated from Clausena harmandiana and Toddalia asiatica (Rutaceae). Unlike broad-spectrum chemotherapeutics that often cause systemic toxicity via non-selective DNA damage, this compound exhibits a targeted mechanism of action. Published findings indicate it functions as a modulator of the Glycogen Synthase Kinase-3 (GSK-3) pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1 and the metastasis-associated protein MMP-9 .[1][2]
This guide provides a standardized protocol to replicate these findings, comparing this compound’s efficacy directly against Doxorubicin , a standard-of-care anthracycline.
Comparative Landscape: this compound vs. Doxorubicin
| Feature | This compound | Doxorubicin (Positive Control) |
| Chemical Class | Furanocoumarin (Natural Product) | Anthracycline Antibiotic |
| Primary Target | GSK-3 Pathway Modulation (Regulates Mcl-1 stability) | Topoisomerase II (Intercalates DNA) |
| Downstream Effect | Mcl-1 degradation | DNA strand breaks |
| Metastatic Control | Direct downregulation of MMP-9 | Indirect (via cytotoxicity) |
| IC50 / Efficacy (SH-SY5Y) | ~100 µM (High micromolar range) | < 10 µM (Low micromolar range) |
| Toxicity Profile | Lower cytotoxicity to normal cells (Selectivity) | High systemic toxicity (Cardiotoxicity) |
Key Insight: While Doxorubicin is more potent on a molar basis, this compound offers a distinct mechanistic utility for overcoming Mcl-1 mediated resistance, a common failure point in neuroblastoma therapies.
Mechanistic Validation: The GSK-3/Mcl-1 Axis
To validate this compound's MoA, researchers must confirm the signal transduction cascade. This compound reduces the phosphorylation of GSK-3 (typically the inactive p-GSK-3
Pathway Visualization
Figure 1: this compound inhibits GSK-3 phosphorylation, promoting Mcl-1 degradation and MMP-9 suppression.[1][2]
Experimental Protocols for Replication
To ensure scientific integrity, the following protocols utilize SH-SY5Y (human neuroblastoma) cells. All experiments must include Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a vehicle control.
Protocol A: Quantitative Cytotoxicity (MTT Assay)
Objective: Replicate the time-dependent inhibition profile reported in literature.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Incubation: Maintain cultures for 24h, 48h, and 72h .
-
Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours (formazan crystal formation).
-
Aspirate supernatant and dissolve crystals in 100 µL DMSO.
-
-
Readout: Measure absorbance at 540 nm (reference 630 nm).
-
Self-Validation: The Vehicle Control must show >90% viability. Doxorubicin must show >50% inhibition at 48h to validate assay sensitivity.
Target Data for Replication (Percent Inhibition):
| Time Point | This compound (100 µM) | Doxorubicin (Positive Control) |
| 24 Hours | ~49% | ~49% |
| 48 Hours | ~88% | ~90% |
| 72 Hours | ~95% | ~95% |
Protocol B: Mechanistic Confirmation (Western Blot)
Objective: Verify the GSK-3/Mcl-1/Caspase-3 signaling axis.
-
Lysate Preparation: Treat SH-SY5Y cells (
cells/dish) with this compound (100 µM) for 4 hours . (Note: Short exposure is critical to capture phosphorylation changes before massive cell death occurs). -
Electrophoresis: Resolve 30 µg of protein on 10-12% SDS-PAGE gels.
-
Antibody Probing:
-
Primary Targets:
-
p-GSK-3
(Ser21/9): Expect DECREASE (indicates activation of kinase). -
Mcl-1: Expect DECREASE (indicates degradation).
-
Cleaved Caspase-3: Expect INCREASE (indicates apoptosis).[2]
-
MMP-9: Expect DECREASE .
-
-
Negative Controls (Unchanged): Bcl-2, Bcl-xl (this compound specifically targets Mcl-1 in this model).
-
Loading Control:
-Actin.[3]
-
-
Self-Validation: Total GSK-3 levels should remain constant; only the phosphorylated form should change. If Bcl-2 levels drop significantly, check for non-specific toxicity or incorrect dosage.
Expert Insights & Troubleshooting
-
Solubility: this compound is a coumarin; ensure it is fully dissolved in DMSO before adding to media. Precipitation in media will lead to erratic MTT results.
-
GSK-3 Paradox: Remember that GSK-3 is active when dephosphorylated at Ser9. If your blot shows a decrease in p-GSK-3, this confirms the drug is activating the kinase (which then degrades Mcl-1). Do not confuse this with "GSK-3 inhibition" in the sense of stopping the kinase's function; it is an inhibition of the regulatory phosphorylation.
-
Cell Line Specificity: The Mcl-1 specific mechanism is highly pronounced in SH-SY5Y cells. In other lines (e.g., HeLa), general Bcl-2 family downregulation may occur.
References
-
This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Source: National Center for Biotechnology Information (PMC) [Link]
-
Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation. Source: PubMed Central [Link]
-
Apoptosis: A Target for Anticancer Therapy. Source: MDPI (International Journal of Molecular Sciences) [Link]
-
Comprehensive study of secondary metabolite profile and pharmacological effects of medicinal plant Toddalia asiatica. Source: Journal of Applied Pharmaceutical Science [Link]
Sources
- 1. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dentatin Induces Apoptosis in Prostate Cancer Cells via Bcl-2, Bcl-xL, Survivin Downregulation, Caspase-9, -3/7 Activation, and NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nordentatin's Therapeutic Potential: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of the therapeutic potential of Nordentatin, a natural coumarin derivative, against established treatment modalities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current preclinical data, elucidates mechanisms of action, and offers detailed experimental protocols for independent verification. Our goal is to equip the scientific community with the necessary tools to rigorously evaluate and potentially expand upon the promising, yet nascent, therapeutic profile of this compound.
Introduction to this compound: A Compound of Interest
This compound is a pyranocoumarin isolated from plants of the Clausena genus, notably Clausena harmandiana.[1] Traditionally used in some cultures for various ailments, recent scientific investigations have focused on its potential as a multi-target therapeutic agent.[1] The primary area of research has been its anticancer properties, with studies demonstrating cytotoxic effects against a range of cancer cell lines.[1][2] Beyond oncology, preliminary interest has been shown in its potential anti-inflammatory and antiviral activities, although evidence in these areas is less established. This guide will critically examine the existing data and provide a framework for its independent validation.
Anticancer Potential: Mechanism of Action and Comparative Efficacy
The most significant body of evidence for this compound's therapeutic potential lies in its anticancer activity. Preclinical studies have shown its efficacy in inhibiting the proliferation and migration of various cancer cells.
Mechanism of Action: Targeting the GSK-3 and cAMP Pathways
This compound's anticancer effects are primarily attributed to its modulation of the Glycogen Synthase Kinase-3 (GSK-3) pathway.[1] In cancer cells, particularly neuroblastoma, this compound has been shown to inhibit the phosphorylation of GSK-3.[1] This inhibition leads to a cascade of downstream effects, including a reduction in the anti-apoptotic protein Mcl-1, which in turn activates cleaved caspase-3, a key executioner of apoptosis.[1] Furthermore, the inhibition of GSK-3 by this compound suppresses the expression of Matrix Metalloproteinase-9 (MMP-9), a protein crucial for cell migration and metastasis.[1]
In silico studies have also predicted that this compound derivatives can inhibit the cAMP pathway by targeting the PDE4B gene, which is implicated in uncontrolled cell division.[3] This suggests a multi-faceted approach to its anticancer activity.
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
To contextualize this compound's potential, its in vitro efficacy is compared with standard-of-care chemotherapeutic agents for the corresponding cancer types. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| SH-SY5Y | Neuroblastoma | ~100 (at 24h)[1] | Doxorubicin | 0.769 (at 48h)[4][5] |
| NCI-H187 | Small Cell Lung Cancer | Data not available | Cisplatin/Etoposide | Etoposide: 0.758[6] |
| MCF-7 | Breast Cancer (ER+) | Data not available | Paclitaxel | ~0.02 (at 24h)[7][8] |
| T47D | Breast Cancer | 0.041[2] | Doxorubicin | Data not available |
| KB | Oral Cavity Cancer | Data not available | Cisplatin | ~2-40 (variable)[9][10] |
| HeLa | Cervical Cancer | 0.61[2] | Cisplatin | ~10.91 (at 24h)[11] |
Note: IC50 values can vary significantly based on experimental conditions. The data presented is for comparative purposes and is sourced from the cited literature.
Potential Anti-Inflammatory and Antiviral Applications: An Area for Future Research
While the primary focus of this compound research has been on its anticancer properties, its chemical structure as a coumarin suggests potential in other therapeutic areas.
Anti-Inflammatory Potential: A Hypothesis
Coumarin derivatives are known to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[3][12] At present, there is no direct evidence of this compound's effect on the NF-κB pathway. However, this presents a compelling avenue for future investigation. Researchers can explore this potential by treating immune cells (e.g., macrophages) with inflammatory stimuli (e.g., LPS) in the presence and absence of this compound and measuring the expression of key inflammatory markers.
Antiviral Potential: An Unexplored Frontier
The antiviral activity of this compound remains largely unexplored. The broader family of coumarins has shown some antiviral activity, but specific data for this compound is lacking.[13][14] Independent verification would require screening this compound against a panel of both enveloped and non-enveloped viruses to determine its spectrum of activity, if any.
Experimental Protocols for Independent Verification
To facilitate independent verification of this compound's therapeutic potential, this section provides detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the cytotoxic effect of this compound on cancer cell lines.
Objective: To determine the IC50 value of this compound.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y, MCF-7)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15][16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Analysis of GSK-3 Pathway Modulation (Western Blot)
This protocol allows for the investigation of this compound's effect on key proteins in the GSK-3 signaling pathway.
Objective: To determine if this compound inhibits GSK-3 phosphorylation and affects downstream proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Comparative Analysis of Alternative Therapies
A thorough evaluation of this compound necessitates a comparison with the mechanisms of action of established chemotherapeutic agents.
Doxorubicin
-
Mechanism of Action: Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and preventing the replication and transcription of DNA. It also generates reactive oxygen species, leading to oxidative stress and cell death.[5][6]
Cisplatin
-
Mechanism of Action: Cisplatin is a platinum-based drug that forms cross-links within and between DNA strands. These cross-links distort the DNA structure, interfering with DNA replication and transcription, and ultimately inducing apoptosis.[15][18]
Paclitaxel
-
Mechanism of Action: Paclitaxel is a taxane that stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in mitosis, leading to apoptotic cell death.[13][19]
Conclusion and Future Directions
This compound demonstrates clear in vitro anticancer activity, primarily through the inhibition of the GSK-3 pathway. Its efficacy against several cancer cell lines warrants further investigation, particularly in in vivo models, to assess its therapeutic index and potential for clinical translation. The exploration of its potential anti-inflammatory and antiviral properties represents a significant opportunity for expanding its therapeutic applications. The experimental protocols provided in this guide offer a standardized framework for researchers to independently validate and build upon the existing data, ultimately contributing to a more comprehensive understanding of this compound's therapeutic potential.
References
-
Boonyarat, C., et al. (2022). This compound Inhibits Neuroblastoma Cell Proliferation and Migration through Regulation of GSK-3 Pathway. Pharmaceuticals, 15(3), 299. [Link]
-
Purwono, B., et al. (2020). In silico approach: biological prediction of this compound derivatives as anticancer agent inhibitors in the cAMP pathway. RSC Advances, 10(70), 42973-42985. [Link]
-
Lawrence, T., et al. (2001). Possible new role for NF-kappaB in the resolution of inflammation. Nature Medicine, 7(12), 1291-1297. [Link]
-
Liu, T., et al. (2017). NF-κB: A Double-Edged Sword in Inflammation. BioMed Research International, 2017, 7289259. [Link]
-
Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nordentatin in a Laboratory Setting
Nordentatin, a potent coumarin derivative, is a valuable compound in biomedical research, notably for its promising anti-cancer properties.[1] However, its utility in the lab is matched by its significant hazardous characteristics, demanding meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Section 1: Understanding the Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the cornerstone of safe laboratory practices. The Safety Data Sheet (SDS) is the primary source of this critical information.
1.1. Summary of this compound's Hazards
This compound is classified with multiple hazard statements that underscore its potential for harm. It is crucial to internalize these risks before handling the compound.
| Hazard Statement | GHS Classification | Description | Source |
| H315 | Skin Irritation | Causes skin irritation. | [2] |
| H319 | Eye Irritation | Causes serious eye irritation. | [2] |
| H330 | Acute Toxicity, Inhalation | Fatal if inhaled. | [2] |
| H410 | Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | [2][3] |
1.2. The "Why" Behind the Hazard: Causality and Risk
-
High Acute Toxicity (Inhalation): The "Fatal if inhaled" classification (H330) is of paramount concern.[2] This necessitates that all work with solid this compound or solutions that could produce aerosols be conducted within a certified chemical fume hood to prevent respiratory exposure.
-
Aquatic Toxicity: The H410 classification indicates that even minute quantities of this compound can be lethal to aquatic organisms and persist in the environment.[2][3] This is a driving factor for the stringent disposal protocols outlined below, as improper disposal could have devastating ecological consequences. Sink or drain disposal is strictly prohibited.
-
Skin and Eye Irritation: While less severe than inhalation toxicity, skin and eye irritation (H315 and H319) are significant risks during routine handling.[2] This underscores the importance of appropriate Personal Protective Equipment (PPE).
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The principle here is to create a barrier between the researcher and the hazardous chemical.
-
Hand Protection: Wear nitrile gloves. Given the potential for skin irritation, ensure gloves are regularly inspected for tears or punctures. If direct contact occurs, remove the contaminated glove immediately, wash hands thoroughly with soap and water, and inspect the skin for any signs of irritation.[2]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" hazard, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or solutions.[2]
-
Respiratory Protection: When handling solid this compound or any procedure that may generate dust or aerosols, a properly fitted respirator is essential, in addition to working in a fume hood.[2] Consult your institution's Chemical Hygiene Officer for respirator selection and fit-testing.
-
Body Protection: A standard laboratory coat should be worn and kept buttoned. Ensure it is regularly laundered and not taken home.
Section 3: Step-by-Step Disposal Protocol for this compound Waste
The guiding principle for this compound disposal is that it must be treated as a hazardous waste and disposed of through an approved waste disposal plant.[2][4][5] This aligns with the Resource Conservation and Recovery Act (RCRA) framework for "cradle-to-grave" management of hazardous waste.[6][7]
3.1. Waste Segregation: The Foundation of Proper Disposal
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[8]
-
Solid this compound Waste: This includes unused or expired pure compound, as well as grossly contaminated items like weigh boats and spatulas.
-
Liquid this compound Waste: This category includes solutions containing this compound, as well as the first rinse of contaminated glassware.
-
Contaminated Labware: This includes items like pipette tips, serological pipettes, and centrifuge tubes that have come into contact with this compound.
-
Contaminated PPE: Disposable gloves, bench paper, and any other PPE that is contaminated with this compound.
3.2. Experimental Workflow for Waste Handling
Caption: Workflow for the segregation and disposal of this compound waste.
3.3. Container and Labeling Requirements
Proper containment and labeling are mandated by OSHA and the EPA to ensure safe handling and transport.[8][9][10][11]
-
Select Compatible Containers: Use containers that are chemically resistant to the waste they will hold.[12] For liquid waste containing organic solvents, use glass or appropriate plastic containers. For solid waste, use a sealable plastic container or a securely lined cardboard box.
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." For liquid waste, also list the solvent(s) and their approximate concentrations.
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[12]
-
Store in a Designated Area: Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
3.4. Decontamination Procedures
-
Glassware: After the initial rinse, which should be collected as hazardous liquid waste, glassware can be washed with soap and water.
-
Work Surfaces: Decontaminate benches and fume hood surfaces where this compound was handled with a suitable laboratory detergent and water. The cleaning materials (e.g., paper towels) should be disposed of as contaminated PPE.
-
Spills: In the event of a spill, follow your institution's established spill response protocol. For a small spill of solid this compound, carefully collect the material with absorbent pads and place it in the solid hazardous waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), and collect it in the solid hazardous waste container.[13][14]
3.5. Arranging for Final Disposal
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not attempt to dispose of this material through regular trash or down the drain.[15] The EHS office will provide specific instructions for pickup and final disposal in a permitted Treatment, Storage, and Disposal Facility (TSDF).
Section 4: The Self-Validating System of Trustworthiness
This protocol is designed as a self-validating system. Adherence to these steps—from understanding the hazards and using the correct PPE to meticulous segregation and labeling—creates a chain of safety. Each step, when followed correctly, validates the integrity of the overall process. For example, correctly labeled waste containers prevent accidental mixing of incompatible chemicals and ensure the disposal vendor has accurate information for safe handling and ultimate destruction. This builds a trustworthy system that protects both the individual researcher and the wider community.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
